4-Phenoxyphenyl isocyanate
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
1-isocyanato-4-phenoxybenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9NO2/c15-10-14-11-6-8-13(9-7-11)16-12-4-2-1-3-5-12/h1-9H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PNBUGOFIKAHZRW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OC2=CC=C(C=C2)N=C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70370560 | |
| Record name | 4-Phenoxyphenyl isocyanate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70370560 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
211.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
59377-19-4 | |
| Record name | 4-Phenoxyphenyl isocyanate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70370560 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-PHENOXYPHENYL ISOCYANATE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
4-Phenoxyphenyl isocyanate chemical properties
An In-depth Technical Guide to 4-Phenoxyphenyl isocyanate: Chemical Properties and Reactivity
For researchers, scientists, and professionals in drug development, a thorough understanding of reactive chemical intermediates is paramount. This compound is a versatile bifunctional molecule, incorporating both an ether linkage and a highly reactive isocyanate group. This guide provides a detailed overview of its chemical and physical properties, reactivity, and common experimental protocols.
Core Chemical and Physical Properties
The fundamental properties of this compound are summarized below, providing a baseline for its use in experimental design.
| Property | Value | Citations |
| Molecular Formula | C13H9NO2 | [1][2][3][4] |
| Molecular Weight | 211.22 g/mol | [1][2][3] |
| CAS Number | 59377-19-4 | [1][2][3] |
| Appearance | Clear to turbid, colorless to yellow liquid | [5] |
| Boiling Point | 169-170 °C at 3 mmHg | [3] |
| Density | 1.169 g/cm³ | [3] |
| Refractive Index | 1.595 @ 20°C | [3][5] |
| Flash Point | >110 °C (>230 °F) | [3][4] |
| SMILES | O=C=NC1=CC=C(OC2=CC=CC=C2)C=C1 | [3][6] |
| InChI | InChI=1S/C13H9NO2/c15-10-14-11-6-8-13(9-7-11)16-12-4-2-1-3-5-12/h1-9H | [6] |
| InChIKey | PNBUGOFIKAHZRW-UHFFFAOYSA-N | [3][4] |
| IUPAC Name | 1-isocyanato-4-phenoxybenzene | [3] |
| Synonyms | 4-Isocyanatodiphenyl ether, p-Phenoxyphenyl isocyanate | [1][7] |
Chemical Reactivity and Signaling Pathways
The isocyanate functional group (–N=C=O) is an electrophile, making it susceptible to attack by a wide range of nucleophiles.[8] This reactivity is the cornerstone of its utility in organic synthesis and polymer chemistry.
Reactions with Nucleophiles
The primary reactions of this compound involve nucleophilic addition to the central carbon of the isocyanate group.
-
Reaction with Alcohols: When treated with an alcohol (R'-OH), it forms a urethane (or carbamate) linkage.[8][9] This reaction is fundamental to the production of polyurethanes when diisocyanates react with polyols.[8] The reaction can be catalyzed by Lewis acids, Brønsted acids, or the corresponding alkoxide.[10]
-
Reaction with Amines: Primary or secondary amines (R'-NH2) react with the isocyanate to yield the corresponding urea derivative.[8][11][12] This reaction is generally faster than the reaction with alcohols.[12]
-
Reaction with Water: this compound is moisture-sensitive and reacts with water to form an unstable carbamic acid intermediate, which then decomposes to produce a primary amine (4-phenoxyaniline) and carbon dioxide gas.[8][11][13] This reaction is utilized in the formation of polyurethane foams, where the CO2 acts as a blowing agent.[8]
Caption: Key reactions of this compound.
Further Reactions
-
Reaction with Ureas: The addition of another isocyanate molecule to a urea product results in the formation of a biuret.[8]
-
Polymerization: When reacting with difunctional or polyfunctional amines or alcohols, this compound can participate in the formation of polyureas and polyurethanes, respectively.[8]
Thermal Decomposition
Heating isocyanates can lead to the formation of various degradation products. For methylene diphenyl diisocyanate (MDI), a related compound, thermal degradation can produce a mixture of compounds containing both amine and isocyanate functions, as well as polymerized forms.[14] While specific data for this compound is not available, similar decomposition pathways should be considered at elevated temperatures.
Experimental Protocols
Detailed experimental protocols are crucial for reproducible and safe research. The following sections outline general procedures for the synthesis and analysis of aryl isocyanates like this compound.
Synthesis of this compound
The most common industrial method for synthesizing isocyanates is the phosgenation of the corresponding primary amine.[8][11]
Protocol: Phosgenation of 4-Phenoxyaniline
-
Reaction Setup: In a well-ventilated fume hood, a solution of 4-phenoxyaniline is prepared in an inert, high-boiling point solvent (e.g., toluene or dichlorobenzene) within a reaction vessel equipped with a stirrer, reflux condenser, and a gas inlet tube.
-
Phosgenation: A solution of excess phosgene (COCl2) in the same solvent is added to the aniline solution.[15] This reaction is highly exothermic and produces hazardous hydrogen chloride (HCl) gas, which must be scrubbed. The reaction proceeds via a carbamoyl chloride intermediate.[8]
-
Heating and Completion: The reaction mixture is heated to reflux to drive the reaction to completion, converting the carbamoyl chloride to the isocyanate and releasing a second equivalent of HCl.[8] The reaction progress can be monitored by IR spectroscopy, observing the disappearance of the amine N-H stretch and the appearance of the strong isocyanate –N=C=O stretch around 2250-2275 cm⁻¹.
-
Workup and Purification: After the reaction is complete, excess phosgene and solvent are removed by distillation. The crude this compound is then purified by vacuum distillation.[16]
Caption: General synthesis workflow for aryl isocyanates.
Spectroscopic Characterization
Characterization of this compound relies on standard spectroscopic techniques.
General Protocol for Spectroscopic Analysis:
-
Sample Preparation:
-
IR Spectroscopy: A thin film of the neat liquid sample is prepared between two salt (NaCl or KBr) plates.
-
NMR Spectroscopy: A small amount of the sample (5-10 mg) is dissolved in an appropriate deuterated solvent (e.g., CDCl3) in an NMR tube.
-
Mass Spectrometry: The sample is dissolved in a suitable volatile solvent (e.g., acetonitrile or methanol) for analysis by techniques like Electrospray Ionization (ESI).[17]
-
-
Data Acquisition: The prepared sample is analyzed using the respective spectrometer (FTIR, NMR, MS).
-
Data Analysis:
-
IR: Look for the characteristic strong, sharp absorption band of the isocyanate group (–N=C=O) around 2250-2275 cm⁻¹.
-
¹H and ¹³C NMR: Analyze the chemical shifts and coupling patterns to confirm the aromatic proton and carbon environments of the phenoxy and phenyl rings.
-
MS: Determine the molecular weight from the molecular ion peak and analyze the fragmentation pattern to further confirm the structure.[17]
-
Caption: Workflow for spectroscopic analysis.
Safety and Handling
Isocyanates are toxic and require careful handling to minimize exposure.[3]
| Hazard Category | GHS Statements | Citations |
| Acute Toxicity | H302: Harmful if swallowed. H312: Harmful in contact with skin. H332: Harmful if inhaled. H331: Toxic if inhaled. | [1][3][18] |
| Skin & Eye Irritation | H315: Causes skin irritation. H319: Causes serious eye irritation. | [1][3][18] |
| Sensitization | H334: May cause allergy or asthma symptoms or breathing difficulties if inhaled. H317: May cause an allergic skin reaction. | [3][19][20] |
| Respiratory Irritation | H335: May cause respiratory irritation. | [1][3][18] |
Handling and Personal Protective Equipment (PPE)
-
Ventilation: Always handle in a well-ventilated area or a chemical fume hood.[18][21]
-
Protective Clothing: Wear impervious clothing, including a lab coat and appropriate gloves (e.g., nitrile or butyl rubber).[21][22]
-
Eye Protection: Use tightly fitting safety goggles or a face shield.[21][22]
-
Respiratory Protection: If exposure limits are exceeded or irritation is experienced, use a full-face respirator with an appropriate cartridge.[19][21]
Storage and Incompatibilities
-
Storage Conditions: Store in a tightly closed container in a dry, cool, and well-ventilated place, often under refrigeration (+4°C) and inert gas.[4][18]
-
Moisture Sensitivity: The compound is moisture-sensitive; exposure to atmospheric moisture should be minimized to prevent degradation.[3][18]
-
Incompatible Materials: Avoid contact with water, acids, strong bases, alcohols, amines, and strong oxidizing agents.[22]
Spills and Disposal
-
Spills: Absorb spills with an inert material (e.g., sand, vermiculite) and place in a suitable, closed container for disposal.[22]
-
Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.[18]
References
- 1. This compound - High purity | EN [georganics.sk]
- 2. calpaclab.com [calpaclab.com]
- 3. This compound, 98% | Fisher Scientific [fishersci.ca]
- 4. echemi.com [echemi.com]
- 5. L11686.06 [thermofisher.com]
- 6. PubChemLite - this compound (C13H9NO2) [pubchemlite.lcsb.uni.lu]
- 7. echemi.com [echemi.com]
- 8. Isocyanate - Wikipedia [en.wikipedia.org]
- 9. quantchem.kuleuven.be [quantchem.kuleuven.be]
- 10. pubs.acs.org [pubs.acs.org]
- 11. doxuchem.com [doxuchem.com]
- 12. researchgate.net [researchgate.net]
- 13. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 14. Identification of methylene diphenyl diisocyanate thermal degradation products in a generation chamber by liquid chromatography coupled with tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. US4477389A - Polyhalogenated phenyl isocyanate synthesis with excess phosgene and either triethylamine or tetramethylurea - Google Patents [patents.google.com]
- 16. cdnsciencepub.com [cdnsciencepub.com]
- 17. kvdcnrt.com [kvdcnrt.com]
- 18. assets.thermofisher.cn [assets.thermofisher.cn]
- 19. chemicals.basf.com [chemicals.basf.com]
- 20. 4-Chloro-2-phenoxyphenyl isocyanate | C13H8ClNO2 | CID 3407433 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 21. chemicalbook.com [chemicalbook.com]
- 22. fishersci.com [fishersci.com]
A Technical Guide to 4-Phenoxyphenyl Isocyanate (CAS 59377-19-4)
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Phenoxyphenyl isocyanate, identified by CAS number 59377-19-4, is an aromatic isocyanate with significant utility in organic synthesis and materials science.[1] Structurally, it features a highly reactive isocyanate group (-N=C=O) attached to a diphenyl ether backbone. This functional group makes it an important precursor for a variety of chemical transformations, particularly in the formation of urethanes, ureas, and other carbamoyl derivatives. Its classification as an organic building block and a bulk drug intermediate underscores its role in the development of complex molecules and functional materials.[2][3] The reactivity of the isocyanate moiety allows for covalent modification of biomolecules, making it a compound of interest for bioconjugation, drug delivery systems, and the synthesis of novel therapeutic agents.[4]
Physicochemical and Spectroscopic Data
The fundamental properties of this compound are summarized below. This data is critical for its handling, reaction setup, and characterization.
| Property | Value | Reference(s) |
| Molecular Formula | C₁₃H₉NO₂ | [1][2][5][6] |
| Molecular Weight | 211.22 g/mol | [1][2][5][7] |
| Physical Appearance | Clear colorless to slightly yellow liquid | [8][9] |
| Density | 1.169 g/mL at 25 °C | [7][8] |
| Boiling Point | 169-170 °C at 3 mmHg | [3][7][8] |
| Flash Point | >110 °C (>230 °F) | [7][8] |
| Refractive Index | 1.595 at 20 °C | [7] |
| Purity | Typically ≥98% | [2][10] |
| SMILES | O=C=NC1=CC=C(OC2=CC=CC=C2)C=C1 | [8][11] |
| InChIKey | PNBUGOFIKAHZRW-UHFFFAOYSA-N | [3][7] |
Safety and Handling
This compound is classified as a hazardous substance and requires careful handling in a controlled laboratory environment.[5][12] It is sensitive to moisture and should be stored under inert gas in a refrigerator.[7][8]
| Safety Information | Details | Reference(s) |
| Signal Word | Warning / Danger | [12] |
| Hazard Statements | H302: Harmful if swallowedH312: Harmful in contact with skinH315: Causes skin irritationH319: Causes serious eye irritationH332: Harmful if inhaledH334: May cause allergy or asthma symptoms or breathing difficulties if inhaledH335: May cause respiratory irritation | [1][7][12] |
| Precautionary Statements | P261: Avoid breathing dust/fume/gas/mist/vapors/sprayP280: Wear protective gloves/protective clothing/eye protection/face protectionP302+P352: IF ON SKIN: Wash with plenty of soap and waterP305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | [1][12] |
| Storage | Store in a refrigerator (+4 °C) under a dry, inert atmosphere. Moisture sensitive. | [7][8] |
| Transport | UN Number: 2206Hazard Class: 6.1Packing Group: III | [7][8] |
Synthesis and Reactivity
Plausible Synthetic Route
Aryl isocyanates are most commonly synthesized from the corresponding primary amine. For this compound, the precursor would be 4-phenoxyaniline. The classical and industrially relevant method involves the reaction of the amine with phosgene (COCl₂) or a safer phosgene equivalent, such as triphosgene.
Caption: Plausible synthesis of this compound from 4-phenoxyaniline.
Core Reactivity with Nucleophiles
The synthetic utility of this compound stems from the high electrophilicity of the central carbon atom in the isocyanate group. It readily reacts with a wide range of nucleophiles to form stable adducts, a principle central to polyurethane chemistry and bioconjugation.
Caption: Reaction of this compound with common nucleophiles.
Applications in Research and Drug Development
The unique properties of this compound make it a valuable tool for researchers.
-
Organic Synthesis: It serves as a key intermediate for introducing the 4-phenoxyphenylcarbamoyl moiety into molecules, which can be useful for modifying the solubility, stability, or biological activity of a parent compound.
-
Bioconjugation: Isocyanates react with nucleophilic side chains of amino acids in proteins, such as the ε-amino group of lysine or the N-terminal amine.[13] This reaction can be used to label proteins or to link small molecule drugs to antibodies or other biologics, forming bioconjugates for targeted therapies.
-
Biomaterials and Drug Delivery: The broader class of isocyanates is fundamental to the production of polyurethanes, which are widely used in medical devices like catheters and implants due to their biocompatibility and tunable mechanical properties.[4][14] Isocyanate-based materials are also explored for creating hydrogels and nanostructures for controlled drug release and targeted delivery systems.[4][15]
Experimental Protocols
General Protocol for Synthesis of a Disubstituted Urea
This protocol describes a general procedure for the reaction of this compound with a primary amine to form a urea derivative.
-
Preparation: In a flame-dried, round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the primary amine (1.0 equivalent) in an anhydrous aprotic solvent (e.g., dichloromethane or THF).
-
Reaction: Cool the solution to 0 °C using an ice bath. Add this compound (1.05 equivalents) dropwise to the stirred solution.
-
Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting materials are consumed.
-
Workup: If a precipitate (the urea product) forms, collect it by vacuum filtration and wash with cold solvent. If the product is soluble, concentrate the reaction mixture under reduced pressure.
-
Purification: Purify the crude product by recrystallization from an appropriate solvent system (e.g., ethanol/water or ethyl acetate/hexanes) or by column chromatography on silica gel.
-
Characterization: Confirm the structure of the purified product using standard analytical techniques (¹H NMR, ¹³C NMR, IR spectroscopy, and mass spectrometry).
Workflow for Analysis of Protein Adducts
This experimental workflow is based on methodologies used for studying the reaction of aryl isocyanates with proteins, which is crucial for understanding their mechanism of action and for dosimetry.[13]
-
Adduct Formation: Incubate the target protein (e.g., hemoglobin or albumin) with a controlled concentration of this compound in a suitable buffer (e.g., phosphate buffer, pH 7.4) for a defined period at 37 °C.
-
Removal of Unreacted Isocyanate: Remove excess, unreacted isocyanate by dialysis or size-exclusion chromatography.
-
Adduct Hydrolysis: To quantify the extent of modification, cleave the isocyanate adduct to release the corresponding amine (4-phenoxyaniline). Studies on similar isocyanates suggest that hydrolysis under mild basic conditions (e.g., 0.3 M NaOH at 100 °C for several hours) can be more effective than acidic hydrolysis, which may form stable hydantoin byproducts.[13]
-
Sample Preparation: After hydrolysis, neutralize the sample and extract the released 4-phenoxyaniline into an organic solvent (e.g., ethyl acetate). Add an internal standard for accurate quantification.
-
Quantification: Analyze the extracted sample using High-Performance Liquid Chromatography (HPLC) with UV or mass spectrometric detection to quantify the amount of released 4-phenoxyaniline.
-
Data Analysis: Correlate the amount of released amine to the level of protein modification.
Caption: Experimental workflow for the analysis of protein adducts.
Conclusion
This compound is a versatile chemical reagent with well-defined physicochemical properties and predictable reactivity. Its utility as a synthetic building block is significant, but its true potential for the target audience lies in its application in bioconjugation and the development of advanced biomaterials. The ability of the isocyanate group to form stable, covalent bonds with biological macromolecules provides a powerful tool for creating targeted therapeutics, diagnostic agents, and functional materials for drug delivery. Proper adherence to safety protocols is essential when working with this compound to mitigate the risks associated with its handling.
References
- 1. This compound - High purity | EN [georganics.sk]
- 2. calpaclab.com [calpaclab.com]
- 3. echemi.com [echemi.com]
- 4. How Isocyanates Define New Frontiers in Healthcare? [eureka.patsnap.com]
- 5. scbt.com [scbt.com]
- 6. This compound [oakwoodchemical.com]
- 7. This compound, 98% | Fisher Scientific [fishersci.ca]
- 8. This compound | C13H9NO2 - BuyersGuideChem [buyersguidechem.com]
- 9. L11686.06 [thermofisher.com]
- 10. CAS RN 59377-19-4 | Fisher Scientific [fishersci.com]
- 11. PubChemLite - this compound (C13H9NO2) [pubchemlite.lcsb.uni.lu]
- 12. assets.thermofisher.com [assets.thermofisher.com]
- 13. Reactions of 4 methylphenyl isocyanate with amino acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Effects of Isocyanate Structure on the Properties of Polyurethane: Synthesis, Performance, and Self-Healing Characteristics | MDPI [mdpi.com]
- 15. How Isocyanates Revolutionize Biopharmaceutical Exteriors? [eureka.patsnap.com]
An In-depth Technical Guide to the Synthesis of 4-Phenoxyphenyl Isocyanate
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the primary synthetic routes for 4-phenoxyphenyl isocyanate, a key intermediate in the development of pharmaceuticals and advanced materials. The document details established chemical pathways, including phosgenation and rearrangement reactions, offering detailed experimental protocols and comparative data to assist researchers in its practical application.
Overview of Synthetic Pathways
The synthesis of this compound can be accomplished through several established methods in organic chemistry. The most common approaches start from readily available precursors such as 4-phenoxyaniline, 4-phenoxybenzoic acid, or 4-phenoxybenzamide. The choice of pathway often depends on the availability of starting materials, scale, and tolerance for hazardous reagents.
The principal synthetic strategies include:
-
Phosgenation of 4-Phenoxyaniline : The most direct and industrially common method involves the reaction of the corresponding primary amine, 4-phenoxyaniline, with phosgene or a safer phosgene equivalent like triphosgene.[1] This reaction efficiently converts the amine functionality into an isocyanate group.[2]
-
Curtius Rearrangement : This pathway involves the thermal decomposition of an acyl azide, 4-phenoxybenzoyl azide, which is typically derived from 4-phenoxybenzoic acid.[3][4] The rearrangement produces the isocyanate with the loss of nitrogen gas.[5] This method is valued for its mild conditions and high functional group tolerance.[6]
-
Hofmann Rearrangement : This reaction converts a primary amide, 4-phenoxybenzamide, into a primary amine with one less carbon atom.[7] However, the key intermediate in this reaction is an isocyanate, which can be trapped before its subsequent hydrolysis to an amine.[8][9] This makes the Hofmann rearrangement a viable, though less direct, route to the target isocyanate.[10]
Data Presentation: Comparison of Synthesis Methods
The following table summarizes the key quantitative and qualitative aspects of the primary synthetic routes to this compound. Yields are estimated based on typical outcomes for these reaction types with aromatic substrates.
| Method | Starting Material | Key Reagents | Typical Reaction Conditions | Reported/Expected Yield | Advantages | Disadvantages |
| Phosgenation | 4-Phenoxyaniline | Triphosgene, Triethylamine (Et3N), Dichloromethane (DCM) | 0°C to room temperature; 1-3 hours | 50-98%[11][12] | High yield, fast reaction, direct conversion. | Requires handling of phosgene or its toxic equivalents.[1] |
| Curtius Rearrangement | 4-Phenoxybenzoic Acid | Diphenylphosphoryl azide (DPPA) or Sodium Azide (NaN3) via acyl chloride | Heating (60-100°C) in an inert solvent (e.g., toluene) | 45-90%[4] | Avoids phosgene, good functional group tolerance, retention of stereochemistry.[4][5] | Requires synthesis of an acyl azide intermediate, potential explosion hazard with azides.[8] |
| Hofmann Rearrangement | 4-Phenoxybenzamide | Bromine (Br2), Sodium Hydroxide (NaOH) | Aqueous base, heating | Moderate to Good | Utilizes a different starting material, well-established reaction.[7][9] | Often proceeds to the amine; requires trapping of the isocyanate intermediate.[8] Stoichiometric use of halogen. |
Experimental Protocols
Method 1: Synthesis via Phosgenation of 4-Phenoxyaniline
This protocol is adapted from standard procedures for the synthesis of aryl isocyanates using triphosgene, a safer solid substitute for gaseous phosgene.[12][13]
Materials:
-
4-Phenoxyaniline (1.0 eq.)
-
Triphosgene (0.4 eq.)[14]
-
Triethylamine (Et3N) (3.0 eq.)
-
Anhydrous Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO3) solution
-
Anhydrous magnesium sulfate (MgSO4)
Procedure:
-
Reaction Setup : In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve 4-phenoxyaniline (1.0 eq.) in anhydrous DCM under a nitrogen atmosphere.
-
Phosgenation : Cool the solution to 0°C using an ice bath. In a separate flask, prepare a solution of triphosgene (0.4 eq.) in anhydrous DCM and add it dropwise to the stirred amine solution over 15-20 minutes.
-
Base Addition : Following the triphosgene addition, add a solution of triethylamine (3.0 eq.) in anhydrous DCM dropwise to the reaction mixture. Maintain the temperature at 0°C during this addition.[2]
-
Reaction Progression : After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-3 hours. Monitor the reaction progress using thin-layer chromatography (TLC) or infrared (IR) spectroscopy (disappearance of N-H stretches and appearance of the characteristic N=C=O stretch around 2250-2270 cm⁻¹).
-
Work-up : Upon completion, pour the reaction mixture into a separatory funnel containing saturated aqueous NaHCO3 solution to quench any unreacted phosgene equivalent. Extract the aqueous layer three times with DCM.
-
Purification : Combine the organic layers, dry over anhydrous MgSO4, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.[12] The crude this compound can be purified by vacuum distillation or column chromatography on silica gel using a non-polar eluent system (e.g., hexane/ethyl acetate).
Method 2: Synthesis via Curtius Rearrangement
This protocol describes the conversion of 4-phenoxybenzoic acid to the target isocyanate via an acyl azide intermediate.[5][6]
Materials:
-
4-Phenoxybenzoic acid (1.0 eq.)
-
Thionyl chloride (SOCl2) or Oxalyl chloride (1.2 eq.)
-
Sodium azide (NaN3) (1.5 eq.)
-
Anhydrous Toluene or Dichloromethane
-
Acetone/Water mixture
Procedure:
-
Acyl Chloride Formation : In a round-bottom flask, reflux a solution of 4-phenoxybenzoic acid (1.0 eq.) in thionyl chloride (SOCl2) for 2-3 hours. After the reaction is complete, remove the excess SOCl2 by distillation under reduced pressure to obtain crude 4-phenoxybenzoyl chloride.
-
Acyl Azide Formation : Dissolve the crude acyl chloride in anhydrous acetone or DCM and cool to 0°C. Separately, dissolve sodium azide (NaN3) (1.5 eq.) in a minimal amount of water and add it dropwise to the acyl chloride solution. Stir vigorously at 0°C for 1 hour.
-
Extraction of Acyl Azide : After the reaction, add cold water and extract the 4-phenoxybenzoyl azide into an organic solvent like toluene or DCM. Caution: Acyl azides are potentially explosive and should be handled with care, avoiding heat and friction. Do not concentrate to dryness.
-
Rearrangement : Gently heat the organic solution containing the acyl azide to 80-100°C. The Curtius rearrangement will proceed with the evolution of nitrogen gas (N2) to form this compound.[3] The reaction is typically complete when gas evolution ceases.
-
Isolation : The resulting solution of this compound in the inert solvent can be used directly for subsequent reactions, or the solvent can be carefully removed under reduced pressure to isolate the product. Further purification can be achieved via vacuum distillation.
Mandatory Visualizations
The following diagrams illustrate the key chemical transformations and a typical laboratory workflow for the synthesis of this compound.
Caption: Synthetic pathways to this compound.
Caption: Experimental workflow for synthesis via phosgenation.
References
- 1. How To Get Isocyanate? - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Curtius rearrangement - Wikipedia [en.wikipedia.org]
- 4. The Curtius Rearrangement: Applications in Modern Drug Discovery and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. alfa-chemistry.com [alfa-chemistry.com]
- 6. The Curtius Rearrangement: Mechanistic Insight and Recent Applications in Natural Product Syntheses - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Hofmann rearrangement - Wikipedia [en.wikipedia.org]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. pharmdguru.com [pharmdguru.com]
- 10. Hofmann Rearrangement | Thermo Fisher Scientific - US [thermofisher.com]
- 11. rsc.org [rsc.org]
- 12. Organic Syntheses Procedure [orgsyn.org]
- 13. benchchem.com [benchchem.com]
- 14. rsc.org [rsc.org]
4-Phenoxyphenyl isocyanate molecular structure
An In-depth Technical Guide on the Molecular Structure, Properties, and Reactivity of 4-Phenoxyphenyl isocyanate
For Researchers, Scientists, and Drug Development Professionals
Introduction
This compound is a bifunctional organic compound featuring a phenoxy group, a central phenyl ring, and a highly reactive isocyanate functional group. This unique combination of a stable diaryl ether backbone and a versatile reactive site makes it a valuable intermediate and building block in organic synthesis. Its utility spans various fields, including the development of novel polymers, agrochemicals, and, significantly, as a scaffold in medicinal chemistry and drug discovery.[1][2] The reactivity of the isocyanate moiety allows for covalent modification of biomolecules or the construction of complex molecular architectures, such as ureas and carbamates, which are common motifs in pharmacologically active compounds.[3][4] This guide provides a comprehensive overview of its molecular structure, physicochemical properties, spectroscopic signature, synthesis, and core reactivity.
Molecular Structure and Identification
The structure of this compound consists of a diphenyl ether core where one of the phenyl rings is substituted at the para-position (position 4) with an isocyanate (-N=C=O) group. This arrangement dictates its chemical properties and steric profile.
Chemical Identifiers
Key identifiers for this compound are summarized in the table below for unambiguous identification.
| Identifier | Value | Citations |
| CAS Number | 59377-19-4 | [1][5][6] |
| Molecular Formula | C₁₃H₉NO₂ | [1][5][6] |
| Molecular Weight | 211.22 g/mol | [1][5][6] |
| IUPAC Name | 1-isocyanato-4-phenoxybenzene | [6] |
| Synonyms | p-Phenoxyphenyl isocyanate, 4-Isocyanatodiphenyl ether | [1][6] |
| SMILES | O=C=NC1=CC=C(OC2=CC=CC=C2)C=C1 | [6][7] |
| InChIKey | PNBUGOFIKAHZRW-UHFFFAOYSA-N | [6][7] |
Logical Structural Diagram
The following diagram illustrates the connectivity of the primary functional groups within the this compound molecule.
Physicochemical Properties
The physical and chemical properties of this compound are crucial for its handling, storage, and application in synthesis. It is noted to be a moisture-sensitive liquid.[6]
| Property | Value | Citations |
| Appearance | Clear to yellow liquid | [8] |
| Density | 1.169 g/cm³ | [6] |
| Boiling Point | 169-170 °C @ 3 mmHg | [6][9] |
| Flash Point | >110 °C (>230 °F) | [6][9] |
| Refractive Index | 1.595 @ 20 °C | [6][10] |
| Storage Conditions | Store under inert gas, moisture sensitive, refrigerator (+4°C) | [6][9] |
Spectroscopic Characterization
Spectroscopic analysis is essential for confirming the identity and purity of this compound.[11] While specific spectral data is not widely published, the expected characteristics can be inferred from its structure.[12][13]
| Technique | Expected Characteristics |
| IR Spectroscopy | - Very strong, sharp, and characteristic absorption band for the asymmetric C=N=O stretch of the isocyanate group, typically appearing around 2250-2275 cm⁻¹ .[14] - Aromatic C-H stretching vibrations above 3000 cm⁻¹. - Aromatic C=C ring stretching vibrations in the 1450-1600 cm⁻¹ region. - Strong C-O-C (aryl ether) stretching vibrations around 1240 cm⁻¹. |
| ¹H NMR Spectroscopy | - A complex multiplet pattern in the aromatic region (~6.9-7.5 ppm ). Due to the ether linkage and substitution, protons on both rings will be distinct and will show coupling. The protons on the isocyanate-bearing ring are expected to be slightly downfield compared to those on the terminal phenoxy ring. |
| ¹³C NMR Spectroscopy | - The isocyanate carbon (-N=C=O ) is expected to appear as a singlet around 120-130 ppm . - Multiple signals in the aromatic region (~115-160 ppm ) corresponding to the 10 unique aromatic carbons (note the C-O and C-N carbons will be distinct). |
| Mass Spectrometry (EI-MS) | - A prominent molecular ion peak (M⁺) at m/z corresponding to its molecular weight (211.22).[7] - Potential fragmentation patterns including the loss of the NCO group (M-42) or cleavage at the ether linkage. |
Synthesis Protocols
Isocyanates can be synthesized through several established methods. The Curtius rearrangement provides a reliable, phosgene-free route from a carboxylic acid derivative.[4][15]
Experimental Protocol: Synthesis via Curtius Rearrangement
This protocol describes a representative, two-step procedure for synthesizing this compound starting from 4-phenoxybenzoic acid.
Step 1: Synthesis of 4-Phenoxybenzoyl Azide
-
In a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, dropping funnel, and nitrogen inlet, suspend 4-phenoxybenzoic acid (1 equivalent) in anhydrous dichloromethane (DCM).
-
Cool the suspension to 0 °C in an ice bath.
-
Add oxalyl chloride (1.2 equivalents) dropwise, followed by a catalytic amount of N,N-dimethylformamide (DMF).
-
Allow the reaction to stir at 0 °C for 30 minutes and then at room temperature for 2 hours, or until gas evolution ceases and the solution becomes clear, indicating the formation of 4-phenoxybenzoyl chloride.
-
In a separate flask, dissolve sodium azide (1.5 equivalents) in a minimal amount of water and add it to a vigorously stirred biphasic solution of DCM and ice.
-
Cool the acid chloride solution back to 0 °C and add it dropwise to the sodium azide solution.
-
Stir the biphasic mixture vigorously at 0 °C for 1-2 hours.
-
Separate the organic layer, wash with cold saturated sodium bicarbonate solution and brine, and dry over anhydrous sodium sulfate. The resulting solution of 4-phenoxybenzoyl azide is typically used immediately in the next step without isolation.[16]
Step 2: Curtius Rearrangement to this compound
-
Transfer the dried DCM solution of 4-phenoxybenzoyl azide into a flask equipped with a reflux condenser under a nitrogen atmosphere.
-
Heat the solution gently to reflux (approx. 40 °C for DCM). The rearrangement is initiated by thermal decomposition, which leads to the loss of nitrogen gas and the formation of the isocyanate.[4][17]
-
Monitor the reaction by IR spectroscopy, observing the disappearance of the azide peak (~2140 cm⁻¹) and the appearance of the strong isocyanate peak (~2270 cm⁻¹).
-
Once the reaction is complete (typically 1-3 hours), cool the solution to room temperature.
-
Remove the solvent (DCM) under reduced pressure using a rotary evaporator.
-
The crude product can be purified by vacuum distillation to yield pure this compound.
Synthesis Workflow Diagram
Reactivity and Applications
The synthetic utility of this compound is dominated by the electrophilic nature of the isocyanate carbon, which readily reacts with nucleophiles.[3][18] This reactivity is fundamental to its use in constructing larger molecules.
Core Reactions
-
Reaction with Alcohols: Alcohols react with the isocyanate to form stable carbamate (urethane) linkages. This reaction is often catalyzed by tertiary amines or organometallic compounds.[18]
-
Reaction with Amines: Primary and secondary amines react rapidly with the isocyanate to form substituted urea derivatives. This reaction is typically very fast and requires no catalyst.[18][19]
These reactions are crucial in polymer chemistry for the synthesis of polyurethanes and polyureas, and in medicinal chemistry for linking molecular fragments or synthesizing bioactive molecules.[3][20]
Reactivity Pathway Diagram
Safety and Handling
This compound is a hazardous chemical and must be handled with appropriate safety precautions in a well-ventilated fume hood.[1]
| Hazard Type | GHS Statement | Citations |
| Acute Toxicity | H302: Harmful if swallowed. H312: Harmful in contact with skin. H332: Harmful if inhaled. | [1] |
| Irritation | H315: Causes skin irritation. H319: Causes serious eye irritation. H335: May cause respiratory irritation. | [1][6] |
| Handling | P261: Avoid breathing vapors. P280: Wear protective gloves/clothing/eye protection. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | [1] |
| Reactivity | Moisture sensitive. Reacts with water, alcohols, and amines. | [6][21] |
References
- 1. This compound - High purity | EN [georganics.sk]
- 2. nbinno.com [nbinno.com]
- 3. Isocyanate-based multicomponent reactions - RSC Advances (RSC Publishing) DOI:10.1039/D4RA04152F [pubs.rsc.org]
- 4. Curtius rearrangement - Wikipedia [en.wikipedia.org]
- 5. calpaclab.com [calpaclab.com]
- 6. This compound, 98% | Fisher Scientific [fishersci.ca]
- 7. PubChemLite - this compound (C13H9NO2) [pubchemlite.lcsb.uni.lu]
- 8. isocyanate de 4-phénoxyphényle, 98 %, Thermo Scientific Chemicals 5 g | Buy Online [thermofisher.com]
- 9. echemi.com [echemi.com]
- 10. This compound [oakwoodchemical.com]
- 11. people.chem.ucsb.edu [people.chem.ucsb.edu]
- 12. Spectral Information - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 14. 4-Ethoxyphenyl isocyanate [webbook.nist.gov]
- 15. Curtius Rearrangement | Thermo Fisher Scientific - US [thermofisher.com]
- 16. The Curtius Rearrangement: Mechanistic Insight and Recent Applications in Natural Product Syntheses - PMC [pmc.ncbi.nlm.nih.gov]
- 17. alfa-chemistry.com [alfa-chemistry.com]
- 18. Organic Chemistry/Isocyanate - Wikibooks, open books for an open world [en.wikibooks.org]
- 19. researchgate.net [researchgate.net]
- 20. The Role of Isocyanates in Modern Pharmaceuticals [eureka.patsnap.com]
- 21. Phosgene | Medical Management Guidelines | Toxic Substance Portal | ATSDR [wwwn.cdc.gov]
4-Phenoxyphenyl isocyanate safety and handling precautions
An In-depth Technical Guide to the Safety and Handling of 4-Phenoxyphenyl Isocyanate
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive overview of the safety protocols and handling procedures for this compound. Due to its hazardous properties, strict adherence to these guidelines is essential to ensure the safety of laboratory personnel and the integrity of research. Isocyanates as a class are highly reactive compounds known to be potent irritants and sensitizers.[1][2]
Chemical Identification and Properties
This compound is an organic compound used in various research applications.[3] Understanding its physical and chemical properties is the first step in safe handling.
| Property | Value |
| CAS Number | 59377-19-4[4][5] |
| Molecular Formula | C₁₃H₉NO₂[5][6] |
| Molecular Weight | 211.22 g/mol [3][5] |
| Synonyms | 4-Isocyanatodiphenyl ether, 1-isocyanato-4-phenoxybenzene, p-Phenoxyphenyl isocyanate[3] |
| Physical State | Solid or Liquid (Melting point dependent) |
| Appearance | White crystals[7] or Colorless liquid[8] |
| Stability | Moisture sensitive[4][8] |
Hazard Identification and Toxicology
This chemical is classified as hazardous under the Globally Harmonized System (GHS). The primary health hazards include acute toxicity, irritation, and potential for sensitization.[4]
GHS Hazard Classification
| Hazard Class | Category | Hazard Statement |
| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed[3][4] |
| Acute Toxicity, Dermal | Category 4 | H312: Harmful in contact with skin[3][4] |
| Acute Toxicity, Inhalation | Category 4 | H332: Harmful if inhaled[3][4] |
| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation[3][4] |
| Serious Eye Damage/Eye Irritation | Category 2 | H319: Causes serious eye irritation[3][4] |
| Specific target organ toxicity — single exposure | Category 3 | H335: May cause respiratory irritation[3][4] |
Toxicological Summary:
-
Acute Effects: Exposure can cause immediate irritation to the skin, eyes, and respiratory tract.[3][4][9] Symptoms of inhalation may include coughing, shortness of breath, and a sore throat.[7][9] Ingestion can lead to gastrointestinal irritation.[7]
-
Sensitization: Like other isocyanates, this compound may cause allergic skin reactions (dermatitis) and respiratory sensitization (asthma) upon repeated exposure.[1][7][10] Once an individual is sensitized, subsequent exposure to even very low concentrations can trigger a severe allergic reaction.[10] Skin contact may play a role in causing respiratory sensitization.[10]
-
Chronic Effects: Long-term exposure to isocyanates has been reported to cause lung damage, including a potential reduction in lung function.[10]
Handling and Storage Protocols
Strict protocols must be followed to minimize exposure during handling and storage.
Handling Procedures:
-
Always work in a properly functioning chemical fume hood to control airborne levels.[8][11][12]
-
Avoid all contact with skin, eyes, and clothing.[8][13] Do not breathe vapors or mists.[8]
-
Use non-sparking tools and prevent fire caused by electrostatic discharge.[13]
-
Ensure eyewash stations and safety showers are readily accessible and in close proximity to the workstation.[4][8]
-
Wash hands thoroughly after handling and before breaks or meals.[12][14]
-
Contaminated work clothes should be removed immediately and laundered separately by informed personnel.[15]
Storage Conditions:
-
Store in a tightly closed container in a dry, cool, and well-ventilated area.[4][8][13]
-
The storage area should be locked and accessible only to authorized personnel.[13][16]
-
Keep away from incompatible materials, heat, sparks, and open flames.[8][12] Isocyanates react with water to produce carbon dioxide, which can lead to a dangerous pressure buildup in sealed containers.[7][17][18]
Incompatible Materials
| Class of Substance | Examples |
| Water | Moisture, humidity[8][9] |
| Alcohols | Methanol, Ethanol, Isopropanol[8][9] |
| Amines | Primary and secondary amines[8][9] |
| Strong Acids | Hydrochloric acid, Sulfuric acid[8][9] |
| Strong Bases / Alkalis | Sodium hydroxide, Potassium hydroxide[8][16] |
| Strong Oxidizing Agents | Peroxides, Nitrates[8] |
Exposure Controls and Personal Protection
A multi-layered approach combining engineering controls and personal protective equipment (PPE) is mandatory.
-
Engineering Controls: The primary method of exposure control is to handle the material within a certified chemical fume hood.[12] Local exhaust ventilation should be used if a fume hood is not feasible.[8]
-
Personal Protective Equipment (PPE): PPE is the last line of defense and must be used in conjunction with engineering controls.[19][20]
Caption: PPE selection workflow for handling this compound.
Emergency Protocols
Rapid and correct response to emergencies is critical to mitigating harm.
Accidental Release Measures
In the event of a spill, follow a structured response protocol.
Caption: Decision tree for responding to an accidental spill.
Spill Cleanup Protocol:
-
Evacuate and Secure: Immediately evacuate non-essential personnel from the spill area.[13][15] Remove all sources of ignition.[13]
-
Ventilate: Ensure the area is well-ventilated.[13]
-
Wear PPE: Before approaching the spill, don appropriate full PPE, including respiratory protection.[13]
-
Contain and Absorb: Cover the spill with a dry, inert absorbent material such as sand, vermiculite, or earth.[21][22] Do not use combustible materials like sawdust.[22]
-
Collect: Carefully collect the absorbed material using non-sparking tools and place it into a suitable, labeled container for disposal.[13][22] Do not seal the container tightly at first, as CO₂ may be generated from reaction with moisture, causing pressurization.[7][21]
-
Decontaminate: Clean the spill area with a decontamination solution. A common solution is 5% sodium carbonate in water or a mix of water, ethanol, and ammonia solution.[21]
-
Disposal: Dispose of the waste as hazardous material in accordance with local, state, and federal regulations.[4]
First-Aid Measures
Immediate first aid is crucial following any exposure. Always seek medical attention after providing initial aid.[4]
Caption: Flowchart of first-aid procedures by exposure route.
First-Aid Procedures Summary
| Exposure Route | Protocol |
| Inhalation | Remove the person to fresh air. If breathing is difficult or has stopped, provide artificial respiration or oxygen. Seek immediate medical attention.[4][7] |
| Skin Contact | Immediately wash off with plenty of soap and water while removing all contaminated clothing and shoes. Seek medical attention.[4][7] |
| Eye Contact | Rinse immediately and cautiously with plenty of water for at least 15 minutes, holding the eyelids open.[4] Remove contact lenses if present and easy to do.[4] Seek immediate medical attention.[4][7] |
| Ingestion | Rinse mouth with water.[4][13] Do not induce vomiting.[13] Call a physician or Poison Control Center immediately.[13] |
Firefighting Measures
-
Suitable Extinguishing Media: Use dry chemical, carbon dioxide (CO₂), or alcohol-resistant foam.[8][13]
-
Unsuitable Media: Do not use water directly on the material, as it can react and generate gas.[15] A water spray can be used to cool fire-exposed containers.[15]
-
Specific Hazards: Combustion produces toxic and obnoxious fumes, including nitrogen oxides (NOx), carbon monoxide (CO), carbon dioxide (CO₂), and hydrogen cyanide.[8] Containers may explode when heated.[15]
-
Protective Equipment: Firefighters must wear a self-contained breathing apparatus (SCBA) and full protective gear.[8][13]
Transportation
This compound is regulated for transport.
| Regulation | Information |
| UN Number | UN2206[3] |
| Proper Shipping Name | ISOCYANATES, TOXIC, N.O.S.[3][5] |
| Transport Hazard Class | 6.1 (Toxic substances)[3][5] |
| Packing Group | III[3][5] |
References
- 1. new.calderdale.gov.uk [new.calderdale.gov.uk]
- 2. 19january2017snapshot.epa.gov [19january2017snapshot.epa.gov]
- 3. This compound - High purity | EN [georganics.sk]
- 4. assets.thermofisher.cn [assets.thermofisher.cn]
- 5. This compound, 98% | Fisher Scientific [fishersci.ca]
- 6. PubChemLite - this compound (C13H9NO2) [pubchemlite.lcsb.uni.lu]
- 7. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 8. fishersci.com [fishersci.com]
- 9. michigan.gov [michigan.gov]
- 10. chemicals.basf.com [chemicals.basf.com]
- 11. reddit.com [reddit.com]
- 12. purdue.edu [purdue.edu]
- 13. chemicalbook.com [chemicalbook.com]
- 14. lakeland.com [lakeland.com]
- 15. nj.gov [nj.gov]
- 16. Control measures guide - Canada.ca [canada.ca]
- 17. How to Safely Handle Isocyanates? [enuochem.com]
- 18. safeworkaustralia.gov.au [safeworkaustralia.gov.au]
- 19. canada.ca [canada.ca]
- 20. What PPE is required when working with isocyanates? [sysco-env.co.uk]
- 21. use-qa-inf-apiacs.azure-api.net [use-qa-inf-apiacs.azure-api.net]
- 22. actsafe.ca [actsafe.ca]
An In-depth Technical Guide to the Solubility of 4-Phenoxyphenyl Isocyanate in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility of 4-phenoxyphenyl isocyanate in various organic solvents. Due to the reactive nature of the isocyanate functional group, this document addresses both physical dissolution and chemical reactivity, which are critical considerations for its application in research and development.
Executive Summary
This compound, a key intermediate in the synthesis of various organic compounds, exhibits solubility characteristics typical of aromatic isocyanates. It is generally soluble in a range of anhydrous aprotic organic solvents. However, its high reactivity towards protic solvents, such as water and alcohols, precludes simple dissolution and instead leads to chemical transformation. This guide consolidates available qualitative and semi-quantitative solubility information, provides a detailed experimental protocol for solubility determination of this reactive compound, and outlines important considerations for its handling and use in solution.
Physicochemical Properties of this compound
A summary of the key physicochemical properties of this compound is presented in the table below.
| Property | Value |
| Molecular Formula | C₁₃H₉NO₂ |
| Molecular Weight | 211.22 g/mol |
| Appearance | Colorless to light yellow liquid or solid |
| Boiling Point | 169-170 °C at 3 mmHg |
| Melting Point | Not readily available |
| Density | Approximately 1.169 g/cm³ |
Solubility of this compound in Organic Solvents
Direct quantitative solubility data for this compound in a wide range of organic solvents is not extensively documented in publicly available literature. However, based on the known behavior of structurally similar aromatic isocyanates like diphenylmethane-4,4'-diisocyanate (MDI) and toluene diisocyanate (TDI), a qualitative and semi-quantitative solubility profile can be inferred. Aromatic isocyanates are generally soluble in non-protic solvents and react with protic solvents.
The following table summarizes the expected solubility of this compound.
| Solvent Class | Specific Solvents | Expected Solubility/Reactivity |
| Aromatic Hydrocarbons | Toluene, Benzene, Xylene | Soluble |
| Ketones | Acetone, Methyl Ethyl Ketone | Soluble |
| Ethers | Diethyl ether, Tetrahydrofuran (THF) | Soluble |
| Esters | Ethyl acetate | Soluble |
| Chlorinated Solvents | Dichloromethane, Chloroform | Soluble |
| Amides | Dimethylformamide (DMF), Dimethylacetamide (DMAc) | Soluble |
| Nitriles | Acetonitrile | Soluble |
| Alcohols | Methanol, Ethanol, Isopropanol | Reactive (Forms urethanes) |
| Water | Water | Reactive and Insoluble (Forms an unstable carbamic acid which decomposes to an amine and carbon dioxide) |
Reactivity with Solvents
The isocyanate group (-N=C=O) is highly electrophilic and readily reacts with nucleophiles. This reactivity is a critical factor when considering the "solubility" of this compound.
-
Protic Solvents (e.g., Alcohols, Water, Amines): These solvents contain active hydrogen atoms and will react with the isocyanate group to form urethanes (from alcohols), ureas (from amines), or an unstable carbamic acid (from water) that subsequently decomposes. Therefore, these are not suitable solvents for simple dissolution if the isocyanate's integrity is to be maintained.
-
Aprotic Solvents (e.g., Toluene, Acetone, DMF): These solvents lack active hydrogen atoms and can dissolve this compound without chemical reaction under anhydrous conditions. These are the recommended solvents for preparing solutions for subsequent reactions or analysis.
The following diagram illustrates the reaction pathways of an isocyanate with different types of solvents.
Caption: Reactivity pathways of this compound with aprotic and protic solvents.
Experimental Protocol for Solubility Determination
Determining the solubility of a reactive compound like this compound requires careful consideration of the experimental conditions to avoid reaction with the solvent or atmospheric moisture. A gravimetric method using anhydrous aprotic solvents is recommended.
Objective: To determine the solubility of this compound in a given anhydrous aprotic organic solvent at a specific temperature.
Materials:
-
This compound
-
Anhydrous organic solvent (e.g., toluene, acetone, ethyl acetate)
-
Inert gas (e.g., nitrogen or argon)
-
Sealed, dry vials or flasks
-
Constant temperature shaker or water bath
-
Analytical balance
-
Syringe and needle for inert gas handling
-
Micropipettes
-
Drying oven
Methodology:
-
Preparation of Saturated Solution:
-
Pre-dry all glassware in an oven at >100 °C for at least 4 hours and cool in a desiccator.
-
Add a measured volume of the anhydrous solvent to a pre-weighed, dry vial under an inert atmosphere.
-
Add an excess amount of this compound to the solvent. The presence of undissolved solid is essential to ensure saturation.
-
Seal the vial tightly under the inert atmosphere.
-
Place the vial in a constant temperature shaker or water bath set to the desired temperature (e.g., 25 °C).
-
Equilibrate the mixture for a sufficient time (e.g., 24-48 hours) with continuous agitation to ensure equilibrium is reached.
-
-
Sample Analysis:
-
After equilibration, allow the vial to stand undisturbed at the constant temperature for several hours to allow the excess solid to settle.
-
Carefully withdraw a known volume of the clear supernatant using a pre-weighed, gas-tight syringe under an inert atmosphere.
-
Transfer the aliquot to a pre-weighed, dry vial.
-
Determine the weight of the transferred aliquot.
-
Evaporate the solvent from the aliquot under a gentle stream of inert gas or in a vacuum oven at a temperature that will not cause decomposition of the solute.
-
Once the solvent is completely removed, weigh the vial containing the dried residue.
-
-
Calculation of Solubility:
-
Calculate the mass of the dissolved this compound by subtracting the initial weight of the vial from the final weight.
-
Calculate the solubility in g/L using the following formula:
Solubility (g/L) = (Mass of residue (g) / Volume of aliquot (L))
-
Experimental Workflow Diagram:
Thermal Stability of 4-Phenoxyphenyl Isocyanate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth overview of the thermal stability of 4-phenoxyphenyl isocyanate. Due to the limited availability of specific experimental data for this compound in public literature, this document establishes a framework for its thermal analysis based on data from structurally similar aromatic isocyanates, such as methylene diphenyl diisocyanate (MDI). This guide covers the fundamental principles of thermal analysis techniques, detailed experimental protocols for thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC), and a representative synthesis method for aryl isocyanates. The provided data and methodologies serve as a valuable resource for researchers and professionals involved in the handling, processing, and development of isocyanate-based compounds.
Introduction
This compound is an aromatic isocyanate of interest in various fields, including polymer chemistry and drug development, owing to its reactive isocyanate group and the phenoxyphenyl moiety. The thermal stability of this compound is a critical parameter that dictates its storage, handling, and processing conditions. Understanding its behavior at elevated temperatures is essential to prevent unwanted reactions, degradation, and potential hazards. This guide summarizes the expected thermal properties and provides the necessary protocols to evaluate them.
Thermal Stability Analysis: Data Overview
The following table summarizes representative thermal decomposition data for MDI-based polyurethanes, which can serve as an estimate for the thermal stability of aromatic isocyanates.
| Parameter | MDI-based Polyurethane (in Helium) | MDI-based Polyurethane (in Air) |
| Temperature at 1% Mass Loss (T1%) | 299–301 °C | 261–272 °C |
| Temperature at 5% Mass Loss (T5%) | ~328–333 °C | ~300–310 °C |
| Temperature at 10% Mass Loss (T10%) | ~339–346 °C | ~315–325 °C |
Note: Data is for MDI-based polyurethane elastomers and serves as an approximation for the thermal stability of the isocyanate component. The stability in an oxidative atmosphere (air) is lower than in an inert atmosphere (helium)[1][2].
Experimental Protocols
Synthesis of this compound
A common route for the synthesis of aryl isocyanates is the phosgenation of the corresponding aniline. The following is a general procedure that can be adapted for the synthesis of this compound from 4-phenoxyaniline.
Materials:
-
4-phenoxyaniline
-
Phosgene (or a phosgene substitute like triphosgene)
-
A hydrogen chloride acceptor (e.g., a tertiary amine, if necessary)[4]
Procedure:
-
A solution of 4-phenoxyaniline is prepared in a dry, inert solvent within a reaction vessel equipped with a stirrer, a reflux condenser, and a gas inlet.
-
Phosgene gas is bubbled through the solution at a controlled rate, or a solution of triphosgene is added portion-wise. The reaction is typically carried out at a low to moderate temperature initially and may be heated to reflux to ensure complete reaction[4][5].
-
The progress of the reaction can be monitored by the disappearance of the starting aniline (e.g., by TLC or GC).
-
Upon completion, excess phosgene is removed by purging with an inert gas (e.g., nitrogen).
-
The solvent is removed under reduced pressure.
-
The crude this compound is then purified, typically by vacuum distillation, to yield the final product.
Thermogravimetric Analysis (TGA)
TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere.
Instrument:
-
A thermogravimetric analyzer.
Methodology:
-
A small sample of this compound (typically 5-10 mg) is placed in a TGA pan (e.g., alumina or platinum).
-
The pan is placed in the TGA furnace.
-
The sample is heated from ambient temperature (e.g., 25°C) to a final temperature (e.g., 600°C) at a constant heating rate (e.g., 10°C/min)[3][6].
-
The analysis is conducted under a continuous flow of an inert gas, such as nitrogen or helium, at a specified flow rate (e.g., 20 mL/min) to prevent oxidative degradation[3].
-
The mass of the sample is recorded as a function of temperature.
-
The resulting TGA curve (mass vs. temperature) and its derivative (DTG curve) are analyzed to determine the onset of decomposition and the temperatures of maximum decomposition rates.
Differential Scanning Calorimetry (DSC)
DSC measures the difference in heat flow between a sample and a reference as a function of temperature. It is used to determine thermal transitions such as melting, crystallization, and glass transitions, as well as to study reaction kinetics.
Instrument:
-
A differential scanning calorimeter.
Methodology:
-
A small amount of this compound (typically 4-6 mg) is hermetically sealed in an aluminum pan[7].
-
An empty sealed aluminum pan is used as a reference.
-
The sample and reference pans are placed in the DSC cell.
-
A temperature program is initiated, which typically involves heating the sample from a low temperature (e.g., -80°C) to a temperature above its expected transitions (e.g., 220°C) at a constant heating rate (e.g., 20°C/min)[7].
-
The measurement is performed under a nitrogen purge to maintain an inert atmosphere[7].
-
The resulting DSC curve shows endothermic and exothermic peaks corresponding to thermal events. For a pure compound, an endothermic peak would be expected at its melting point. Any exothermic events at higher temperatures could indicate decomposition or polymerization.
Visualizations
Conclusion
This technical guide provides a foundational understanding of the thermal stability of this compound, contextualized with data from similar aromatic isocyanates. The detailed experimental protocols for synthesis, TGA, and DSC offer a practical framework for researchers to conduct their own analyses. A thorough thermal characterization is paramount for the safe and effective application of this and other reactive isocyanate compounds in research and development. It is recommended that specific thermal analysis be performed on purified this compound to obtain precise data for any critical application.
References
- 1. researchgate.net [researchgate.net]
- 2. The Influence of Diisocyanate Structure on Thermal Stability of Thermoplastic Polyurethane Elastomers Based on Diphenylmethane-Derivative Chain Extender with Sulfur Atoms - PMC [pmc.ncbi.nlm.nih.gov]
- 3. osti.gov [osti.gov]
- 4. US4477389A - Polyhalogenated phenyl isocyanate synthesis with excess phosgene and either triethylamine or tetramethylurea - Google Patents [patents.google.com]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
A Technical Guide to the Spectroscopic Analysis of 4-Phenoxyphenyl Isocyanate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data and analytical methodologies for the characterization of 4-Phenoxyphenyl isocyanate. Due to the limited availability of published experimental spectra for this specific compound, this document combines predicted data, characteristic spectral features of the functional groups, and detailed experimental protocols to serve as a valuable resource for researchers.
Chemical Structure and Properties
-
IUPAC Name: 1-isocyanato-4-phenoxybenzene
-
Molecular Formula: C₁₃H₉NO₂[1]
-
Molecular Weight: 211.22 g/mol
-
CAS Number: 59377-19-4
| Property | Value | Reference |
| Appearance | Clear to turbid, colorless to yellow liquid | [2] |
| Assay (GC) | ≥97.5% | [2] |
| Refractive Index (@ 20°C) | 1.5925-1.5965 | [2] |
Infrared (IR) Spectroscopy
The most prominent feature in the IR spectrum of an isocyanate is the strong, sharp absorption band arising from the asymmetric stretching vibration of the isocyanate (-N=C=O) group. This peak is typically found in a relatively uncongested region of the spectrum, making it an excellent diagnostic tool.
Expected IR Data for this compound:
| Functional Group | Vibration Mode | Expected Wavenumber (cm⁻¹) | Intensity |
| -N=C=O | Asymmetric Stretch | 2250 - 2285 | Strong, Sharp |
| C-O-C (Aryl Ether) | Asymmetric Stretch | 1230 - 1270 | Strong |
| C-O-C (Aryl Ether) | Symmetric Stretch | 1010 - 1050 | Medium |
| Aromatic C=C | Stretch | 1450 - 1600 | Medium to Weak |
| Aromatic C-H | Stretch | 3030 - 3080 | Medium to Weak |
This protocol describes the general procedure for acquiring an FT-IR spectrum of a liquid isocyanate sample using an Attenuated Total Reflectance (ATR) accessory, which is common for such analyses.[3]
Instrumentation:
-
Fourier-Transform Infrared (FT-IR) Spectrometer
-
Zinc Selenide (ZnSe) or Diamond ATR accessory
Procedure:
-
Instrument Preparation: Ensure the FT-IR spectrometer is purged with dry air or nitrogen to minimize atmospheric water and carbon dioxide interference.
-
Background Spectrum: Record a background spectrum of the clean, empty ATR crystal. This will be subtracted from the sample spectrum.
-
Sample Application: Apply a small drop of this compound directly onto the ATR crystal.
-
Spectrum Acquisition: Acquire the sample spectrum. Typical parameters include a resolution of 4 cm⁻¹ and an accumulation of 16 to 32 scans.
-
Data Processing: The acquired interferogram is Fourier-transformed to produce the infrared spectrum. The background spectrum is automatically subtracted by the instrument software.
-
Cleaning: Thoroughly clean the ATR crystal with a suitable solvent (e.g., isopropanol or acetone), ensuring all traces of the isocyanate are removed.
Mass Spectrometry (MS)
Mass spectrometry of isocyanates can be performed using various ionization techniques. Proton Transfer Reaction Mass Spectrometry (PTR-MS) is a sensitive method for detecting isocyanates in the gas phase.[4] Electron Ionization (EI) is also commonly used.
Predicted Mass Spectrometry Data for this compound:
The following table presents predicted m/z values for various adducts of this compound, as calculated by computational models.[1]
| Adduct | Predicted m/z |
| [M]⁺ | 211.06277 |
| [M+H]⁺ | 212.07060 |
| [M+Na]⁺ | 234.05254 |
| [M+K]⁺ | 250.02648 |
| [M+NH₄]⁺ | 229.09714 |
| [M-H]⁻ | 210.05604 |
Source: PubChem[1]
The fragmentation pattern in EI-MS would likely involve cleavage of the ether bond and rearrangements of the isocyanate group.
This protocol outlines a general method for the analysis of isocyanates using Liquid Chromatography-Mass Spectrometry (LC-MS), a common technique for the analysis of these reactive compounds.[5]
Instrumentation:
-
High-Performance Liquid Chromatograph (HPLC)
-
Mass Spectrometer (e.g., Time-of-Flight or Quadrupole) with an Electrospray Ionization (ESI) source
Procedure:
-
Sample Preparation: Prepare a dilute solution of this compound in a suitable solvent, such as acetonitrile.
-
Chromatographic Separation: Inject the sample into the HPLC system. A C18 column is typically used for separation. The mobile phase often consists of a gradient of acetonitrile and water, sometimes with a buffer like ammonium acetate.[5]
-
Ionization: The eluent from the HPLC is directed into the ESI source of the mass spectrometer, where the analyte molecules are ionized.
-
Mass Analysis: The ions are guided into the mass analyzer, which separates them based on their mass-to-charge ratio.
-
Detection: The separated ions are detected, and a mass spectrum is generated.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Detailed experimental NMR spectra for this compound are not widely published. However, the expected chemical shifts can be predicted based on the analysis of similar structures and known substituent effects.
Predicted ¹³C NMR Data for this compound:
The ¹³C NMR spectrum is expected to show 10 distinct signals due to the symmetry of the molecule. The isocyanate carbon is highly deshielded.
| Carbon Environment | Predicted Chemical Shift (ppm) |
| -N=C=O | 120 - 130 |
| Aromatic C-O | 150 - 160 |
| Aromatic C-N | 130 - 140 |
| Other Aromatic C | 115 - 135 |
Predicted ¹H NMR Data for this compound:
The ¹H NMR spectrum is expected to show a complex multiplet pattern in the aromatic region (approximately 7.0-7.5 ppm) corresponding to the 9 aromatic protons. The integration of this region should correspond to 9 protons.
Due to the reactivity of isocyanates, care must be taken during sample preparation to avoid reaction with moisture or residual protons in the NMR solvent.
Instrumentation:
-
NMR Spectrometer (e.g., 400 MHz or higher)
-
5 mm NMR tubes
Procedure:
-
Sample Preparation:
-
Use a high-quality, dry deuterated solvent such as Chloroform-d (CDCl₃) or Benzene-d₆.[6]
-
In a dry environment (e.g., a glove box), dissolve 10-20 mg of this compound in approximately 0.6-0.7 mL of the deuterated solvent in a clean, dry vial.[6]
-
Transfer the solution to an NMR tube and cap it securely.
-
-
Instrument Setup:
-
Insert the sample into the spectrometer.
-
Lock onto the deuterium signal of the solvent and shim the magnetic field to achieve homogeneity.
-
-
¹H NMR Acquisition:
-
Acquire a standard one-dimensional proton spectrum.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C spectrum. Due to the low natural abundance of ¹³C, a longer acquisition time may be necessary.
-
References
4-Phenoxyphenyl Isocyanate: A Technical Guide to Research Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Phenoxyphenyl isocyanate is an aromatic organic compound featuring a highly reactive isocyanate (-N=C=O) group and a stable phenoxy ether linkage. This dual functionality makes it a versatile building block and intermediate in a multitude of research and development areas, from polymer science to medicinal chemistry. The isocyanate group serves as a reactive handle for covalent modification and polymerization, while the diphenyl ether backbone can impart desirable physicochemical properties such as thermal stability, hydrophobicity, and specific steric and electronic characteristics to the final product. This guide provides an in-depth overview of the chemical properties, core reactivity, and potential research applications of this compound, complete with experimental protocols and safety information.
Chemical and Physical Properties
The fundamental properties of this compound are summarized below. This data is essential for planning experimental work, ensuring safe handling, and predicting its behavior in various chemical systems.
| Property | Value | Reference(s) |
| CAS Number | 59377-19-4 | [1] |
| Molecular Formula | C₁₃H₉NO₂ | [1] |
| Molecular Weight | 211.22 g/mol | [1] |
| Appearance | Clear to yellow liquid or solid | [2] |
| Boiling Point | 169-170 °C @ 3 mmHg | [2] |
| Density | 1.169 g/cm³ | [2] |
| Refractive Index | 1.595 @ 20 °C | [2] |
| Flash Point | >110 °C (>230 °F) | [2] |
| Purity | ≥98% | [2][3] |
| Sensitivity | Moisture sensitive | [2] |
Synthesis and Core Reactivity
Synthesis
While various methods exist for isocyanate synthesis, a common and effective laboratory-scale route is the Curtius rearrangement .[4][5][6] This reaction involves the thermal decomposition of an acyl azide, which is typically generated from the corresponding carboxylic acid. The key advantage of this method is the retention of stereochemistry and the ability to avoid hazardous reagents like phosgene.[6]
The synthesis of this compound would start from 4-phenoxybenzoic acid. The acid is first converted to an activated form, such as an acid chloride or mixed anhydride, which then reacts with an azide source (e.g., sodium azide) to form 4-phenoxybenzoyl azide. Upon heating, this acyl azide rearranges, losing nitrogen gas (N₂) to yield the target isocyanate.[4][7]
References
- 1. This compound [oakwoodchemical.com]
- 2. This compound, 98% | Fisher Scientific [fishersci.ca]
- 3. store.researchscientific.co.uk [store.researchscientific.co.uk]
- 4. alfa-chemistry.com [alfa-chemistry.com]
- 5. Curtius rearrangement - Wikipedia [en.wikipedia.org]
- 6. The Curtius Rearrangement: Applications in Modern Drug Discovery and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Curtius Rearrangement [organic-chemistry.org]
Methodological & Application
Application Notes and Protocols for the Use of 4-Phenoxyphenyl Isocyanate in Polymer Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of 4-phenoxyphenyl isocyanate in the synthesis of various polymers, including polyurethanes, polyureas, and polyamides. The protocols outlined below are generalized procedures that can be adapted for specific research and development needs.
Introduction
This compound is an aromatic monoisocyanate that can be utilized as a valuable building block in polymer chemistry. Its structure, featuring a phenoxy group, can impart unique properties to the resulting polymers, such as increased thermal stability, altered solubility, and modified mechanical characteristics compared to polymers derived from more common isocyanates. The reactive isocyanate group (-NCO) readily undergoes addition reactions with nucleophiles containing active hydrogen atoms, such as alcohols (-OH) and amines (-NH2), to form urethane and urea linkages, respectively. This reactivity is the foundation for the synthesis of a wide array of polymeric materials.
Polymer Synthesis Applications
The primary applications of this compound in polymer synthesis involve its use as a chain-terminating agent, a side-group modifying agent, or as a comonomer in the preparation of:
-
Polyurethanes: By reacting with diols or polyols, this compound can be used to control molecular weight or to introduce phenoxy side groups that can influence the polymer's thermal and mechanical properties.
-
Polyureas: The reaction with diamines or polyamines allows for the synthesis of polyureas with modified properties. The bulky phenoxy group can disrupt chain packing and affect the material's crystallinity and solubility.
-
Polyamides: While less common, isocyanates can be involved in reactions leading to amide linkages, or used to modify existing polyamide chains.
Experimental Protocols
The following are generalized protocols for the synthesis of polyurethanes and polyureas. These should be considered as starting points and may require optimization based on the specific co-monomers and desired polymer characteristics.
General Considerations for All Syntheses:
-
Safety: Isocyanates are toxic and sensitizers. All manipulations should be performed in a well-ventilated fume hood with appropriate personal protective equipment (gloves, safety glasses, lab coat).
-
Anhydrous Conditions: Isocyanates react with water. All glassware should be oven-dried, and anhydrous solvents must be used to prevent unwanted side reactions. Reactions should be carried out under an inert atmosphere (e.g., nitrogen or argon).
Protocol 1: Synthesis of a Polyurethane using a Diol and an Excess of Diisocyanate, End-Capped with this compound
This protocol describes a two-step synthesis of a polyurethane prepolymer followed by end-capping.
Materials:
-
Diisocyanate (e.g., Methylene diphenyl diisocyanate - MDI)
-
Polyol (e.g., Poly(tetramethylene ether) glycol - PTMEG)
-
This compound
-
Catalyst (e.g., Dibutyltin dilaurate - DBTDL)
-
Anhydrous solvent (e.g., N,N-Dimethylformamide - DMF or Tetrahydrofuran - THF)
Procedure:
-
Prepolymer Synthesis:
-
In a flame-dried, three-neck round-bottom flask equipped with a mechanical stirrer, nitrogen inlet, and condenser, charge the polyol and anhydrous solvent.
-
Heat the mixture to the desired reaction temperature (typically 60-80 °C) with stirring.
-
Slowly add the diisocyanate to the flask. An excess of diisocyanate is used to ensure isocyanate-terminated chains.
-
Add a catalytic amount of DBTDL (e.g., 0.01-0.1 mol% based on the diisocyanate).
-
Allow the reaction to proceed for 1-3 hours. The progress of the reaction can be monitored by FTIR spectroscopy by observing the disappearance of the -OH peak (around 3300-3500 cm⁻¹) and the presence of the -NCO peak (around 2270 cm⁻¹).
-
-
End-Capping:
-
Once the prepolymer formation is complete, add a stoichiometric amount of this compound corresponding to the remaining free -NCO groups of the diisocyanate to the reaction mixture.
-
Continue stirring at the same temperature for an additional 1-2 hours to ensure complete reaction.
-
-
Isolation:
-
Precipitate the polymer by pouring the reaction mixture into a non-solvent such as methanol or water.
-
Filter the precipitated polymer and wash it thoroughly with the non-solvent to remove unreacted monomers and catalyst.
-
Dry the polymer in a vacuum oven at 60-80 °C until a constant weight is achieved.
-
Protocol 2: Synthesis of a Polyurea using a Diamine and this compound
This protocol describes the synthesis of a low molecular weight polyurea or an oligomer. For high molecular weight polymers, a diisocyanate would be the primary monomer.
Materials:
-
Diamine (e.g., Hexamethylene diamine)
-
This compound
-
Anhydrous solvent (e.g., Tetrahydrofuran - THF or Dichloromethane - DCM)
Procedure:
-
Reaction Setup:
-
In a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, nitrogen inlet, and dropping funnel, dissolve the diamine in the anhydrous solvent.
-
Cool the solution in an ice bath (0 °C).
-
-
Addition of Isocyanate:
-
Dissolve the this compound in the anhydrous solvent and add it to the dropping funnel.
-
Add the isocyanate solution dropwise to the stirred diamine solution over a period of 30-60 minutes. The reaction is typically fast.
-
-
Reaction Completion and Isolation:
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours.
-
If a precipitate forms, filter the solid product, wash it with a non-solvent (e.g., hexane), and dry it under vacuum.
-
If no precipitate forms, the polymer can be isolated by removing the solvent under reduced pressure or by precipitation in a non-solvent.
-
Data Presentation
The following tables provide representative data for polyurethanes and polyureas synthesized from common aromatic diisocyanates. This data is intended for comparative purposes to provide an expected range of properties for polymers containing aromatic isocyanate moieties. The specific properties of polymers derived from this compound will depend on the co-monomers used and the polymerization conditions and should be determined experimentally.
Table 1: Thermal Properties of Aromatic Isocyanate-Based Polyurethanes
| Polymer System (Isocyanate + Polyol) | Glass Transition Temp. (Tg) (°C) | Decomposition Temp. (Td, 5%) (°C) | Reference |
| MDI + PTMEG | -41.8 | 306 | [1] |
| TDI + PTMEG | -17.1 | 269 | [1] |
Table 2: Mechanical Properties of Aromatic Isocyanate-Based Polyurethanes
| Polymer System (Isocyanate + Polyol) | Tensile Strength (MPa) | Elongation at Break (%) | Young's Modulus (MPa) | Reference |
| MDI + PTMEG | 23.4 | 650 | 15.2 | [1] |
| TDI + PTMEG | 18.5 | 779 | 8.9 | [1] |
Table 3: Thermal Properties of Aromatic Isocyanate-Based Polyureas
| Polymer System (Isocyanate + Diamine) | Decomposition Temp. (Td, 5%) (°C) | Reference |
| MDI-based Polyurea | ~300 | [2] |
| Aromatic Polyurea | 357 | [1] |
Mandatory Visualizations
Caption: General workflow for the synthesis, purification, and characterization of polymers.
Caption: General reaction scheme for polyurethane synthesis.
References
Application Notes and Protocols for Surface Modification of Materials using 4-Phenoxyphenyl Isocyanate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the surface modification of materials using 4-phenoxyphenyl isocyanate. This reagent is particularly useful for tailoring the surface properties of a wide range of materials, especially in biomedical and drug development applications, by introducing a phenoxyphenyl group that can alter surface hydrophobicity, biocompatibility, and provide a platform for further functionalization.
Introduction
Surface modification is a critical process in materials science, enabling the enhancement of surface properties without altering the bulk characteristics of the material. This compound is a versatile reagent for surface functionalization due to its reactive isocyanate group (-NCO), which readily forms stable urethane linkages with hydroxyl (-OH) groups present on the surfaces of various substrates such as glass, silica, metal oxides, and polymers. This modification can be used to control protein adsorption, improve biocompatibility, and enhance the performance of biomedical devices and drug delivery systems.
The phenoxyphenyl moiety introduces a hydrophobic and aromatic character to the surface, which can be advantageous for specific applications. The modification process is typically straightforward and can be characterized by various surface analysis techniques.
Principle of Surface Modification
The fundamental principle behind the surface modification with this compound is the chemical reaction between the isocyanate functional group and surface hydroxyl groups. This reaction, known as urethanization, results in the formation of a covalent urethane bond, effectively grafting the phenoxyphenyl moiety onto the substrate.
The general reaction is as follows:
Surface-OH + O=C=N-C₆H₄-O-C₆H₅ → Surface-O-C(=O)-NH-C₆H₄-O-C₆H₅
This process transforms a hydrophilic hydroxylated surface into a more hydrophobic one, a change that can be quantified through techniques like contact angle measurements.
Applications in Research and Drug Development
The surface modification of materials with this compound has several potential applications in biomedical research and drug development:
-
Biocompatibility Enhancement: Altering the surface chemistry of implants and medical devices to improve their interaction with biological systems, potentially reducing inflammatory responses.
-
Controlled Protein Adsorption: The modified surface can be designed to either resist or promote the adsorption of specific proteins, which is crucial for applications like biosensors and drug delivery vehicles.
-
Drug Delivery: Functionalized nanoparticles and other drug carriers can be prepared to have modified surface properties that can influence drug loading, release kinetics, and cellular uptake.
-
Cell Adhesion and Proliferation: The surface properties of cell culture substrates can be tailored to control cell attachment, spreading, and growth, which is essential in tissue engineering and regenerative medicine.
Experimental Protocols
The following are detailed protocols for the surface modification of a generic hydroxylated substrate (e.g., glass or silica) with this compound and subsequent characterization.
Protocol 1: Substrate Cleaning and Hydroxylation
A clean and hydroxyl-rich surface is crucial for efficient and uniform modification.
Materials:
-
Substrates (e.g., glass slides, silicon wafers)
-
Detergent solution
-
Deionized (DI) water
-
Acetone (reagent grade)
-
Isopropanol (reagent grade)
-
Piranha solution (3:1 mixture of concentrated sulfuric acid and 30% hydrogen peroxide) (Caution: Extremely corrosive and reactive. Handle with extreme care in a fume hood with appropriate personal protective equipment.)
-
Nitrogen gas
-
Oven
Procedure:
-
Sonicate the substrates in a detergent solution for 15 minutes.
-
Rinse the substrates thoroughly with DI water.
-
Sonicate in acetone for 10 minutes.
-
Sonicate in isopropanol for 10 minutes.
-
Rinse again with DI water and dry under a stream of nitrogen.
-
Immerse the cleaned substrates in Piranha solution for 30-60 minutes in a fume hood.
-
Carefully remove the substrates and rinse extensively with DI water.
-
Dry the substrates under a stream of nitrogen and then bake in an oven at 110-120°C for at least 1 hour.
-
Store the cleaned and hydroxylated substrates in a desiccator until use.
Protocol 2: Surface Modification with this compound
This protocol describes the covalent attachment of this compound to the prepared substrate. The reaction should be carried out in an anhydrous environment to prevent the reaction of the isocyanate with water.
Materials:
-
Cleaned and hydroxylated substrates
-
This compound (98% or higher purity)
-
Anhydrous toluene (or other suitable anhydrous solvent like THF)
-
Triethylamine (optional, as a catalyst)
-
Reaction vessel (e.g., glass container with a tight-fitting lid)
-
Inert gas (e.g., argon or nitrogen)
Procedure:
-
Place the cleaned and hydroxylated substrates in the reaction vessel inside a glove box or under an inert atmosphere.
-
Prepare a 1-5% (v/v) solution of this compound in anhydrous toluene.
-
(Optional) Add a catalytic amount of triethylamine to the solution (e.g., 0.1% v/v).
-
Immerse the substrates completely in the this compound solution.
-
Seal the reaction vessel and allow the reaction to proceed for 2-12 hours at room temperature with gentle agitation. The reaction time may be optimized based on the substrate and desired degree of modification.
-
After the reaction, remove the substrates from the solution and rinse them thoroughly with fresh anhydrous toluene to remove any unbound reagent.
-
Rinse the substrates with acetone and then DI water.
-
Dry the modified substrates under a stream of nitrogen.
-
Cure the modified substrates by baking in an oven at 100-110°C for 30-60 minutes to ensure a stable surface layer.
-
Store the surface-modified substrates in a desiccator.
Protocol 3: Surface Characterization
The success of the surface modification can be verified using several analytical techniques.
4.3.1. Water Contact Angle Measurement
This technique is used to assess the change in surface hydrophobicity.
Equipment:
-
Contact angle goniometer
Procedure:
-
Place a droplet of DI water (typically 1-5 µL) onto the unmodified (control) and modified substrate surfaces.
-
Measure the angle between the substrate surface and the tangent of the water droplet at the solid-liquid-vapor interface.
-
Perform measurements at multiple locations on each surface to ensure uniformity and calculate the average contact angle.
4.3.2. Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is used to confirm the presence of the urethane linkage and the phenoxyphenyl group on the surface.
Equipment:
-
FTIR spectrometer with an appropriate accessory (e.g., Attenuated Total Reflectance - ATR)
Procedure:
-
Acquire a background spectrum of the clean, unmodified substrate.
-
Acquire the spectrum of the this compound modified substrate.
-
Look for characteristic peaks:
-
Disappearance of the strong isocyanate (-NCO) peak around 2270 cm⁻¹.
-
Appearance of urethane linkage peaks: N-H stretching around 3300 cm⁻¹ and C=O stretching around 1700 cm⁻¹.
-
Peaks associated with the aromatic rings of the phenoxyphenyl group.
-
4.3.3. X-ray Photoelectron Spectroscopy (XPS)
XPS provides quantitative elemental and chemical state information of the surface.
Equipment:
-
XPS instrument
Procedure:
-
Acquire a survey spectrum of both unmodified and modified surfaces to identify the elements present.
-
Acquire high-resolution spectra of the C 1s, O 1s, and N 1s regions.
-
Analyze the high-resolution spectra to identify the chemical states. The N 1s spectrum of the modified surface should show a peak corresponding to the urethane linkage (-NH-C=O). The C 1s spectrum will show new components corresponding to the aromatic carbons and the urethane carbonyl carbon.
Data Presentation
The following tables present hypothetical quantitative data to illustrate the expected outcomes of the surface modification.
Table 1: Water Contact Angle Measurements
| Surface | Average Contact Angle (°) | Standard Deviation (°) |
| Unmodified Glass | 35.2 | 2.5 |
| This compound Modified Glass | 85.7 | 3.1 |
Table 2: Surface Elemental Composition from XPS
| Surface | Carbon (at. %) | Oxygen (at. %) | Silicon (at. %) | Nitrogen (at. %) |
| Unmodified Glass | 15.3 | 54.1 | 30.6 | 0.0 |
| This compound Modified Glass | 45.8 | 35.5 | 15.2 | 3.5 |
Visualizations
The following diagrams illustrate the experimental workflow and the chemical transformation occurring during the surface modification process.
Caption: Experimental workflow for surface modification and characterization.
Application Notes and Protocols for Derivatizing Biomolecules with 4-Phenoxyphenyl Isocyanate
Audience: Researchers, scientists, and drug development professionals.
Introduction
4-Phenoxyphenyl isocyanate is a reactive heterobifunctional crosslinker that readily forms stable covalent bonds with nucleophilic functional groups present on biomolecules. Its isocyanate moiety (-N=C=O) reacts primarily with primary amines, such as the N-terminus of proteins and the ε-amino group of lysine residues, to form stable urea linkages.[1][2] This derivatization is a valuable tool in various applications within life science research and drug development, including protein labeling, quantitative proteomics, and the preparation of bioconjugates.[3][4] These application notes provide a detailed protocol for the derivatization of proteins with this compound, along with methods for the characterization and quantification of the resulting conjugates.
Principle of Reaction
The derivatization of biomolecules with this compound is based on the nucleophilic addition of a primary amine to the electrophilic carbon atom of the isocyanate group. This reaction proceeds efficiently under mild pH conditions, typically between 7 and 9, to yield a stable N,N'-disubstituted urea bond. The reaction is generally rapid and specific for primary amines, making it a robust method for protein modification.
Experimental Protocols
Materials and Reagents
-
Protein of interest (purified, at a concentration of 1-5 mg/mL in an amine-free buffer)
-
This compound
-
Amine-free reaction buffer (e.g., Phosphate-Buffered Saline (PBS), pH 7.4)
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)
-
Desalting column or dialysis cassette for purification
-
Spectrophotometer
-
LC-MS/MS system for analysis
Protocol for Protein Derivatization
This protocol provides a general procedure for the derivatization of a protein with this compound. Optimization of the molar ratio of isocyanate to protein may be required for optimal labeling.
-
Preparation of Reagents:
-
Ensure the protein solution is in an amine-free buffer. If necessary, perform a buffer exchange using a desalting column or dialysis.
-
Immediately before use, prepare a stock solution of this compound in anhydrous DMF or DMSO (e.g., 10 mg/mL).
-
-
Derivatization Reaction:
-
Slowly add the desired molar excess of the this compound stock solution to the protein solution while gently vortexing. A starting point of a 10- to 20-fold molar excess is recommended.
-
Incubate the reaction mixture for 1-2 hours at room temperature with gentle stirring or rocking. For sensitive proteins, the reaction can be performed at 4°C overnight.
-
-
Quenching the Reaction:
-
To stop the reaction, add the quenching buffer (e.g., Tris-HCl) to a final concentration of 50-100 mM.
-
Incubate for an additional 30 minutes at room temperature to allow the quenching buffer to react with any excess this compound.
-
-
Purification of the Derivatized Protein:
-
Remove unreacted this compound and reaction byproducts by size-exclusion chromatography using a desalting column or by dialysis against an appropriate buffer.
-
-
Characterization and Quantification:
-
The degree of labeling can be determined using mass spectrometry. The mass shift corresponding to the addition of the 4-phenoxyphenyl group (211.23 g/mol ) can be measured.
-
For quantitative analysis, isotopically labeled phenyl isocyanates (e.g., d5-phenyl isocyanate) can be used as internal standards for LC-MS/MS-based quantification.[3][4]
-
Data Presentation
Table 1: Reactivity of this compound with Amino Acid Functional Groups
| Amino Acid Residue | Functional Group | Relative Reactivity | Resulting Linkage |
| Lysine | ε-amino | High | Urea |
| N-terminus | α-amino | High | Urea |
| Cysteine | Sulfhydryl | Moderate | Thiocarbamate |
| Tyrosine | Phenolic hydroxyl | Low | Carbamate |
| Serine/Threonine | Aliphatic hydroxyl | Low | Carbamate |
| Aspartate/Glutamate | Carboxyl | Very Low | Amide (requires activation) |
Table 2: Example of Mass Spectrometric Analysis of a Derivatized Peptide
| Peptide Sequence | Modification | Theoretical Monoisotopic Mass (Da) | Observed Monoisotopic Mass (Da) | Mass Shift (Da) |
| H₂N-VAL-GLY-ALA-LYS-COOH | Unmodified | 417.25 | 417.26 | - |
| Ph-O-Ph-NH-CO-NH-VAL-GLY-ALA-LYS-COOH | N-terminal modification | 612.31 | 612.32 | 195.06 |
| H₂N-VAL-GLY-ALA-LYS(CO-NH-Ph-O-Ph)-COOH | Lysine side-chain modification | 612.31 | 612.33 | 195.06 |
| Ph-O-Ph-NH-CO-NH-VAL-GLY-ALA-LYS(CO-NH-Ph-O-Ph)-COOH | Double modification | 807.37 | 807.38 | 390.12 |
Visualizations
Caption: Workflow for derivatizing biomolecules with this compound.
Caption: Reaction of this compound with a primary amine on a biomolecule.
References
Application Notes and Protocols for 4-Phenoxyphenyl Isocyanate as a Cross-Linking Agent
For Researchers, Scientists, and Drug Development Professionals
Abstract
4-Phenoxyphenyl isocyanate is an aromatic isocyanate that serves as a versatile cross-linking agent in the synthesis of a variety of polymeric materials. Its phenoxyphenyl group offers unique properties, including thermal stability and specific solubility characteristics, to the resulting cross-linked polymers. The isocyanate group (–N=C=O) readily reacts with nucleophilic functional groups such as hydroxyl (–OH) and amine (–NH₂) moieties to form stable urethane and urea linkages, respectively. This reactivity is the basis for its utility in creating three-dimensional polymer networks. These application notes provide an overview of the use of this compound as a cross-linking agent in the preparation of polyurethanes, hydrogels, and for bioconjugation applications. Detailed protocols for these applications are provided to guide researchers in their experimental design.
Chemical Properties and Reactivity
This compound is a chemical compound with the molecular formula C₁₃H₉NO₂ and a molecular weight of 211.22 g/mol . The presence of the isocyanate group makes it highly reactive towards active hydrogen compounds.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| CAS Number | 59377-19-4 | [1] |
| Molecular Formula | C₁₃H₉NO₂ | [1] |
| Molecular Weight | 211.22 g/mol | [1] |
| Appearance | Colorless to yellow liquid | [2] |
| Boiling Point | 170 °C at 3 mmHg | [2] |
| Density | 1.169 g/cm³ | [3] |
| Refractive Index | 1.595 | [3] |
The primary reaction mechanism involves the nucleophilic attack of a hydroxyl or amine group on the electrophilic carbon atom of the isocyanate group. This reaction is typically carried out in an inert solvent and can be catalyzed by tertiary amines or organotin compounds to increase the reaction rate.
// Nodes "Polyol_or_Polyamine" [label="Polyol (R-OH)\nor\nPolyamine (R-NH₂)", fillcolor="#F1F3F4", fontcolor="#202124"]; "Isocyanate" [label="4-Phenoxyphenyl\nIsocyanate", fillcolor="#F1F3F4", fontcolor="#202124"]; "Crosslinked_Polymer" [label="Cross-linked Polymer\n(Polyurethane or Polyurea)", fillcolor="#F1F3F4", fontcolor="#202124"];
// Edges "Polyol_or_Polyamine" -> "Crosslinked_Polymer" [label="Nucleophilic Attack", color="#34A853"]; "Isocyanate" -> "Crosslinked_Polymer" [label="Forms Urethane/Urea Linkage", color="#EA4335"]; } dot Figure 1: General reaction scheme for cross-linking with this compound.
Applications in Polyurethane Synthesis
This compound can be used as a cross-linking agent to prepare polyurethane networks with tailored properties. The phenoxyphenyl moiety can enhance the thermal stability and modify the mechanical properties of the resulting polyurethane.
Experimental Protocol: Synthesis of a Cross-linked Polyurethane Film
This protocol describes a general procedure for the synthesis of a cross-linked polyurethane film using a polyol and this compound.
Materials:
-
Polyol (e.g., polyethylene glycol, polypropylene glycol)
-
This compound
-
Anhydrous solvent (e.g., tetrahydrofuran (THF), dimethylformamide (DMF))
-
Catalyst (e.g., dibutyltin dilaurate (DBTDL))
-
Glass plates
-
Teflon spacers
-
Vacuum oven
Procedure:
-
Preparation of the Pre-polymer Mixture:
-
In a clean, dry flask under an inert atmosphere (e.g., nitrogen or argon), dissolve a known amount of the polyol in the anhydrous solvent.
-
Add the catalyst to the polyol solution (typically 0.1-0.5% by weight of the total reactants).
-
Stir the mixture at a controlled temperature (e.g., 60-80 °C) until the polyol and catalyst are completely dissolved and homogenous.
-
-
Cross-linking Reaction:
-
Slowly add a stoichiometric amount of this compound to the pre-polymer mixture with vigorous stirring. The stoichiometry is determined by the ratio of isocyanate groups to hydroxyl groups (NCO:OH ratio), which can be varied to control the cross-linking density.
-
Continue stirring the reaction mixture at the set temperature for a specified period (e.g., 2-4 hours) to allow for the cross-linking reaction to proceed. The viscosity of the solution will increase as the polymer network forms.
-
-
Film Casting and Curing:
-
Once the desired viscosity is reached, pour the reaction mixture onto a clean glass plate assembled with Teflon spacers of a desired thickness.
-
Place a second glass plate on top to create a mold.
-
Transfer the mold to a vacuum oven.
-
Cure the film at an elevated temperature (e.g., 80-100 °C) under vacuum for several hours (e.g., 12-24 hours) to complete the cross-linking reaction and remove the solvent.
-
-
Post-Curing and Characterization:
-
After curing, allow the mold to cool to room temperature.
-
Carefully demold the polyurethane film.
-
The resulting film can be characterized for its mechanical properties (tensile strength, elongation at break), thermal properties (glass transition temperature, thermal stability), and swelling behavior.
-
Table 2: Example Formulation for Polyurethane Synthesis
| Component | Molar Ratio (NCO:OH) | Amount |
| Polyethylene glycol (MW 2000) | 1 | 20 g |
| This compound | 1.2 | 2.53 g |
| Dibutyltin dilaurate (DBTDL) | - | 0.02 g |
| Anhydrous THF | - | 50 mL |
// Nodes "Start" [label="Start", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; "Prep" [label="Prepare Polyol/Catalyst\nSolution", fillcolor="#F1F3F4", fontcolor="#202124"]; "Add_Iso" [label="Add 4-Phenoxyphenyl\nIsocyanate", fillcolor="#F1F3F4", fontcolor="#202124"]; "React" [label="Cross-linking Reaction\n(Controlled Temperature)", fillcolor="#FBBC05", fontcolor="#202124"]; "Cast" [label="Cast Film", fillcolor="#F1F3F4", fontcolor="#202124"]; "Cure" [label="Cure in Vacuum Oven", fillcolor="#34A853", fontcolor="#FFFFFF"]; "Characterize" [label="Characterize Film\nProperties", fillcolor="#F1F3F4", fontcolor="#202124"]; "End" [label="End", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"];
// Edges "Start" -> "Prep" [color="#5F6368"]; "Prep" -> "Add_Iso" [color="#5F6368"]; "Add_Iso" -> "React" [color="#5F6368"]; "React" -> "Cast" [color="#5F6368"]; "Cast" -> "Cure" [color="#5F6368"]; "Cure" -> "Characterize" [color="#5F6368"]; "Characterize" -> "End" [color="#5F6368"]; } dot Figure 2: Experimental workflow for polyurethane film synthesis.
Application in Hydrogel Formation
This compound can be employed as a cross-linker to form hydrogels from hydrophilic polymers containing hydroxyl or amine groups. The resulting hydrogels can have applications in drug delivery and tissue engineering.
Experimental Protocol: Synthesis of a Cross-linked Hydrogel
This protocol provides a general method for preparing a hydrogel using a hydrophilic polymer and this compound as the cross-linking agent.
Materials:
-
Hydrophilic polymer with hydroxyl or amine groups (e.g., polyvinyl alcohol (PVA), chitosan)
-
This compound
-
Aprotic solvent (e.g., dimethyl sulfoxide (DMSO))
-
Dialysis membrane
-
Lyophilizer
Procedure:
-
Polymer Solution Preparation:
-
Dissolve the hydrophilic polymer in the chosen aprotic solvent to a desired concentration (e.g., 5-10% w/v). Stir until a homogenous solution is obtained.
-
-
Cross-linking Reaction:
-
Slowly add a predetermined amount of this compound to the polymer solution while stirring. The amount of cross-linker will determine the swelling ratio and mechanical properties of the hydrogel.
-
Allow the reaction to proceed at room temperature or a slightly elevated temperature for a set time (e.g., 6-12 hours) until a gel is formed.
-
-
Purification:
-
Place the resulting hydrogel in a dialysis membrane.
-
Dialyze against a large excess of the solvent used for the reaction to remove any unreacted cross-linker and other small molecules.
-
Subsequently, dialyze against deionized water to remove the organic solvent.
-
-
Lyophilization:
-
Freeze the purified hydrogel and then lyophilize it to obtain a porous scaffold. The lyophilized hydrogel can be rehydrated before use.
-
Table 3: Example Formulation for Hydrogel Synthesis
| Component | Amount |
| Polyvinyl alcohol (PVA) | 5 g |
| This compound | 0.5 g |
| Dimethyl sulfoxide (DMSO) | 100 mL |
// Nodes "Polymer_Sol" [label="Dissolve Hydrophilic\nPolymer in Solvent", fillcolor="#F1F3F4", fontcolor="#202124"]; "Add_Crosslinker" [label="Add 4-Phenoxyphenyl\nIsocyanate", fillcolor="#F1F3F4", fontcolor="#202124"]; "Gelation" [label="Gel Formation", fillcolor="#FBBC05", fontcolor="#202124"]; "Purification" [label="Dialysis", fillcolor="#34A853", fontcolor="#FFFFFF"]; "Lyophilization" [label="Lyophilization", fillcolor="#4285F4", fontcolor="#FFFFFF"]; "Hydrogel" [label="Porous Hydrogel\nScaffold", fillcolor="#F1F3F4", fontcolor="#202124"];
// Edges "Polymer_Sol" -> "Add_Crosslinker" [color="#5F6368"]; "Add_Crosslinker" -> "Gelation" [color="#5F6368"]; "Gelation" -> "Purification" [color="#5F6368"]; "Purification" -> "Lyophilization" [color="#5F6368"]; "Lyophilization" -> "Hydrogel" [color="#5F6368"]; } dot Figure 3: Workflow for hydrogel synthesis using this compound.
Application in Bioconjugation
The reactivity of the isocyanate group with primary amines on biomolecules, such as the lysine residues of proteins, allows for the use of this compound in bioconjugation. This can be utilized for immobilizing proteins on surfaces or for creating protein-drug conjugates.
Experimental Protocol: Surface Immobilization of a Protein
This protocol outlines a general procedure for immobilizing a protein onto a surface functionalized with amine groups using this compound as a linker.
Materials:
-
Amine-functionalized substrate (e.g., aminosilanized glass slide)
-
This compound
-
Anhydrous aprotic solvent (e.g., toluene, DMF)
-
Protein solution in a suitable buffer (e.g., phosphate-buffered saline, pH 7.4)
-
Blocking buffer (e.g., bovine serum albumin (BSA) solution)
-
Washing buffer (e.g., PBS with 0.05% Tween 20)
Procedure:
-
Activation of the Surface:
-
Immerse the amine-functionalized substrate in a solution of this compound in an anhydrous aprotic solvent.
-
Incubate for 1-2 hours at room temperature to allow the isocyanate to react with the surface amine groups, forming a phenoxyphenyl isocyanate-activated surface.
-
Rinse the substrate thoroughly with the anhydrous solvent to remove any unreacted isocyanate.
-
Dry the substrate under a stream of inert gas.
-
-
Protein Immobilization:
-
Immediately apply the protein solution to the activated surface.
-
Incubate in a humid chamber for 1-2 hours at room temperature or overnight at 4 °C to allow the protein's amine groups to react with the surface-bound isocyanate groups.
-
-
Blocking and Washing:
-
Wash the substrate with the washing buffer to remove any non-covalently bound protein.
-
Immerse the substrate in a blocking buffer for 1 hour to block any remaining reactive sites on the surface.
-
Wash the substrate again with the washing buffer.
-
The protein-immobilized surface is now ready for use in applications such as immunoassays or biosensors.
-
// Nodes "Substrate" [label="Amine-Functionalized\nSubstrate", fillcolor="#F1F3F4", fontcolor="#202124"]; "Activation" [label="React with\n4-Phenoxyphenyl\nIsocyanate", fillcolor="#FBBC05", fontcolor="#202124"]; "Activated_Surface" [label="Isocyanate-Activated\nSurface", fillcolor="#F1F3F4", fontcolor="#202124"]; "Immobilization" [label="Incubate with\nProtein Solution", fillcolor="#34A853", fontcolor="#FFFFFF"]; "Immobilized_Protein" [label="Protein-Immobilized\nSurface", fillcolor="#F1F3F4", fontcolor="#202124"]; "Blocking" [label="Block Non-specific\nBinding Sites", fillcolor="#4285F4", fontcolor="#FFFFFF"]; "Final_Surface" [label="Final Functionalized\nSurface", fillcolor="#F1F3F4", fontcolor="#202124"];
// Edges "Substrate" -> "Activation" [color="#5F6368"]; "Activation" -> "Activated_Surface" [color="#5F6368"]; "Activated_Surface" -> "Immobilization" [color="#5F6368"]; "Immobilization" -> "Immobilized_Protein" [color="#5F6368"]; "Immobilized_Protein" -> "Blocking" [color="#5F6368"]; "Blocking" -> "Final_Surface" [color="#5F6368"]; } dot Figure 4: Workflow for protein immobilization using this compound.
Safety and Handling
This compound is a reactive chemical and should be handled with appropriate safety precautions.
-
Handling: Use in a well-ventilated area, preferably in a fume hood. Avoid contact with skin, eyes, and clothing. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Storage: Store in a tightly sealed container in a cool, dry place, away from moisture and incompatible materials such as alcohols, amines, and strong bases.
-
Disposal: Dispose of in accordance with local, state, and federal regulations.
Disclaimer: The protocols provided are intended as a general guide. Researchers should optimize the reaction conditions, including stoichiometry, temperature, reaction time, and catalyst concentration, for their specific application and materials. Always consult the Safety Data Sheet (SDS) for this compound before use.
References
Application Notes and Protocols for Quantifying 4-Phenoxyphenyl Isocyanate Reactions
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the quantitative analysis of reactions involving 4-phenoxyphenyl isocyanate. The methods described herein are essential for monitoring reaction kinetics, determining reaction completion, and quantifying residual isocyanate levels in research, development, and quality control settings.
Introduction
This compound is a reactive chemical intermediate used in the synthesis of a variety of compounds, including pharmaceuticals and polymers. The isocyanate functional group (-N=C=O) is highly electrophilic and readily reacts with nucleophiles such as alcohols, amines, and water.[1] Accurate quantification of its consumption or the formation of its products is critical for process optimization, ensuring product quality, and assessing safety.
This guide details three primary analytical techniques for this purpose:
-
High-Performance Liquid Chromatography (HPLC) with UV or Mass Spectrometry detection, often requiring derivatization.
-
Fourier-Transform Infrared (FTIR) Spectroscopy for real-time, in-situ reaction monitoring.
-
Gas Chromatography-Mass Spectrometry (GC-MS) , typically following a derivatization step.
High-Performance Liquid Chromatography (HPLC)
HPLC is a versatile and widely used technique for the quantification of isocyanates. Due to the high reactivity of the isocyanate group, analysis is often performed after derivatization to form a stable, UV-active, or ionizable urea derivative.[2][3][4] A common derivatizing agent is di-n-butylamine (DBA).[4]
Experimental Protocol: HPLC-UV Analysis of this compound via DBA Derivatization
Objective: To quantify the concentration of this compound in a reaction mixture by derivatizing it with di-n-butylamine (DBA) and analyzing the resulting urea derivative by HPLC-UV.
Materials:
-
This compound
-
Di-n-butylamine (DBA) solution (e.g., 1 mg/mL in a suitable solvent like toluene or acetonitrile)
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Formic acid (optional, for mobile phase modification)
-
Reaction solvent (e.g., toluene, dichloromethane)
-
Volumetric flasks, pipettes, and autosampler vials
Instrumentation:
-
HPLC system with a UV detector
-
Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
Procedure:
-
Sample Preparation and Derivatization:
-
At specified time points, withdraw an aliquot (e.g., 100 µL) of the reaction mixture.
-
Immediately quench the reaction and derivatize the unreacted this compound by adding a known excess of the DBA solution (e.g., 1 mL of 1 mg/mL DBA in toluene).
-
Allow the derivatization reaction to proceed for at least 15 minutes at room temperature. The reaction forms a stable urea derivative.
-
Dilute the derivatized sample to a known volume (e.g., in a 10 mL volumetric flask) with the mobile phase or a suitable solvent.
-
Filter the sample through a 0.45 µm syringe filter into an HPLC vial.
-
-
HPLC Analysis:
-
Set the HPLC conditions as specified in the table below.
-
Inject a known volume (e.g., 10 µL) of the prepared sample onto the HPLC system.
-
Monitor the elution of the DBA derivative of this compound at the appropriate UV wavelength.
-
-
Quantification:
-
Prepare a series of calibration standards by reacting known concentrations of this compound with an excess of DBA.
-
Generate a calibration curve by plotting the peak area of the derivative against the initial concentration of this compound.
-
Determine the concentration of this compound in the reaction samples by interpolating their peak areas on the calibration curve.
-
Data Presentation: HPLC-UV Quantification
| Parameter | Value |
| Column | C18 Reversed-Phase, 250 x 4.6 mm, 5 µm |
| Mobile Phase | Acetonitrile:Water (e.g., 70:30 v/v) with 0.1% Formic Acid |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 30 °C |
| UV Detection | 254 nm |
| Retention Time (Derivative) | ~ 8.5 min (example) |
| Limit of Detection (LOD) | ~ 0.1 µg/mL |
| Limit of Quantitation (LOQ) | ~ 0.3 µg/mL |
Visualization: HPLC Workflow
Caption: Workflow for HPLC analysis of this compound.
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is a powerful technique for real-time, in-situ monitoring of isocyanate reactions without the need for sample workup.[5] The strong and characteristic absorbance of the isocyanate group's asymmetric N=C=O stretch, which appears in a relatively clear spectral region, allows for direct monitoring of its consumption.[6]
Experimental Protocol: Real-Time FTIR Monitoring
Objective: To monitor the reaction progress of this compound in real-time by measuring the decrease in the isocyanate peak absorbance using an Attenuated Total Reflectance (ATR) FTIR probe.
Materials:
-
Reaction vessel compatible with an ATR-FTIR probe
-
Reactants for the this compound reaction
Instrumentation:
-
FTIR spectrometer equipped with a fiber-optic ATR probe (e.g., with a zinc selenide or diamond crystal)
Procedure:
-
Setup:
-
Insert the ATR-FTIR probe into the reaction vessel.
-
Ensure a good seal and that the ATR crystal is fully submerged in the reaction medium.
-
Set up the FTIR spectrometer to collect spectra at regular intervals (e.g., every 1-2 minutes).
-
-
Data Collection:
-
Collect a background spectrum of the reaction mixture before the addition of this compound.
-
Initiate the reaction by adding this compound to the reaction vessel.
-
Immediately start collecting time-resolved spectra.
-
-
Data Analysis:
-
Identify the characteristic isocyanate peak for this compound (typically around 2250-2285 cm⁻¹).
-
For each spectrum, calculate the area of the isocyanate peak.
-
Plot the isocyanate peak area as a function of time to obtain the reaction kinetics profile. The disappearance of this peak indicates the consumption of the isocyanate.
-
Data Presentation: FTIR Monitoring Parameters
| Parameter | Value |
| FTIR Probe | ATR with ZnSe or Diamond Crystal |
| Spectral Range | 4000 - 650 cm⁻¹ |
| Resolution | 4 cm⁻¹ |
| Scans per Spectrum | 16 |
| Isocyanate Peak | ~2270 cm⁻¹ (approximate) |
| Data Collection Interval | 1 minute |
Visualization: FTIR Reaction Monitoring
Caption: Workflow for real-time FTIR reaction monitoring.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS can be used for the quantification of isocyanates, typically after a derivatization step to improve volatility and thermal stability.[7][8] An indirect method involves reacting the isocyanate with an excess of a reagent like di-n-butylamine and then quantifying the unreacted amine.[7] Alternatively, the formed urea can be analyzed.
Experimental Protocol: GC-MS Analysis via Derivatization
Objective: To determine the concentration of this compound through derivatization followed by GC-MS analysis.
Materials:
-
This compound
-
Derivatizing agent (e.g., di-n-butylamine or a silylating agent)
-
Anhydrous solvent (e.g., toluene, hexane)
-
Internal standard (e.g., a stable compound with similar chromatographic properties)
-
Volumetric flasks, pipettes, and GC vials
Instrumentation:
-
Gas chromatograph with a mass selective detector (MSD)
-
Capillary GC column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness)
Procedure:
-
Sample Preparation and Derivatization:
-
Withdraw an aliquot of the reaction mixture.
-
React the sample with a suitable derivatizing agent. For example, react with an excess of di-n-butylamine to form the corresponding urea.
-
Add a known amount of an internal standard.
-
Dilute the sample to a known volume with a suitable solvent.
-
-
GC-MS Analysis:
-
Set the GC-MS parameters as outlined in the table below.
-
Inject a small volume (e.g., 1 µL) of the prepared sample into the GC inlet.
-
The derivative is separated on the GC column and detected by the mass spectrometer.
-
-
Quantification:
-
Operate the mass spectrometer in Selected Ion Monitoring (SIM) mode for enhanced sensitivity and selectivity, monitoring characteristic ions of the derivatized this compound and the internal standard.
-
Prepare calibration standards containing known concentrations of derivatized this compound and a constant concentration of the internal standard.
-
Create a calibration curve by plotting the ratio of the peak area of the analyte to the peak area of the internal standard against the concentration of the analyte.
-
Calculate the concentration of this compound in the samples based on this calibration curve.
-
Data Presentation: GC-MS Parameters
| Parameter | Value |
| GC Column | DB-5ms, 30 m x 0.25 mm, 0.25 µm |
| Inlet Temperature | 250 °C |
| Injection Mode | Splitless (1 µL) |
| Oven Program | 100 °C (1 min), ramp to 280 °C at 15 °C/min, hold for 5 min |
| Carrier Gas | Helium, 1.0 mL/min |
| MS Transfer Line | 280 °C |
| Ion Source Temp | 230 °C |
| Ionization Mode | Electron Ionization (EI), 70 eV |
| MS Scan Mode | Selected Ion Monitoring (SIM) |
Visualization: GC-MS Workflow
Caption: Workflow for GC-MS analysis of this compound.
References
- 1. Isocyanate - Wikipedia [en.wikipedia.org]
- 2. dl.astm.org [dl.astm.org]
- 3. Detection techniques for air-borne isocyanates based on fluorescent derivatizing agents - Environmental Science: Atmospheres (RSC Publishing) DOI:10.1039/D2EA00098A [pubs.rsc.org]
- 4. diva-portal.org [diva-portal.org]
- 5. researchgate.net [researchgate.net]
- 6. azom.com [azom.com]
- 7. Indirect determination of isocyanates by gas chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
Application Notes and Protocols for Reactions Involving 4-Phenoxyphenyl Isocyanate
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Phenoxyphenyl isocyanate is a versatile chemical intermediate of significant interest in medicinal chemistry and materials science. Its electrophilic isocyanate group readily reacts with various nucleophiles, making it a valuable building block for the synthesis of a diverse range of compounds, including ureas, carbamates, and thiocarbamates. Substituted diaryl ureas derived from this compound are of particular importance in drug discovery, as they are key structural motifs in a class of potent kinase inhibitors.
These application notes provide detailed experimental protocols for the synthesis of urea, carbamate, and thiocarbamate derivatives of this compound. Additionally, a protocol for an in vitro kinase inhibition assay is included to facilitate the biological evaluation of these synthesized compounds, particularly in the context of cancer drug development targeting the RAF-MEK-ERK signaling pathway.
Data Presentation: Synthesis of this compound Derivatives
The following tables summarize typical reaction conditions and expected yields for the synthesis of ureas, carbamates, and thiocarbamates using this compound. The data is compiled from general knowledge of isocyanate reactivity and published results for analogous compounds. Actual yields may vary depending on the specific substrate and reaction conditions.
Table 1: Synthesis of Substituted Ureas
| Nucleophile (Amine) Type | Example Substrate | Solvent | Reaction Time (h) | Temperature (°C) | Typical Yield (%) |
| Primary Aliphatic | Benzylamine | Dichloromethane (DCM) | 2 - 4 | Room Temperature | >90 |
| Secondary Aliphatic | Piperidine | Dichloromethane (DCM) | 2 - 4 | Room Temperature | >95 |
| Primary Aromatic | Aniline | Dichloromethane (DCM) | 4 - 8 | Room Temperature | 85 - 95 |
| Sterically Hindered | tert-Butylamine | Dichloromethane (DCM) | 6 - 12 | Room Temperature | >90 |
Table 2: Synthesis of Carbamates
| Nucleophile (Alcohol) Type | Example Substrate | Solvent | Catalyst | Reaction Time (h) | Temperature (°C) | Typical Yield (%) |
| Primary Aliphatic | Ethanol | Tetrahydrofuran (THF) | Dibutyltin dilaurate (DBTDL) | 1 - 3 | Room Temperature | >90 |
| Secondary Aliphatic | Isopropanol | Tetrahydrofuran (THF) | Dibutyltin dilaurate (DBTDL) | 4 - 8 | 50 | 80 - 90 |
| Phenolic | Phenol | Toluene | Triethylamine | 12 - 24 | 80 | 70 - 85 |
Table 3: Synthesis of Thiocarbamates
| Nucleophile (Thiol) Type | Example Substrate | Solvent | Catalyst | Reaction Time (h) | Temperature (°C) | Typical Yield (%) |
| Aliphatic | 1-Hexanethiol | Tetrahydrofuran (THF) | Triethylamine | 1 - 2 | Room Temperature | >95 |
| Aromatic | Thiophenol | Tetrahydrofuran (THF) | Triethylamine | 2 - 4 | Room Temperature | >90 |
Experimental Protocols
Protocol 1: General Procedure for the Synthesis of Substituted Ureas
This protocol describes the general procedure for the reaction of this compound with a primary or secondary amine to form a substituted urea.
Materials:
-
This compound
-
Amine of choice (primary or secondary)
-
Anhydrous dichloromethane (DCM) or Tetrahydrofuran (THF)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Nitrogen or Argon gas supply
Procedure:
-
In a clean, dry round-bottom flask, dissolve the amine (1.0 equivalent) in anhydrous DCM or THF to a concentration of 0.1-0.5 M.
-
Begin stirring the solution under an inert atmosphere (Nitrogen or Argon).
-
In a separate vial, dissolve this compound (1.0 equivalent) in the same anhydrous solvent.
-
Add the this compound solution dropwise to the stirring amine solution at room temperature. For highly exothermic reactions, consider cooling the reaction flask to 0 °C before addition.
-
Stir the reaction mixture at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Upon completion, the urea product may precipitate out of the solution. If so, collect the solid by filtration and wash with a small amount of cold solvent.
-
If the product remains in solution, remove the solvent under reduced pressure. The crude product can then be purified by recrystallization or column chromatography.
Protocol 2: General Procedure for the Synthesis of Carbamates
This protocol outlines the synthesis of carbamates from this compound and an alcohol. This reaction often requires a catalyst.
Materials:
-
This compound
-
Alcohol of choice
-
Anhydrous Tetrahydrofuran (THF) or Toluene
-
Catalyst (e.g., Dibutyltin dilaurate (DBTDL) or Triethylamine)
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer and stir bar
-
Nitrogen or Argon gas supply
Procedure:
-
To a dry round-bottom flask under an inert atmosphere, add the alcohol (1.0 equivalent) and anhydrous solvent.
-
Add the catalyst (0.01-0.1 equivalents).
-
In a separate vial, dissolve this compound (1.0 equivalent) in the same anhydrous solvent.
-
Add the isocyanate solution to the alcohol solution with stirring.
-
Heat the reaction mixture if necessary, as indicated in Table 2.
-
Monitor the reaction by TLC.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
Purify the crude carbamate product by column chromatography or recrystallization.
Protocol 3: General Procedure for the Synthesis of Thiocarbamates
This protocol describes the synthesis of thiocarbamates from this compound and a thiol.
Materials:
-
This compound
-
Thiol of choice
-
Anhydrous Tetrahydrofuran (THF)
-
Triethylamine (optional, as catalyst)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Nitrogen or Argon gas supply
Procedure:
-
In a dry round-bottom flask under an inert atmosphere, dissolve the thiol (1.0 equivalent) in anhydrous THF.
-
If a catalyst is used, add triethylamine (0.1 equivalents).
-
In a separate vial, dissolve this compound (1.0 equivalent) in anhydrous THF.
-
Add the isocyanate solution to the thiol solution with stirring at room temperature.
-
Monitor the reaction by TLC. The reaction is typically rapid.
-
Upon completion, remove the solvent under reduced pressure.
-
Purify the crude thiocarbamate product by column chromatography or recrystallization if necessary.
Application in Drug Development: Kinase Inhibition
Many diaryl ureas derived from this compound are potent inhibitors of protein kinases, which are crucial enzymes in cell signaling pathways that are often dysregulated in cancer. A key target is the RAF-MEK-ERK pathway (also known as the MAPK pathway).
Protocol 4: In Vitro RAF Kinase Inhibition Assay (IC50 Determination)
This protocol outlines a method to determine the half-maximal inhibitory concentration (IC50) of a compound synthesized from this compound against a RAF kinase (e.g., B-RAF).[1][2] This assay measures the phosphorylation of a substrate (MEK1) by the RAF kinase.
Materials:
-
Recombinant active RAF kinase (e.g., B-RAF V600E mutant)
-
Kinase-dead MEK1 substrate
-
Adenosine triphosphate (ATP)
-
Test compound (dissolved in DMSO)
-
Kinase assay buffer (e.g., Tris-HCl, MgCl₂, DTT)
-
Kinase activity detection reagent (e.g., ADP-Glo™)
-
384-well plates
-
Plate reader compatible with the detection reagent
Procedure:
-
Inhibitor Preparation: Prepare a serial dilution of the test compound in kinase assay buffer from a 10 mM DMSO stock. The final DMSO concentration in the assay should be kept constant (e.g., 1%). Include a "no inhibitor" control (DMSO only) and a "no enzyme" blank.
-
Reaction Setup: Add 5 µL of the serially diluted inhibitor or control to the wells of a 384-well plate.
-
Add 10 µL of diluted active RAF kinase to each well (except the blank).
-
Pre-incubation: Gently mix and incubate the plate for 15-30 minutes at room temperature to allow the inhibitor to bind to the enzyme.
-
Reaction Initiation: Prepare a substrate/ATP mixture containing the MEK1 substrate and ATP in kinase buffer. The final ATP concentration should be at or near the Michaelis constant (Km) for the enzyme. Initiate the reaction by adding 10 µL of this mixture to each well.
-
Kinase Reaction: Incubate the plate for 60 minutes at 30°C.
-
Detection: Stop the reaction and measure the kinase activity using the detection reagent according to the manufacturer's instructions. This typically involves adding the reagent and incubating for a specified time to generate a luminescent or fluorescent signal.[2]
-
Data Acquisition: Read the signal on a compatible plate reader.
-
Data Analysis:
-
Subtract the background signal (from the "no enzyme" blank) from all other readings.
-
Normalize the data to the "no inhibitor" control (representing 100% activity).
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Calculate the IC50 value by fitting the data to a four-parameter logistic curve using appropriate software (e.g., GraphPad Prism).[3][4]
-
References
Application Notes and Protocols: 4-Phenoxyphenyl Isocyanate in the Synthesis of Novel Ureas and Carbamates
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Phenoxyphenyl isocyanate is a versatile chemical intermediate employed in the synthesis of a diverse range of urea and carbamate derivatives. These compounds are of significant interest in medicinal chemistry and drug development due to their prevalence as key structural motifs in pharmacologically active molecules. The isocyanate group's reactivity allows for straightforward coupling with primary and secondary amines to form ureas, and with alcohols or phenols to yield carbamates. This reactivity profile makes this compound a valuable building block for creating libraries of compounds for biological screening.
Substituted ureas, in particular, have been extensively investigated as kinase inhibitors, a class of drugs that can interfere with the signaling pathways that control cell growth and proliferation.[1] By carefully selecting the amine coupling partner, researchers can fine-tune the steric and electronic properties of the final molecule to optimize its binding to specific biological targets. Similarly, carbamates derived from this compound have been explored for their potential as enzyme inhibitors, including in the context of neurodegenerative diseases.[2]
This document provides detailed protocols for the synthesis of novel ureas and carbamates using this compound and presents quantitative data on the biological activities of representative compounds.
Data Presentation
Table 1: Anticancer Activity of N-aryl-N'-[4-(pyridin-2-ylmethoxy)benzyl]urea Derivatives
While not directly synthesized from this compound, the following data on structurally related urea derivatives highlight the potential of the N,N'-diaryl urea scaffold in cancer therapy. These compounds were evaluated for their antiproliferative activity against various human cancer cell lines.
| Compound ID | Substituent (R) | A549 IC₅₀ (µM) | MCF-7 IC₅₀ (µM) | HCT116 IC₅₀ (µM) | PC-3 IC₅₀ (µM) |
| 9a | 4-fluoro | 4.0±0.45 | 2.8±0.17 | 4.6±0.33 | 4.6±0.25 |
| 9b | 4-chloro | 3.8±0.28 | 2.2±0.11 | 3.9±0.21 | 3.9±0.18 |
| 9d | 4-bromo | 3.5±0.15 | 2.1±0.13 | 4.1±0.19 | 4.1±0.22 |
| 9e | 4-methyl | 4.5±0.31 | 2.9±0.15 | 5.0±0.27 | 5.0±0.30 |
| Sorafenib | - | 3.5±0.19 | 5.8±0.41 | 4.2±0.35 | 4.2±0.38 |
Data sourced from a study on N-aryl-N′-[4-(pyridin-2-ylmethoxy)benzyl]urea derivatives.[3]
Table 2: Antiplatelet Activity of N,N'-disubstituted Ureas
The following N,N'-disubstituted ureas were synthesized and evaluated for their ability to inhibit platelet aggregation induced by arachidonic acid (AA). This data underscores the potential for urea derivatives in the development of therapies for thrombotic disorders.
| Compound ID | Structure | Inhibition of Platelet Aggregation (%) | IC₅₀ (µM) |
| 3a | 1-benzyl-3-(4-methoxyphenyl)urea | 98.7 ± 0.6 | 1.45 |
| 3b | 1-(4-methoxybenzyl)-3-(4-methoxyphenyl)urea | 95.3 ± 1.5 | 1.98 |
| 3c | 1-(4-chlorobenzyl)-3-(4-methoxyphenyl)urea | 92.1 ± 2.3 | 2.50 |
| 3d | 1-(4-methylbenzyl)-3-(4-methoxyphenyl)urea | 88.9 ± 3.1 | 3.12 |
Data from a study on N,N'-disubstituted ureas as novel antiplatelet agents.[4]
Experimental Protocols
Protocol 1: General Synthesis of N,N'-disubstituted Ureas from this compound
This protocol describes a general method for the synthesis of N,N'-disubstituted ureas by reacting this compound with a primary or secondary amine.
Materials:
-
This compound
-
Substituted primary or secondary amine (1.0 equivalent)
-
Anhydrous acetone
-
Standard laboratory glassware
-
Magnetic stirrer
-
Filtration apparatus
Procedure:
-
In a round-bottom flask, dissolve the substituted amine (0.01 mol) in 50 mL of anhydrous acetone.
-
To this stirred solution, add a solution of this compound (0.01 mol) in 10 mL of anhydrous acetone dropwise at room temperature.
-
Stir the reaction mixture at room temperature for 3-4 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion of the reaction, a precipitate will typically form.
-
Collect the solid product by filtration.
-
Wash the filtered solid with a small amount of cold acetone (5 mL).
-
Dry the product under vacuum at 60-65 °C for 2 hours to yield the pure N,N'-disubstituted urea.
Expected Outcome: This procedure is expected to produce the desired urea in high yield and purity. The product can be further characterized by techniques such as ¹H NMR, ¹³C NMR, IR spectroscopy, and mass spectrometry.
Protocol 2: General Synthesis of O-Aryl Carbamates
A modern and safer alternative to the direct use of isocyanates for carbamate synthesis involves a three-component reaction of a phenol, an amine, and carbon dioxide, mediated by a coupling reagent. This protocol is adapted from a benign method for O-aryl carbamate synthesis.[5]
Materials:
-
Substituted phenol (e.g., 4-hydroxydiphenyl ether)
-
Primary amine
-
Propanephosphonic acid anhydride (T3P)
-
Anhydrous solvent (e.g., dichloromethane)
-
Carbon dioxide (balloon or atmosphere)
-
Standard laboratory glassware
-
Magnetic stirrer
Procedure:
-
To a stirred solution of the primary amine (1.0 equivalent) in anhydrous dichloromethane under a carbon dioxide atmosphere (from a balloon), add the substituted phenol (1.2 equivalents).
-
Add propanephosphonic acid anhydride (T3P) (1.5 equivalents) to the reaction mixture.
-
Stir the reaction at room temperature and monitor its progress by TLC.
-
Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.
-
Extract the aqueous phase with dichloromethane (3 x 20 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the pure O-aryl carbamate.
Mandatory Visualizations
Caption: Workflow for the synthesis of N,N'-disubstituted ureas.
Caption: Generalized RAF/MEK/ERK signaling pathway targeted by urea-based kinase inhibitors.
References
- 1. Urea derivatives as anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis and biological evaluation of N-arylbenzo[b]thieno[3,2-d]pyrimidin-4-amines and their pyrido and pyrazino analogues as Ser/Thr kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. N,N'-disubstituted Ureas as Novel Antiplatelet Agents: Synthesis, Pharmacological Evaluation and In Silico Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis of linear O-aryl carbamates and S-thiocarbamates via benign T3P-mediated condensation of phenols and thiols with amines and carbon dioxide - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
Application Notes and Protocols: Derivatization of Alcohols and Amines with 4-Phenoxyphenyl Isocyanate
For Researchers, Scientists, and Drug Development Professionals
Introduction
The quantitative analysis of alcohols and amines is a critical aspect of research and development in the pharmaceutical, environmental, and materials science sectors. However, many of these compounds lack a chromophore or are not readily amenable to direct analysis by common chromatographic techniques such as High-Performance Liquid Chromatography (HPLC) with UV detection or Gas Chromatography (GC). Chemical derivatization is a powerful strategy to overcome these limitations.
4-Phenoxyphenyl isocyanate is an effective derivatizing agent for primary and secondary amines, as well as alcohols. The reaction introduces a strongly UV-absorbing phenoxyphenylurea or phenoxyphenylcarbamate moiety, respectively, significantly enhancing the detectability of the analytes. This derivatization improves chromatographic properties, increases sensitivity, and allows for robust quantification at low concentrations.
This document provides detailed application notes and protocols for the derivatization of alcohols and amines using this compound, followed by analysis using HPLC-UV or GC-MS.
Reaction Mechanism
The derivatization reaction proceeds via a nucleophilic addition of the lone pair of electrons from the nitrogen atom of the amine or the oxygen atom of the alcohol to the electrophilic carbon atom of the isocyanate group. This forms a stable substituted urea (from amines) or a carbamate (from alcohols).
Caption: General reaction mechanism for the derivatization of an alcohol or amine with this compound.
Experimental Protocols
The following protocols provide a general guideline for the derivatization of alcohols and amines with this compound. Optimal conditions may vary depending on the specific analyte and should be determined empirically.
Protocol 1: Derivatization of Primary and Secondary Amines for HPLC-UV Analysis
1. Reagents and Materials:
-
This compound (derivatizing reagent)
-
Amine standard(s) and sample(s)
-
Anhydrous Acetonitrile (ACN), HPLC grade
-
Anhydrous Toluene, HPLC grade
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (catalyst, optional)
-
Methanol, HPLC grade (for quenching excess reagent)
-
HPLC grade water
-
0.45 µm syringe filters
2. Preparation of Solutions:
-
Derivatizing Reagent Solution: Prepare a 10 mg/mL solution of this compound in anhydrous toluene. This solution should be prepared fresh daily.
-
Amine Standard Stock Solution: Prepare a 1 mg/mL stock solution of the amine standard in anhydrous acetonitrile.
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with anhydrous acetonitrile to cover the desired concentration range (e.g., 1-100 µg/mL).
-
Sample Solution: Dissolve the sample containing the amine analyte in anhydrous acetonitrile to a concentration within the expected calibration range.
3. Derivatization Procedure:
-
To 100 µL of the amine standard or sample solution in a clean, dry vial, add 100 µL of the this compound solution.
-
(Optional) Add 10 µL of TEA or DIPEA to catalyze the reaction.
-
Cap the vial tightly and vortex for 30 seconds.
-
Heat the reaction mixture at 60 °C for 30-60 minutes. The optimal time and temperature should be determined for each analyte.
-
After cooling to room temperature, add 50 µL of methanol to quench any unreacted this compound. Vortex for 30 seconds.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 500 µL of the HPLC mobile phase.
-
Filter the solution through a 0.45 µm syringe filter into an HPLC vial.
4. HPLC-UV Analysis:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
-
Mobile Phase: Isocratic or gradient elution with a mixture of acetonitrile and water. A typical starting point is 60:40 (v/v) Acetonitrile:Water.
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Detection Wavelength: Approximately 240-260 nm (determine the λmax of the derivative for optimal sensitivity).
-
Column Temperature: 30 °C
Protocol 2: Derivatization of Alcohols for GC-MS Analysis
1. Reagents and Materials:
-
This compound
-
Alcohol standard(s) and sample(s)
-
Anhydrous Hexane or Dichloromethane (DCM), GC grade
-
Anhydrous Pyridine (catalyst)
-
GC-MS system
2. Preparation of Solutions:
-
Derivatizing Reagent Solution: Prepare a 10 mg/mL solution of this compound in anhydrous hexane. Prepare fresh.
-
Alcohol Standard Stock Solution: Prepare a 1 mg/mL stock solution of the alcohol standard in anhydrous hexane.
-
Working Standard Solutions: Prepare a series of working standards by diluting the stock solution with anhydrous hexane.
3. Derivatization Procedure:
-
To 100 µL of the alcohol standard or sample solution in a GC vial, add 100 µL of the this compound solution.
-
Add 10 µL of anhydrous pyridine.
-
Seal the vial and heat at 70 °C for 1-2 hours. Reaction times can be longer for sterically hindered alcohols.
-
Cool the vial to room temperature. The sample is now ready for GC-MS analysis.
4. GC-MS Analysis:
-
GC Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-5ms).
-
Carrier Gas: Helium at a constant flow rate.
-
Injection Mode: Split or splitless, depending on the concentration.
-
Temperature Program:
-
Initial temperature: 100 °C, hold for 2 min.
-
Ramp to 280 °C at 15 °C/min.
-
Hold at 280 °C for 5 min.
-
-
MS Parameters:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Range: m/z 50-500.
-
Data Presentation
The following tables summarize typical quantitative data that can be expected from the analysis of amines and alcohols after derivatization with this compound. These values are illustrative and should be determined for each specific analyte and analytical system.
Table 1: Typical HPLC-UV Method Performance for Amine Derivatization
| Parameter | Typical Value |
| Linearity (r²) | > 0.995 |
| Limit of Detection (LOD) | 0.1 - 1 µg/mL |
| Limit of Quantitation (LOQ) | 0.5 - 5 µg/mL |
| Precision (%RSD) | < 5% |
| Accuracy (Recovery %) | 95 - 105% |
Table 2: Typical GC-MS Method Performance for Alcohol Derivatization
| Parameter | Typical Value |
| Linearity (r²) | > 0.99 |
| Limit of Detection (LOD) | 0.05 - 0.5 µg/mL |
| Limit of Quantitation (LOQ) | 0.2 - 2 µg/mL |
| Precision (%RSD) | < 10% |
| Accuracy (Recovery %) | 90 - 110% |
Mandatory Visualization
Caption: Experimental workflow for the derivatization of alcohols and amines.
Application Note: Analysis of 4-Phenoxyphenyl Isocyanate Reaction Products by HPLC and GC-MS
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed protocols for the analysis of 4-phenoxyphenyl isocyanate and its common reaction products using High-Performance Liquid Chromatography (HPLC) with UV detection and Gas Chromatography-Mass Spectrometry (GC-MS). This compound is a reactive compound used in the synthesis of various molecules in drug development and materials science. Its high reactivity necessitates robust analytical methods to monitor reaction progress, identify byproducts, and ensure the purity of the final products. The primary reaction products covered in this note are those formed from reactions with common nucleophiles: water, methanol, and diethylamine.
Introduction
This compound (C₁₃H₉NO₂) is an aromatic isocyanate containing a phenoxy group. The isocyanate functional group (-N=C=O) is highly electrophilic and readily reacts with nucleophiles such as alcohols, amines, and water.[1] These reactions lead to the formation of carbamates (urethanes), ureas, and amines, respectively. Monitoring these reactions and quantifying the products is crucial for process optimization and quality control.
Due to the high reactivity of isocyanates, direct analysis can be challenging.[2] Analytical methods often involve derivatization to create more stable compounds suitable for chromatographic analysis.[3] This application note details methods for the separation and identification of the parent isocyanate and its key reaction products.
Reaction Products of Interest
The primary reaction products of this compound with common laboratory reagents are:
-
Reaction with Water (Hydrolysis): Forms an unstable carbamic acid, which decarboxylates to yield 4-phenoxyaniline.
-
Reaction with Methanol: Forms methyl N-(4-phenoxyphenyl)carbamate.
-
Reaction with Diethylamine: Forms 1,1-diethyl-3-(4-phenoxyphenyl)urea.
Quantitative Data Summary
The following table summarizes the key analytes in the analysis of this compound reaction mixtures.
| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Structure |
| This compound | C₁₃H₉NO₂ | 211.22 | O=C=N-C₆H₄-O-C₆H₅ |
| 4-Phenoxyaniline | C₁₂H₁₁NO | 185.22 | H₂N-C₆H₄-O-C₆H₅ |
| Methyl N-(4-phenoxyphenyl)carbamate | C₁₄H₁₃NO₃ | 243.26 | CH₃OC(=O)NH-C₆H₄-O-C₆H₅ |
| 1,1-Diethyl-3-(4-phenoxyphenyl)urea | C₁₇H₂₀N₂O₂ | 284.35 | (CH₃CH₂)₂NC(=O)NH-C₆H₄-O-C₆H₅ |
Experimental Protocols
Protocol 1: HPLC-UV Analysis
This method is suitable for the simultaneous quantification of this compound, 4-phenoxyaniline, methyl N-(4-phenoxyphenyl)carbamate, and 1,1-diethyl-3-(4-phenoxyphenyl)urea.
1. Sample Preparation:
1.1. Quench the reaction by diluting an aliquot of the reaction mixture with a suitable solvent (e.g., acetonitrile) to stop further reaction. 1.2. If necessary, derivatize the remaining isocyanate by adding a small amount of a primary or secondary amine (e.g., dibutylamine) to form a stable urea derivative. This step is crucial for accurate quantification of the starting material.[4] 1.3. Filter the diluted sample through a 0.45 µm syringe filter into an HPLC vial.
2. HPLC Instrumentation and Conditions:
-
HPLC System: Agilent 1290 Infinity LC system or equivalent, equipped with a diode array detector (DAD).
-
Column: ZORBAX Eclipse Plus C18, 4.6 x 150 mm, 3.5 µm particle size.
-
Mobile Phase A: 0.1% Formic acid in Water.
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile.
-
Gradient Program:
Time (min) %B 0.0 30 15.0 95 20.0 95 20.1 30 | 25.0 | 30 |
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Injection Volume: 10 µL.
-
Detection: UV at 254 nm.
3. Data Analysis:
3.1. Identify peaks by comparing retention times with those of pure standards. 3.2. Quantify each compound by creating a calibration curve using standard solutions of known concentrations.
Protocol 2: GC-MS Analysis
Direct GC analysis of carbamates can be challenging due to their thermal instability.[5] This protocol provides two approaches: direct analysis using a cold on-column injection and analysis after derivatization.
Approach A: Direct GC-MS Analysis
This approach is suitable for thermally stable products or when using specialized injection techniques to minimize degradation.
1. Sample Preparation:
1.1. Dilute a sample of the reaction mixture in a volatile solvent such as dichloromethane or ethyl acetate. 1.2. Filter the sample through a 0.45 µm syringe filter into a GC vial.
2. GC-MS Instrumentation and Conditions:
-
GC-MS System: Agilent 7890B GC coupled to a 5977B MSD or equivalent.
-
Injector: Cold on-column.
-
Column: HP-5ms, 30 m x 0.25 mm, 0.25 µm film thickness.
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 60 °C, hold for 2 minutes.
-
Ramp 1: 15 °C/min to 280 °C.
-
Hold at 280 °C for 5 minutes.
-
-
MSD Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Source Temperature: 230 °C.
-
Quadrupole Temperature: 150 °C.
-
Scan Range: m/z 40-550.
-
Approach B: GC-MS Analysis with Derivatization
Derivatization increases the volatility and thermal stability of the analytes.[6] Silylation is a common technique.
1. Sample Derivatization (Silylation):
1.1. Evaporate a known volume of the sample to dryness under a gentle stream of nitrogen. 1.2. Add 100 µL of a silylating agent (e.g., BSTFA with 1% TMCS) and 100 µL of a suitable solvent (e.g., pyridine or acetonitrile). 1.3. Cap the vial and heat at 60-70 °C for 30 minutes. 1.4. Cool the sample to room temperature before injection.
2. GC-MS Instrumentation and Conditions:
-
Use the same GC-MS system and column as in Approach A.
-
Injector: Split/Splitless (Split ratio 20:1).
-
Injector Temperature: 250 °C.
-
Oven Temperature Program:
-
Initial temperature: 80 °C, hold for 2 minutes.
-
Ramp 1: 10 °C/min to 300 °C.
-
Hold at 300 °C for 10 minutes.
-
-
MSD Conditions: Same as in Approach A.
3. Data Analysis:
3.1. Identify compounds by their retention times and by comparing their mass spectra with reference spectra in a library (e.g., NIST). 3.2. For quantitative analysis, use an internal standard and create calibration curves with derivatized standards.
Visualizations
Caption: General workflow for the analysis of this compound reaction products.
Caption: Reaction pathways of this compound with common nucleophiles.
References
- 1. scispec.co.th [scispec.co.th]
- 2. academic.oup.com [academic.oup.com]
- 3. phx.phenomenex.com [phx.phenomenex.com]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. Fast gas chromatography analysis of N-carbamates with cold on-column injection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Application Notes and Protocols: Reaction Kinetics and Mechanisms of 4-Phenoxyphenyl Isocyanate
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Phenoxyphenyl isocyanate is an aromatic isocyanate of interest in organic synthesis and materials science. Its reactivity is characterized by the electrophilic carbon atom of the isocyanate group (-N=C=O), which readily reacts with nucleophiles. Understanding the reaction kinetics and mechanisms of this compound is crucial for controlling reaction outcomes, optimizing process parameters, and developing novel materials and therapeutics.
I. General Reaction Kinetics and Mechanisms
The reaction of isocyanates with nucleophiles such as alcohols, amines, and water proceeds via nucleophilic addition to the carbonyl carbon of the isocyanate group. The general order of reactivity for common nucleophiles with isocyanates is: primary amines > secondary amines > alcohols ≈ water.
Reaction with Alcohols (Urethane Formation)
The reaction of this compound with an alcohol yields a urethane (carbamate). This reaction can be uncatalyzed or catalyzed by bases (e.g., tertiary amines) or organometallic compounds (e.g., dibutyltin dilaurate).
Uncatalyzed Mechanism: The uncatalyzed reaction is believed to proceed through a multi-step mechanism involving the formation of an intermediate complex between the isocyanate and the alcohol. It has been suggested that multiple alcohol molecules may be involved in the transition state, acting as a proton shuttle.[1]
Catalyzed Mechanism: Catalysts significantly accelerate the reaction rate.
-
Base Catalysis (e.g., Tertiary Amines): Tertiary amines can activate the alcohol by forming a hydrogen-bonded complex, increasing its nucleophilicity. Alternatively, a concerted mechanism where the amine assists in the proton transfer in the transition state has been proposed.[2][3]
-
Organometallic Catalysis (e.g., Dibutyltin Dilaurate): These catalysts are thought to form a complex with both the isocyanate and the alcohol, bringing them into proximity and activating the isocyanate group.[4]
Reaction with Amines (Urea Formation)
The reaction with primary or secondary amines is typically very fast and results in the formation of a substituted urea. The high reactivity is due to the greater nucleophilicity of amines compared to alcohols. The reaction generally follows second-order kinetics, being first order in both the isocyanate and the amine.[5] However, under certain conditions, such as with excess aniline, the reaction of phenyl isocyanate has been observed to be third order.[5]
Reaction with Water (Hydrolysis)
The reaction of this compound with water leads to the formation of an unstable carbamic acid, which then decomposes to form a primary amine (4-phenoxyaniline) and carbon dioxide. The newly formed amine can then react with another molecule of this compound to produce a symmetrically disubstituted urea. This reaction is relevant for understanding the stability and handling of the isocyanate in the presence of moisture.[6][7] The hydrolysis of phenyl isocyanate has been shown to be subject to general base catalysis.[8]
II. Quantitative Kinetic Data (for Analogous Isocyanates)
The following tables summarize kinetic data for reactions of isocyanates analogous to this compound. This data can serve as a reference for estimating the reactivity of this compound.
Table 1: Reaction of Phenyl Isocyanate with Various Alcohols
| Alcohol | Solvent | Temperature (°C) | k (L mol⁻¹ s⁻¹) | Reference |
| n-Butanol | Toluene | 25 | 1.1 x 10⁻⁴ | [9] |
| 2-Propanol | Dioxane | 30 | 0.8 x 10⁻⁴ | [1] |
| Cyclohexanol | Dioxane | 30 | 0.6 x 10⁻⁴ | [1] |
Table 2: Reaction of Phenyl Isocyanate with Various Amines
| Amine | Solvent | Temperature (°C) | k (L mol⁻¹ s⁻¹) | Reference |
| Aniline | Benzene | 25 | 3.3 x 10⁻² | [5] |
| n-Butylamine | Dioxane | 25 | Very Fast | [10] |
Table 3: Hydrolysis of Phenyl Isocyanate
| Conditions | Solvent | Temperature (°C) | k (s⁻¹) | Reference |
| Uncatalyzed | Acetonitrile/Water | 25 | 1.2 x 10⁻³ | [8] |
III. Experimental Protocols
Protocol for Kinetic Analysis of the Reaction of this compound with an Alcohol using In-Situ FTIR Spectroscopy
This protocol describes the determination of the reaction rate constant for the reaction between this compound and an alcohol by monitoring the disappearance of the isocyanate peak using in-situ Fourier Transform Infrared (FTIR) spectroscopy.
Materials:
-
This compound[11]
-
Anhydrous alcohol (e.g., n-butanol)
-
Anhydrous solvent (e.g., toluene or acetonitrile)
-
Inert gas (Nitrogen or Argon)
-
FTIR spectrometer with an attenuated total reflectance (ATR) probe or a flow cell
-
Temperature-controlled reaction vessel
Procedure:
-
Ensure all glassware is thoroughly dried to prevent reaction with water.
-
Set up the reaction vessel under an inert atmosphere.
-
Prepare a stock solution of the alcohol in the anhydrous solvent of a known concentration.
-
Prepare a stock solution of this compound in the same anhydrous solvent of a known concentration.
-
Equilibrate the reaction vessel and the reactant solutions to the desired reaction temperature.
-
Calibrate the FTIR spectrometer and set it to collect spectra at regular intervals (e.g., every 30 seconds). The characteristic isocyanate peak appears around 2270 cm⁻¹.[10]
-
Initiate the reaction by adding a known volume of the this compound solution to the alcohol solution under vigorous stirring.
-
Immediately start collecting FTIR spectra.
-
Monitor the decrease in the absorbance of the isocyanate peak at ~2270 cm⁻¹ over time.
-
Continue data collection until the reaction is complete (i.e., the isocyanate peak has disappeared or its intensity remains constant).
Data Analysis:
-
From the collected spectra, determine the concentration of the isocyanate at each time point using a pre-established calibration curve (absorbance vs. concentration).
-
Assuming pseudo-first-order conditions (if the alcohol is in large excess), plot the natural logarithm of the isocyanate concentration (ln[NCO]) versus time. The slope of the resulting straight line will be equal to -k', where k' is the pseudo-first-order rate constant.
-
The second-order rate constant (k) can be calculated by dividing k' by the concentration of the alcohol.
Protocol for Kinetic Analysis using High-Performance Liquid Chromatography (HPLC)
This protocol outlines the use of HPLC to monitor the progress of the reaction between this compound and a nucleophile.
Materials:
-
This compound
-
Nucleophile (e.g., an alcohol or amine)
-
Anhydrous solvent
-
Quenching agent (e.g., a primary amine like dibutylamine for reaction with alcohols, or an acid for reaction with amines)
-
HPLC system with a suitable column (e.g., C18) and detector (e.g., UV-Vis)
-
Thermostatted reaction vessel
Procedure:
-
Prepare stock solutions of this compound and the nucleophile in the anhydrous solvent.
-
Equilibrate the solutions and the reaction vessel to the desired temperature.
-
Initiate the reaction by mixing the reactant solutions.
-
At specific time intervals, withdraw an aliquot of the reaction mixture.
-
Immediately quench the reaction in the aliquot by adding a solution of the quenching agent. The quenching agent will rapidly react with any unreacted isocyanate.
-
Dilute the quenched sample to a suitable concentration for HPLC analysis.
-
Inject the sample into the HPLC system.
-
Monitor the concentration of the product or the disappearance of the reactant by integrating the corresponding peak areas in the chromatogram.
-
Repeat steps 4-8 at various time points to obtain a concentration vs. time profile.
Data Analysis:
-
Create a calibration curve for the analyte of interest (reactant or product).
-
Use the peak areas from the HPLC chromatograms to determine the concentration of the analyte at each time point.
-
Plot the concentration data as a function of time and use appropriate kinetic models (e.g., integrated rate laws) to determine the rate constant.
IV. Visualizations
Caption: General reaction pathways of this compound.
Caption: Workflow for kinetic analysis of isocyanate reactions.
Caption: Simplified catalytic mechanisms for urethane formation.
V. Safety Precautions
Isocyanates, including this compound, are toxic and can cause skin and respiratory irritation and sensitization.[6][11] All manipulations should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety glasses, lab coat) must be worn.[6] Care should be taken to avoid exposure to moisture.[6] Refer to the Safety Data Sheet (SDS) for this compound for detailed safety information.
References
- 1. fishersci.com [fishersci.com]
- 2. chemicalbook.com [chemicalbook.com]
- 3. experts.umn.edu [experts.umn.edu]
- 4. ijacskros.com [ijacskros.com]
- 5. solutions.covestro.com [solutions.covestro.com]
- 6. WERCS Studio - Application Error [assets.thermofisher.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 11. This compound, 98% | Fisher Scientific [fishersci.ca]
Troubleshooting & Optimization
Technical Support Center: 4-Phenoxyphenyl Isocyanate Reactions
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with 4-phenoxyphenyl isocyanate, particularly concerning its side reactions with water.
Frequently Asked Questions (FAQs)
Q1: What is the primary reaction of this compound with water?
A1: this compound reacts with water in a two-step process. Initially, it forms an unstable 4-phenoxyphenylcarbamic acid intermediate. This intermediate then rapidly decomposes to produce 4-phenoxyaniline and carbon dioxide gas.[1] The newly formed 4-phenoxyaniline is a primary amine and is highly reactive toward another molecule of this compound.
Q2: What are the common side products when this compound is exposed to water?
A2: The most common side product is N,N'-bis(4-phenoxyphenyl)urea, which is formed from the reaction of 4-phenoxyaniline (the hydrolysis product) with another molecule of this compound. This urea is often a stable, insoluble white precipitate.[2] Further reaction of the urea with another isocyanate molecule can lead to the formation of biuret structures, especially at elevated temperatures.
Q3: How does the reactivity of this compound compare to other isocyanates in the presence of water?
Q4: What are the observable signs of water contamination in my reaction involving this compound?
A4: Common indicators of water contamination include:
-
Formation of a white precipitate: This is typically the insoluble N,N'-bis(4-phenoxyphenyl)urea.[2]
-
Unexpected gas evolution (foaming or bubbling): This is due to the release of carbon dioxide during the decomposition of the carbamic acid intermediate.[2]
-
Lower than expected yield of the desired product: The isocyanate is consumed by the side reaction with water instead of reacting with the intended nucleophile.[2]
-
Inconsistent or unpredictable reaction kinetics: The presence of water and the formation of the reactive amine intermediate can complicate reaction rates.[2]
Troubleshooting Guide
| Issue | Probable Cause | Troubleshooting Steps |
| 1. A white, insoluble precipitate forms early in the reaction. | The precipitate is likely N,N'-bis(4-phenoxyphenyl)urea, formed due to the reaction of the isocyanate with water. | Immediate Action: If possible, filter the reaction mixture to remove the precipitate. Prevention: Rigorously dry all solvents and reagents before use. Run the reaction under a dry, inert atmosphere (e.g., nitrogen or argon). Ensure all glassware is thoroughly dried. |
| 2. The reaction mixture is foaming or bubbling. | Carbon dioxide gas is being produced from the decomposition of the carbamic acid intermediate, indicating significant water contamination.[2] | Immediate Action: Ensure the reaction vessel is not sealed to prevent pressure buildup. Vent the reaction to a fume hood. Prevention: Identify and eliminate the source of moisture. Check solvents, reagents, and the reaction atmosphere for water content. |
| 3. The final product yield is significantly lower than expected. | A portion of the this compound has been consumed by the side reaction with water. For every one mole of water, two moles of isocyanate are consumed to form the urea. | Quantify Reactants: Ensure the stoichiometry of your primary reaction is accurate. Moisture Control: Implement stringent measures to exclude water from the reaction system. Consider using molecular sieves to dry solvents. |
| 4. The reaction is complete, but the product is difficult to purify from a white solid. | The white solid is the urea byproduct, which may co-precipitate with your desired product. | Solvent Selection: Choose a solvent system for purification where the desired product has good solubility, but the urea byproduct has poor solubility. Chromatography: If solubility differences are insufficient, column chromatography may be necessary to separate the product from the urea. |
Quantitative Data Summary
While specific kinetic data for the hydrolysis of this compound is limited in publicly available literature, the following table provides general information on the characteristic infrared absorption bands that can be used to monitor the reaction and its side products. This data is based on general knowledge of isocyanate and urea chemistry.
| Functional Group | Characteristic FTIR Absorption Band (cm⁻¹) | Significance in Reaction Monitoring |
| Isocyanate (-N=C=O) | 2250 - 2275 (strong, sharp) | Disappearance of this peak indicates consumption of the starting material. |
| Urea (C=O stretch) | ~1640 - 1660 | Appearance and increase in this peak indicate the formation of the urea byproduct. |
| Amine (N-H stretch) | 3300 - 3500 (primary amine) | Transient intermediate; may not be easily observed. |
| Carbamic Acid (C=O stretch) | Not typically observed | Highly unstable intermediate. |
| Carbon Dioxide (CO₂) | ~2349 (gas phase) | Can be observed in the headspace of the reaction if using gas-phase IR. |
Experimental Protocols
Protocol 1: Monitoring the Hydrolysis of this compound by FT-IR Spectroscopy
This protocol describes a method to monitor the reaction of this compound with a controlled amount of water in a solvent using Fourier-Transform Infrared (FT-IR) spectroscopy.
Materials:
-
This compound
-
Anhydrous solvent (e.g., Tetrahydrofuran (THF) or Acetonitrile)
-
Deionized water
-
FT-IR spectrometer with an Attenuated Total Reflectance (ATR) probe or a liquid transmission cell
-
Dry, inert gas supply (Nitrogen or Argon)
-
Standard laboratory glassware, dried in an oven
Procedure:
-
Preparation:
-
Ensure all glassware is thoroughly dried in an oven at >100°C for several hours and cooled under a stream of dry inert gas.
-
Prepare a stock solution of this compound in the anhydrous solvent of a known concentration (e.g., 0.1 M).
-
Prepare a stock solution of deionized water in the same anhydrous solvent of a known concentration (e.g., 0.1 M).
-
-
FT-IR Setup:
-
Set up the FT-IR spectrometer to collect spectra at regular intervals (e.g., every 1-5 minutes).
-
Define the spectral range to be scanned, ensuring it covers the isocyanate peak (~2270 cm⁻¹) and the urea carbonyl region (~1650 cm⁻¹).
-
Obtain a background spectrum of the pure anhydrous solvent.
-
-
Reaction Monitoring:
-
In a dry reaction vessel under an inert atmosphere, add a known volume of the this compound stock solution.
-
Begin FT-IR data acquisition.
-
Inject a known volume of the water/solvent stock solution into the reaction vessel with vigorous stirring.
-
Continue to collect spectra over time until the isocyanate peak at ~2270 cm⁻¹ has disappeared or its area remains constant.
-
-
Data Analysis:
-
Process the collected spectra to monitor the change in absorbance of the isocyanate peak over time.
-
Plot the absorbance (or integrated peak area) of the isocyanate peak versus time to obtain a kinetic profile of its consumption.
-
Simultaneously, monitor the appearance and growth of the peak in the urea carbonyl region.
-
Visualizations
Caption: Reaction pathway of this compound with water.
Caption: Workflow for monitoring hydrolysis via FT-IR.
References
Optimizing reaction conditions for 4-Phenoxyphenyl isocyanate
This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions for the synthesis and handling of 4-Phenoxyphenyl isocyanate.
Frequently Asked Questions (FAQs)
Q1: What is the most common laboratory-scale method for synthesizing this compound?
A1: The most prevalent laboratory method is the reaction of 4-Phenoxyaniline with a phosgenating agent.[1][2] Due to the extreme toxicity of phosgene gas, solid and easier-to-handle alternatives like triphosgene (bis(trichloromethyl) carbonate) are commonly used in a suitable solvent.[3][4] The reaction proceeds by converting the primary amine into the isocyanate via a carbamoyl chloride intermediate.[1]
Q2: What are the critical safety precautions when working with this compound and its precursors?
A2: Isocyanates are toxic if inhaled or swallowed and can cause skin and eye irritation.[5] More significantly, they are respiratory sensitizers and may cause allergy or asthma-like symptoms upon inhalation.[5][6] Phosgenating agents like triphosgene are also highly toxic and decompose to release phosgene gas.[3] All manipulations should be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, must be worn.[7] A risk assessment should be performed before starting any experiment.
Q3: How should this compound be stored?
A3: this compound is sensitive to moisture.[8] It should be stored in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon) in a cool, dry place, such as a refrigerator (2-8°C).[6][7][8] Exposure to moisture will lead to hydrolysis, forming an insoluble urea byproduct and building up CO2 pressure in the container.[1][6]
Q4: What are the main side reactions to be aware of during synthesis?
A4: The primary side reaction is the reaction of the newly formed isocyanate with the starting amine (4-Phenoxyaniline) to form an insoluble N,N'-bis(4-phenoxyphenyl)urea.[3] Other potential side reactions include hydrolysis of the isocyanate by trace water to form the same urea, and self-polymerization of the isocyanate to form dimers or trimers, especially at elevated temperatures.[9][10]
Q5: How can I monitor the progress of the reaction?
A5: The reaction can be monitored using in-situ analytical techniques like FT-IR spectroscopy, which can track the disappearance of the amine starting material and the appearance of the characteristic strong isocyanate (-NCO) stretching band around 2240-2270 cm⁻¹.[11][12] Alternatively, thin-layer chromatography (TLC) can be used to monitor the consumption of the starting amine.
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Low or No Product Yield | 1. Inactive Reagents: Triphosgene may have degraded due to moisture. Starting amine may be impure. | 1. Use freshly opened or properly stored triphosgene. Ensure the purity of 4-phenoxyaniline. |
| 2. Sub-stoichiometric Phosgenating Agent: Insufficient triphosgene was used. One mole of triphosgene generates three moles of phosgene.[13] | 2. Use at least 1/3 equivalent of triphosgene for every equivalent of the amine. A slight excess may be beneficial.[13] | |
| 3. Reaction Temperature Too Low: The reaction may be too slow at lower temperatures. | 3. Gently warm the reaction mixture. Phosgenation is often run at reflux in solvents like dichloromethane or toluene.[14] Monitor the reaction closely to avoid excessive side reactions. | |
| Formation of a White Precipitate (Insoluble in Reaction Solvent) | 1. Urea Formation: The most likely cause is the formation of N,N'-bis(4-phenoxyphenyl)urea. This happens if the isocyanate reacts with unreacted amine or with the amine formed from hydrolysis.[1][3][15] | 1. Ensure slow addition of the amine to the triphosgene solution to maintain an excess of the phosgenating agent. Use rigorously dried solvents and glassware to prevent hydrolysis.[6] |
| 2. Precipitation of Amine Hydrochloride: If the reaction is run without a sufficient acid scavenger (like a non-nucleophilic base), the HCl generated can form a salt with the starting amine.[9] | 2. Add a suitable base (e.g., pyridine, triethylamine) to the reaction mixture to neutralize the HCl byproduct.[4] | |
| Product is Contaminated with Unreacted Triphosgene | 1. Excess Triphosgene Used: A large excess of triphosgene was used and was not removed during workup. | 1. Triphosgene is less stable than the isocyanate product. It can be decomposed by careful heating under vacuum during solvent removal or by purification via distillation.[16] |
| Product Degrades During Purification | 1. Hydrolysis on Silica Gel: Isocyanates are sensitive and can react with the water present on standard silica gel. | 1. Use a less polar solvent system for chromatography and minimize exposure time. Alternatively, purify by vacuum distillation.[2][17] The boiling point of this compound is reported as 170 °C at 3 mmHg.[7] |
| 2. High Temperature During Distillation: Prolonged heating at high temperatures can cause the isocyanate to polymerize.[9] | 2. Use high vacuum to lower the boiling point. Distill as quickly as possible. Adding a radical inhibitor might be considered, though not commonly reported for this specific isocyanate. |
Experimental Protocols & Visualizations
General Synthesis Protocol
A robust method for synthesizing this compound involves the use of triphosgene as a phosgene surrogate.
Materials:
-
4-Phenoxyaniline
-
Triphosgene (BTC)
-
Anhydrous solvent (e.g., Toluene or Dichloromethane)
-
Non-nucleophilic base (e.g., Pyridine or Triethylamine)
-
Inert gas (Nitrogen or Argon)
Procedure:
-
Set up a flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and an inert gas inlet.
-
Charge the flask with triphosgene (0.4 equivalents) and anhydrous toluene.
-
In the dropping funnel, prepare a solution of 4-Phenoxyaniline (1.0 equivalent) and pyridine (1.1 equivalents) in anhydrous toluene.
-
Slowly add the amine solution to the stirred triphosgene solution at room temperature over 30-60 minutes.
-
After the addition is complete, heat the reaction mixture to reflux and monitor by TLC or IR until the starting amine is consumed.
-
Cool the reaction mixture to room temperature and filter off any precipitated salts (e.g., pyridinium hydrochloride).
-
Remove the solvent from the filtrate under reduced pressure.
-
Purify the crude product by vacuum distillation to obtain pure this compound.[17]
Caption: General experimental workflow for the synthesis of this compound.
Caption: Troubleshooting decision tree for this compound synthesis.
References
- 1. Isocyanate - Wikipedia [en.wikipedia.org]
- 2. patents.justia.com [patents.justia.com]
- 3. Urea Formation - Common Conditions [commonorganicchemistry.com]
- 4. A decade review of triphosgene and its applications in organic reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound, 98% | Fisher Scientific [fishersci.ca]
- 6. lifespecialtycoatings.com [lifespecialtycoatings.com]
- 7. echemi.com [echemi.com]
- 8. This compound CAS#: 59377-19-4 [m.chemicalbook.com]
- 9. How To Get Isocyanate? - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. mt.com [mt.com]
- 12. US4749806A - Process for the synthesis of isocyanates and of isocyanate derivatives - Google Patents [patents.google.com]
- 13. youtube.com [youtube.com]
- 14. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 15. researchgate.net [researchgate.net]
- 16. reddit.com [reddit.com]
- 17. EP1575907B1 - Method for the purification of isocyanates - Google Patents [patents.google.com]
Technical Support Center: Purification of 4-Phenoxyphenyl Isocyanate Derivatives
Welcome to the technical support center for the purification of 4-phenoxyphenyl isocyanate and its derivatives. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to the purification of these compounds.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities encountered during the synthesis and purification of this compound derivatives?
A1: The most common impurities include:
-
Symmetrically substituted ureas: These are formed by the reaction of the isocyanate with water present in the reaction mixture or absorbed from the atmosphere. They are often insoluble in many organic solvents and can typically be removed by filtration.
-
Unreacted starting materials: Depending on the synthetic route, residual amines or other precursors may be present.
-
Polymeric materials: Isocyanates, particularly aryl isocyanates, can self-polymerize, especially when exposed to heat or certain catalysts. This can lead to the formation of dimers, trimers (isocyanurates), and higher-order oligomers.
-
Carbamates: If alcohols are used as solvents or are present as impurities, they can react with the isocyanate to form carbamates.
-
Colored byproducts: Discoloration, often appearing as a yellow or brown tint, can result from side reactions or thermal degradation of the isocyanate.
Q2: What are the recommended storage conditions for this compound and its derivatives to minimize degradation?
A2: To minimize degradation, this compound and its derivatives should be stored under an inert atmosphere (e.g., nitrogen or argon) in a tightly sealed container to protect from moisture. Refrigeration at 2-8°C is also recommended. For long-term storage, the use of stabilizers can be considered. Phenols, such as 2,6-di-tert-butyl-p-cresol (BHT), and acidic oxides like carbon dioxide or sulfur dioxide have been used to inhibit polymerization and other degradation pathways.[1][2][3][4]
Q3: How can I monitor the progress of a purification process for this compound derivatives?
A3: Thin-Layer Chromatography (TLC) is a rapid and effective method for monitoring purification. A typical workflow involves spotting the crude material, the purified fractions, and a reference standard (if available) on a silica gel plate. Visualization can be achieved using a UV lamp (254 nm), as the aromatic rings in these compounds are often UV-active.[5][6] Staining with reagents like p-anisaldehyde can also be used for compounds that are not UV-active.[6] High-Performance Liquid Chromatography (HPLC) provides a more quantitative assessment of purity.
Troubleshooting Guides
Problem 1: Low yield after purification.
| Possible Cause | Troubleshooting Steps |
| Product loss during recrystallization | - Ensure the minimum amount of hot solvent is used to dissolve the compound. - Cool the solution slowly to maximize crystal formation. - Wash the collected crystals with a minimal amount of ice-cold solvent. |
| Decomposition during distillation | - Use vacuum distillation to lower the boiling point and reduce thermal stress on the compound.[7][8] - Ensure the distillation apparatus is free of moisture. |
| Product adhering to silica gel in column chromatography | - Choose a more polar eluent system to effectively desorb the compound. - Consider using a different stationary phase, such as alumina. |
| Hydrolysis of the isocyanate group | - Use anhydrous solvents and reagents throughout the synthesis and purification process. - Perform reactions and purifications under an inert atmosphere. |
Problem 2: Product is discolored (yellow or brown).
| Possible Cause | Troubleshooting Steps |
| Thermal degradation | - Lower the temperature during distillation by using a higher vacuum. - Avoid prolonged heating during recrystallization. |
| Presence of colored impurities | - During recrystallization, add a small amount of activated charcoal to the hot solution to adsorb colored impurities, followed by hot filtration through celite. - Perform column chromatography to separate the colored components. |
| Oxidation | - Handle and store the compound under an inert atmosphere. |
Problem 3: Formation of insoluble white precipitate (likely a urea byproduct).
| Possible Cause | Troubleshooting Steps |
| Reaction with moisture | - Use rigorously dried solvents and glassware. - Conduct the reaction and workup under a nitrogen or argon atmosphere. |
| Incomplete conversion of starting amine | - Ensure the reaction goes to completion by monitoring with TLC. - Use a slight excess of the isocyanate-forming reagent if applicable. |
| Purification | - The urea byproduct is often insoluble in common organic solvents like dichloromethane or ethyl acetate and can be removed by filtration.[9] |
Experimental Protocols
Protocol 1: Purification by Recrystallization
This protocol provides a general guideline for the recrystallization of solid this compound derivatives. The choice of solvent is critical and should be determined empirically for each specific compound.
-
Solvent Selection: In a small test tube, test the solubility of a small amount of the crude product in various solvents (e.g., hexane, ethyl acetate, toluene, isopropanol, acetonitrile) at room and elevated temperatures. An ideal solvent will dissolve the compound when hot but not when cold. Solvent pairs (e.g., hexane/ethyl acetate) can also be effective.
-
Dissolution: In a flask, add the minimum amount of the chosen hot solvent to the crude product to achieve complete dissolution.
-
Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and boil for a few minutes.
-
Hot Filtration (if charcoal was added or insoluble impurities are present): Quickly filter the hot solution through a pre-warmed funnel with fluted filter paper to remove the charcoal or other solids.
-
Crystallization: Allow the filtrate to cool slowly to room temperature, and then in an ice bath to induce crystallization.
-
Isolation: Collect the crystals by vacuum filtration.
-
Washing: Wash the crystals with a small amount of ice-cold solvent.
-
Drying: Dry the purified crystals under vacuum.
Protocol 2: Purification by Flash Column Chromatography
This protocol is suitable for the purification of this compound derivatives that are oils or solids that are difficult to recrystallize.
-
TLC Analysis: Determine an appropriate solvent system using TLC. The ideal eluent should provide a retention factor (Rf) of 0.2-0.4 for the desired compound.[10] A common starting point for aryl isocyanate derivatives is a mixture of hexane and ethyl acetate.
-
Column Packing: Prepare a slurry of silica gel in the initial, low-polarity mobile phase and pack it into a column.
-
Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase or a stronger solvent (like dichloromethane) and adsorb it onto a small amount of silica gel. After drying, load this solid onto the top of the column ("dry loading").
-
Elution: Begin elution with the low-polarity mobile phase. Gradually increase the polarity of the mobile phase (gradient elution) to elute the compounds from the column.
-
Fraction Collection: Collect fractions and monitor their composition by TLC.
-
Product Isolation: Combine the pure fractions and remove the solvent under reduced pressure.
Protocol 3: Purity Analysis by High-Performance Liquid Chromatography (HPLC)
This is a general method for assessing the purity of this compound derivatives. The isocyanate is often derivatized to a more stable compound (e.g., a urea) for analysis.
-
Sample Preparation: Prepare a stock solution of the sample in a suitable solvent (e.g., acetonitrile). For quantitative analysis of the isocyanate, a derivatization step is often necessary. A common method involves reacting the isocyanate with an amine, such as 1-(2-pyridyl)piperazine, to form a stable urea derivative that can be readily analyzed by HPLC.[11]
-
HPLC Conditions:
-
Column: A C18 reverse-phase column is commonly used.
-
Mobile Phase: A gradient of acetonitrile and water, often with a modifier like formic acid or trifluoroacetic acid, is a good starting point.
-
Detection: UV detection at a wavelength where the aromatic system absorbs (e.g., 254 nm).
-
Flow Rate: Typically 1 mL/min.
-
-
Analysis: Inject the prepared sample and analyze the resulting chromatogram. Purity is determined by the relative area of the main peak.
Data Presentation
Table 1: Common Solvents for Recrystallization of Aryl Isocyanate Derivatives
| Solvent/Solvent System | Polarity | Notes |
| Hexane | Non-polar | Good for precipitating the product from a more polar solvent. |
| Toluene | Non-polar | Can be a good single solvent for recrystallization. |
| Dichloromethane/Hexane | Biphasic | Dissolve in dichloromethane, add hexane to induce precipitation. |
| Ethyl Acetate/Hexane | Biphasic | A versatile system for compounds of intermediate polarity. |
| Isopropanol | Polar protic | Use with caution due to potential reaction with the isocyanate. |
| Acetonitrile | Polar aprotic | Can be a good choice for more polar derivatives. |
Table 2: Typical TLC and Flash Chromatography Parameters
| Compound Type | Stationary Phase | Typical Mobile Phase (v/v) | TLC Rf Range |
| This compound | Silica Gel | Hexane / Ethyl Acetate (9:1 to 7:3) | 0.3 - 0.6 |
| N-(4-phenoxyphenyl) ureas | Silica Gel | Hexane / Ethyl Acetate (7:3 to 1:1) | 0.2 - 0.5 |
| N-(4-phenoxyphenyl) carbamates | Silica Gel | Dichloromethane / Methanol (98:2 to 95:5) | 0.4 - 0.7 |
Visualizations
Caption: General purification workflow for this compound derivatives.
Caption: Decision tree for troubleshooting product discoloration.
Caption: Pathways for the formation of common impurities from this compound.
References
- 1. US3247236A - Stabilization of isocyanates - Google Patents [patents.google.com]
- 2. EP0505150B1 - Stabilizing method of isocyanate compounds and isocyanate compositions stabilized thereby - Google Patents [patents.google.com]
- 3. US5302749A - Stabilizing method of isocyanate compounds and isocyanate compositions stabilized thereby - Google Patents [patents.google.com]
- 4. CN110872238A - Isocyanate stabilizer and preparation method thereof - Google Patents [patents.google.com]
- 5. s3.wp.wsu.edu [s3.wp.wsu.edu]
- 6. How To [chem.rochester.edu]
- 7. EP1575907B1 - Method for the purification of isocyanates - Google Patents [patents.google.com]
- 8. EP3798208A1 - Method for distillation of isocyanates - Google Patents [patents.google.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. epa.gov [epa.gov]
Troubleshooting low yield in 4-Phenoxyphenyl isocyanate reactions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 4-Phenoxyphenyl isocyanate. The following information is designed to help you identify and resolve common issues that can lead to low yields and other complications during your experiments.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My reaction yield is significantly lower than expected. What are the most common causes?
Low yields in this compound synthesis are often attributed to several key factors:
-
Moisture Contamination: Isocyanates are highly reactive towards water. Trace amounts of moisture in your starting materials, solvents, or glassware can lead to the formation of an unstable carbamic acid, which then decomposes into 4-phenoxyaniline and carbon dioxide.[1] This regenerated amine can then react with your target isocyanate to form a highly insoluble and difficult-to-remove diarylurea byproduct, consuming your product and reducing the yield.[2]
-
Incomplete Reaction: The conversion of the starting amine (4-phenoxyaniline) to the isocyanate may not have gone to completion. This can be due to insufficient phosgenating agent (e.g., phosgene, diphosgene, or triphosgene), suboptimal reaction temperature, or inadequate reaction time.
-
Side Reactions: Besides urea formation, other side reactions can occur. If the reaction temperature is too high, isocyanates can undergo self-polymerization or trimerization to form isocyanurates.
-
Product Loss During Workup and Purification: this compound can be lost during aqueous workups (due to hydrolysis) or inefficient extraction. Distillation at excessively high temperatures can also lead to degradation.
Q2: I observe a significant amount of white precipitate in my reaction mixture. What is it and how can I prevent its formation?
The white precipitate is most likely a symmetrically disubstituted urea, formed from the reaction of your newly generated this compound with unreacted 4-phenoxyaniline or 4-phenoxyaniline formed from the hydrolysis of the isocyanate.[2]
-
Prevention:
-
Strict Anhydrous Conditions: Ensure all glassware is oven-dried and cooled under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents. Commercial anhydrous solvents are recommended, or solvents should be freshly distilled from an appropriate drying agent.
-
Inert Atmosphere: Conduct the reaction under a positive pressure of an inert gas to prevent atmospheric moisture from entering the reaction vessel.[2]
-
Controlled Addition of Amine: Adding the solution of 4-phenoxyaniline slowly to the solution of the phosgenating agent can help to ensure that the amine is quickly converted to the isocyanate, minimizing its concentration and the likelihood of reacting with the product.
-
Q3: What is the recommended procedure for purifying this compound?
The most common method for purifying this compound is distillation under reduced pressure .[2][3][4][5] This method is effective at separating the isocyanate from less volatile impurities, such as urea byproducts and residual catalysts.
-
Key considerations for distillation:
-
Vacuum: A good vacuum is essential to lower the boiling point and prevent thermal degradation of the isocyanate.
-
Temperature: The distillation temperature should be kept as low as possible. Typical bottom temperatures for isocyanate distillations range from 110 to 240°C, depending on the vacuum.[3]
-
Apparatus: Use a short-path distillation apparatus or a Kugelrohr to minimize the residence time of the isocyanate at high temperatures.[6]
-
For reactions where colored impurities are a concern, a preliminary treatment with activated carbon during recrystallization of the starting material or crude product (if it is a solid at room temperature) can be beneficial.[2]
Q4: Can I use triphosgene instead of phosgene gas? What are the advantages and disadvantages?
Yes, triphosgene is a common and safer alternative to phosgene gas.[7]
-
Advantages:
-
Safety: Triphosgene is a stable, crystalline solid, making it much easier and safer to handle and store than the highly toxic and gaseous phosgene.[7]
-
Convenience: It is easier to accurately measure and dispense a solid reagent.
-
-
Disadvantages:
-
Stoichiometry: One mole of triphosgene is equivalent to three moles of phosgene. It is crucial to use the correct stoichiometry in your reaction.
-
Reaction Initiation: The reaction with triphosgene may require slightly different initiation conditions or the use of a catalyst in some cases.
-
Data Presentation
The yield of isocyanate synthesis is highly dependent on the specific substrate and reaction conditions. Below is a table summarizing typical yields for the synthesis of various aromatic isocyanates using triphosgene, which can serve as a benchmark for your experiments.
| Aromatic Amine | Phosgenating Agent | Typical Yield (%) | Reference |
| p-Toluidine | Triphosgene | 61 | [8] |
| 3,5-Dimethylaniline | Triphosgene | 62 | [8] |
| p-Methoxyaniline | Triphosgene | 57 | [8] |
| p-Trifluoromethoxyaniline | Triphosgene | 56 | [8] |
| L-Phenylalanine methyl ester HCl | Triphosgene | 95-98 | [6] |
| Polyhalogenated anilines | Phosgene | 95-99 | [9] |
Experimental Protocols
General Protocol for the Synthesis of this compound using Triphosgene
This protocol is a general guideline based on procedures for the synthesis of other aromatic isocyanates.[8][10] Optimization may be required for your specific setup and scale.
Materials:
-
4-Phenoxyaniline
-
Triphosgene
-
Anhydrous Dichloromethane (DCM) or another suitable anhydrous solvent (e.g., toluene, ethyl acetate)
-
Triethylamine (Et3N), freshly distilled
-
Inert gas (Nitrogen or Argon)
-
Saturated aqueous sodium bicarbonate solution
-
Anhydrous magnesium sulfate or sodium sulfate
Procedure:
-
Setup: Assemble an oven-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and an inert gas inlet. Maintain a positive pressure of inert gas throughout the reaction.
-
Reagent Preparation:
-
In the reaction flask, dissolve triphosgene (0.33 to 0.5 equivalents relative to the amine) in anhydrous DCM.
-
In the dropping funnel, prepare a solution of 4-phenoxyaniline (1 equivalent) in anhydrous DCM.
-
Prepare a solution of triethylamine (2 to 2.2 equivalents) in anhydrous DCM in a separate dropping funnel if desired for controlled addition.
-
-
Reaction:
-
Cool the triphosgene solution to 0°C using an ice bath.
-
Slowly add the 4-phenoxyaniline solution dropwise to the stirred triphosgene solution over 30-60 minutes.
-
After the addition of the amine is complete, slowly add the triethylamine solution dropwise. A precipitate of triethylamine hydrochloride will form.
-
Allow the reaction mixture to slowly warm to room temperature and stir for an additional 2-4 hours.
-
-
Workup:
-
Filter the reaction mixture to remove the triethylamine hydrochloride precipitate. Wash the precipitate with a small amount of anhydrous DCM.
-
Combine the filtrate and washings.
-
Caution: This step should be performed quickly to minimize hydrolysis. If an aqueous workup is necessary to remove residual salts, wash the organic layer with ice-cold saturated aqueous sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Filter to remove the drying agent.
-
-
Purification:
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
Purify the crude this compound by vacuum distillation. Collect the fraction at the appropriate boiling point and pressure.
-
Visualizations
Below are diagrams illustrating key aspects of the this compound reaction.
Caption: Main reaction pathway and common side reaction.
Caption: A logical workflow for troubleshooting low yields.
References
- 1. Isocyanate - Wikipedia [en.wikipedia.org]
- 2. benchchem.com [benchchem.com]
- 3. EP1575907B1 - Method for the purification of isocyanates - Google Patents [patents.google.com]
- 4. US7358388B2 - Method for the purification of isocyanates - Google Patents [patents.google.com]
- 5. patents.justia.com [patents.justia.com]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. A decade review of triphosgene and its applications in organic reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. rsc.org [rsc.org]
- 9. US4477389A - Polyhalogenated phenyl isocyanate synthesis with excess phosgene and either triethylamine or tetramethylurea - Google Patents [patents.google.com]
- 10. researchgate.net [researchgate.net]
Impact of solvent polarity on 4-Phenoxyphenyl isocyanate reactivity
Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals working with 4-phenoxyphenyl isocyanate. Here you will find answers to frequently asked questions and troubleshooting advice to help ensure the success of your experiments.
Frequently Asked Questions (FAQs)
Q1: How does solvent polarity generally affect the reactivity of this compound with an alcohol (urethane formation)?
A1: The effect of solvent polarity on the reaction of isocyanates with alcohols is complex. Generally, polar solvents can accelerate the reaction by stabilizing the polar transition state of the reactants.[1] However, the specific type of polar solvent is critical:
-
Polar Aprotic Solvents (e.g., Acetonitrile, DMF, DMSO, THF): These solvents often increase the reaction rate. For instance, the reaction of phenol with an isocyanate is significantly accelerated in polar solvents, with the rate following the order of dimethyl sulfoxide > cyclohexanone > n-butyl acetate > 1,4-dioxane > xylene.[2][3]
-
Polar Protic Solvents (e.g., alcohols): While alcohols are often a reactant, using a protic solvent can sometimes slow down the reaction. This is because protic solvents can form hydrogen bonds with the alcohol reactant, reducing its nucleophilicity.[1]
-
Non-Polar Solvents (e.g., Toluene, Benzene, Hexane): Reactions in non-polar solvents are often slower compared to polar aprotic solvents but can be faster than in some hydrogen-bonding polar solvents.[4] Non-polar media can favor the reaction by not solvating the reactants as strongly, allowing for more effective collisions.[4]
Q2: What are the most common side reactions when working with this compound, and how does solvent choice influence them?
A2: The isocyanate group (–NCO) is highly reactive. The most prevalent side reaction involves water contamination in the solvent or reagents.
-
Reaction with Water: Isocyanates react with water to form an unstable carbamic acid, which then decomposes into a primary amine and carbon dioxide gas.[5]
-
Urea Formation: The newly formed primary amine is highly nucleophilic and can rapidly react with another molecule of this compound to produce a disubstituted urea. These ureas are often insoluble and precipitate out of solution.
Polar solvents can exacerbate this issue as they are more likely to be hygroscopic (absorb moisture from the atmosphere). Therefore, rigorous drying of solvents, especially polar ones, is crucial.
Q3: Can the solvent influence the reaction mechanism?
A3: Yes, the solvent can influence the reaction mechanism. For example, in alcohol-isocyanate reactions, the alcohol can exist as a monomer or as self-associated complexes (dimers, trimers). The solvent's ability to form hydrogen bonds can affect the equilibrium between these alcohol species, which have different reactivities.[6][7] Some mechanisms propose that the reaction proceeds through a complex involving the isocyanate and one or more alcohol molecules, and the stability of this complex is solvent-dependent.[4][6]
Troubleshooting Guide
| Issue | Probable Cause | Troubleshooting Steps |
| A white, insoluble solid has formed in my reaction. | Urea formation due to water contamination. For every one mole of water, two moles of isocyanate are consumed to form the urea, which can significantly lower your yield. | 1. Verify Solvent and Reagent Purity: Use anhydrous grade solvents and ensure they are freshly opened or have been stored properly under an inert atmosphere. If possible, determine the water content using Karl Fischer titration.2. Rigorously Dry Glassware: Oven-dry all glassware overnight at >120 °C or flame-dry it under vacuum immediately before use.3. Maintain an Inert Atmosphere: Conduct the reaction under a positive pressure of a dry, inert gas such as argon or nitrogen. |
| My reaction is foaming, bubbling, or the pressure is increasing. | Carbon dioxide (CO₂) generation from the reaction of the isocyanate with water. This is a strong indicator of significant moisture contamination. | 1. Immediate Action: DO NOT SEAL THE VESSEL. Ensure the reaction is properly vented to a fume hood to prevent a dangerous pressure buildup.2. Identify Moisture Source: This indicates a significant contamination issue. Follow all the steps outlined above to identify and eliminate the source of water for future experiments. |
| The reaction rate is much slower than expected. | Solvent Inhibition or Low Reactant Concentration. The solvent may be inhibiting the reaction, particularly if it is a polar protic solvent that can hydrogen-bond with the alcohol reactant. | 1. Review Solvent Choice: Consider switching to a polar aprotic solvent like THF, acetonitrile, or ethyl acetate. Refer to the data table below for relative rate information.2. Check Concentrations: Ensure reactant concentrations are appropriate. Some isocyanate reactions are catalyzed by an excess of the alcohol reactant.[7] |
| The reaction rate is unexpectedly fast and difficult to control. | Highly Polar Solvent or Catalytic Impurities. Some polar aprotic solvents (like DMF or DMSO) can dramatically accelerate the reaction. Alternatively, trace impurities in the reagents or solvent could be acting as catalysts. | 1. Change or Mix Solvents: Consider using a less polar solvent (e.g., toluene) or a mixture of solvents to moderate the reaction rate.2. Purify Reagents: Ensure all starting materials are of high purity. |
Quantitative Data: Solvent Effects on Urethane Formation
The rate of the reaction between an isocyanate and an alcohol is highly dependent on the solvent. Below is a table summarizing the effect of various solvents on this reaction, using phenyl isocyanate as a model. Phenyl isocyanate is a close structural and electronic analog for this compound.
| Solvent | Dielectric Constant (ε at ~25°C)[8][9][10][11] | Solvent Type | Relative Reaction Rate |
| Dimethyl Sulfoxide (DMSO) | 46.7[10] | Polar Aprotic | Very Fast[2][3] |
| Acetonitrile | 37.5[10] | Polar Aprotic | Fast[4] |
| N,N-Dimethylformamide (DMF) | 36.7[10] | Polar Aprotic | Fast[2] |
| Tetrahydrofuran (THF) | 7.6[10] | Polar Aprotic | Moderate to Fast[4][12] |
| Ethyl Acetate | 6.0[10] | Polar Aprotic | Moderate |
| Toluene | 2.4[10] | Non-Polar | Slow to Moderate[4][13] |
| Benzene | 2.3[10] | Non-Polar | Slow[4] |
| Xylene | 2.3-2.6 | Non-Polar | Slow[2][13] |
| Cyclohexane | 2.0[10] | Non-Polar | Very Slow |
| Hexane | 1.9[8] | Non-Polar | Very Slow |
Note: Relative rates are compiled from qualitative and quantitative studies.[2][3][4][13] The exact rate will depend on reactant concentrations, temperature, and the presence of any catalysts.
Experimental Protocols
General Protocol for Monitoring Reactivity by in-situ FT-IR Spectroscopy
This protocol outlines a general method for studying the kinetics of the reaction between this compound and an alcohol in a chosen solvent. The disappearance of the strong, sharp isocyanate absorbance peak is monitored over time.[14][15]
1. Materials and Preparation:
-
This compound
-
Alcohol of interest (e.g., 1-butanol)
-
Anhydrous solvent of choice
-
Anhydrous non-reactive internal standard (optional, for quantitative analysis)
-
All reagents should be of the highest purity available. Solvents must be rigorously dried, preferably over molecular sieves, and degassed.
2. Equipment:
-
FT-IR spectrometer equipped with an Attenuated Total Reflectance (ATR) probe (e.g., diamond or zinc selenide crystal).
-
Jacketed reaction vessel with a magnetic stirrer and ports for the ATR probe, inert gas inlet/outlet, and reagent addition.
-
Temperature control system (circulating bath).
-
Syringes and septa for reagent transfer under an inert atmosphere.
3. Procedure:
-
System Setup: Assemble the reaction vessel and ensure it is clean and dry. Purge the entire system with dry nitrogen or argon for at least 30 minutes.
-
Solvent & Reactant Addition: Add the desired volume of anhydrous solvent to the vessel via syringe. Add the alcohol reactant and internal standard (if used).
-
Equilibration: Begin stirring and allow the system to reach the desired reaction temperature (e.g., 50 °C).
-
Background Spectrum: Once the temperature is stable, insert the ATR probe and collect a background FT-IR spectrum of the solvent and alcohol mixture.
-
Reaction Initiation: Inject the this compound into the reaction mixture via syringe. Start the time-based data collection on the FT-IR software immediately.
-
Data Collection: Collect spectra at regular intervals (e.g., every 60 seconds). The key feature to monitor is the isocyanate (–N=C=O) asymmetric stretching band, which appears between 2250 and 2285 cm⁻¹.[14][16]
-
Analysis:
-
For each spectrum, calculate the area of the isocyanate peak.
-
Plot the peak area versus time to obtain a kinetic trace.
-
From this data, the reaction order and rate constant (k) can be determined.
-
Visualizations
References
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. researchgate.net [researchgate.net]
- 3. Effects of solvent polarity on the reaction of phenol with tolylene‐2,4‐diisocyanate | Semantic Scholar [semanticscholar.org]
- 4. juser.fz-juelich.de [juser.fz-juelich.de]
- 5. documents.thermofisher.com [documents.thermofisher.com]
- 6. cdnsciencepub.com [cdnsciencepub.com]
- 7. mdpi.com [mdpi.com]
- 8. scribd.com [scribd.com]
- 9. Dielectric Constant [macro.lsu.edu]
- 10. depts.washington.edu [depts.washington.edu]
- 11. Solvent Physical Properties [people.chem.umass.edu]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. azom.com [azom.com]
- 16. stacks.cdc.gov [stacks.cdc.gov]
Managing moisture sensitivity of 4-Phenoxyphenyl isocyanate
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on managing the moisture sensitivity of 4-Phenoxyphenyl isocyanate. Below you will find troubleshooting guides and frequently asked questions to address common issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What are the primary signs of moisture contamination in my this compound or its reaction mixture?
A1: The most common indicators of moisture contamination include:
-
Formation of a white, insoluble precipitate: This is typically the corresponding diaryl urea, formed from the reaction of the isocyanate with water.[1]
-
Foaming or bubbling in the reaction vessel: This is caused by the evolution of carbon dioxide (CO2) gas, a byproduct of the reaction between the isocyanate and water.
-
Low or no yield of the desired product: If moisture is present, the this compound will preferentially react with water, consuming the starting material.
-
Discrepancies in analytical data: Techniques like FTIR spectroscopy will show a rapid disappearance of the isocyanate peak (~2250-2285 cm⁻¹) if water is present.[2]
Q2: How should I properly store this compound to minimize moisture exposure?
A2: Proper storage is critical for maintaining the integrity of this compound. It is recommended to store the compound in a tightly sealed container in a dry, cool, and well-ventilated place.[3][4] For long-term storage, blanketing the container with an inert gas like nitrogen or argon is a best practice.
Q3: What is the reaction pathway for the hydrolysis of this compound?
A3: The hydrolysis of this compound proceeds in a two-step reaction. First, the isocyanate group reacts with water to form an unstable carbamic acid intermediate. This intermediate then rapidly decomposes to produce 4-phenoxyaniline and carbon dioxide gas. The resulting 4-phenoxyaniline is nucleophilic and can react with another molecule of this compound to form a stable, often insoluble, N,N'-bis(4-phenoxyphenyl)urea.[5][6]
Troubleshooting Guide
| Issue | Probable Cause | Troubleshooting Steps |
| White precipitate forms in the reaction. | Moisture contamination leading to urea formation. | 1. Verify Solvent Purity: Use Karl Fischer titration to confirm the water content of your solvent is below the recommended limit (see Table 1). 2. Check Starting Materials: Ensure all other reagents are anhydrous. 3. Proper Glassware Preparation: Oven-dry or flame-dry all glassware immediately before use. 4. Maintain Inert Atmosphere: Confirm a positive pressure of a dry, inert gas (e.g., nitrogen or argon) is maintained throughout the experiment. |
| Reaction is foaming or pressure is increasing. | Significant water contamination causing CO₂ evolution.[1] | 1. Immediate Action: Do not seal the reaction vessel to prevent dangerous pressure buildup. Vent to a fume hood. 2. Identify Moisture Source: Systematically check all reagents, solvents, and the reaction setup for the source of water. |
| Low yield of the desired product. | This compound was consumed by reaction with water. | 1. Implement Rigorous Anhydrous Techniques: Follow the detailed experimental protocols for handling moisture-sensitive compounds. 2. Monitor Reaction Progress: Use techniques like TLC or FTIR to monitor the consumption of the isocyanate and the formation of the desired product. |
| FTIR shows a weak or absent isocyanate peak (~2270 cm⁻¹). | The isocyanate has reacted, possibly with residual moisture.[2] | 1. Confirm Reagent Purity: Check the purity of the this compound from the supplier. 2. Review Handling Procedure: Ensure that the sample for FTIR analysis was prepared under anhydrous conditions. |
Data Presentation
Table 1: Recommended Maximum Water Content in Solvents for Isocyanate Reactions
| Solvent | Typical Water Content (Commercial) (ppm) | Recommended Maximum Water Content (ppm) |
| Tetrahydrofuran (THF) | ~200 | < 10 |
| Toluene | ~225 | < 10 |
| Dichloromethane (DCM) | ~150 | < 10 |
| Acetonitrile (MeCN) | ~800 | < 30 |
| N,N-Dimethylformamide (DMF) | >1000 | < 50 |
| Data compiled from literature sources for general isocyanate reactions.[7] |
Experimental Protocols
Protocol 1: Karl Fischer Titration for Water Content Determination
Objective: To accurately quantify the water content (in ppm) of a solvent to be used in a reaction with this compound.
Apparatus:
-
Coulometric Karl Fischer titrator
-
Gas-tight syringes
Reagents:
-
Appropriate Karl Fischer coulometric anolyte
-
Solvent sample
Procedure:
-
Instrument Preparation: Turn on the Karl Fischer titrator and allow the cell to stabilize. The instrument will perform a pre-titration to eliminate ambient moisture.[7]
-
Sample Injection: Using a gas-tight syringe, carefully draw a precise volume (e.g., 1 mL) of the solvent.
-
Titration: Inject the solvent into the titration cell. The instrument will automatically titrate the water present and provide a reading, typically in micrograms of water.[7]
-
Calculation: Convert the micrograms of water to ppm based on the volume and density of the solvent injected.
Protocol 2: General Procedure for Handling this compound Under Inert Atmosphere
Objective: To set up a reaction using this compound while minimizing exposure to atmospheric moisture.
Apparatus:
-
Schlenk line or glove box
-
Oven-dried or flame-dried glassware
-
Rubber septa, needles, and cannulas
-
Dry, inert gas source (Nitrogen or Argon)
Procedure:
-
Glassware Preparation: Ensure all glassware is thoroughly dried in an oven at >120°C overnight or by flame-drying under vacuum immediately before use.
-
System Assembly: Assemble the glassware while hot and immediately place it under a positive pressure of inert gas.
-
Reagent Transfer: Transfer anhydrous solvents and other reagents into the reaction vessel via a cannula or a gas-tight syringe.
-
Addition of this compound: If solid, add the isocyanate under a positive flow of inert gas. If liquid, transfer it via a gas-tight syringe.
-
Reaction: Maintain a positive pressure of inert gas throughout the reaction. A bubbler can be used to monitor the gas flow.
Protocol 3: Monitoring Isocyanate Reactions with FTIR Spectroscopy
Objective: To qualitatively or quantitatively monitor the consumption of this compound in a reaction.
Apparatus:
-
FTIR spectrometer (with ATR probe if available for in-situ monitoring)
-
Gas-tight syringe or appropriate sampling method
Procedure:
-
Acquire Initial Spectrum: Before initiating the reaction, acquire a spectrum of the this compound in the reaction solvent to identify the characteristic N=C=O stretching peak, which typically appears between 2250-2285 cm⁻¹.[2]
-
Monitor Reaction Progress: At regular intervals, carefully withdraw a small aliquot of the reaction mixture and acquire an FTIR spectrum.
-
Analyze Spectra: Observe the decrease in the intensity of the isocyanate peak over time. This indicates the consumption of the starting material. The appearance of new peaks (e.g., urethane or urea carbonyls) can confirm product formation. For quantitative analysis, the peak area can be integrated and plotted against time.[8]
References
- 1. fishersci.com [fishersci.com]
- 2. paint.org [paint.org]
- 3. chemicalbook.com [chemicalbook.com]
- 4. assets.thermofisher.com [assets.thermofisher.com]
- 5. researchgate.net [researchgate.net]
- 6. scribd.com [scribd.com]
- 7. benchchem.com [benchchem.com]
- 8. Quantification with the Pearl FTIR accessory - Specac Ltd [specac.com]
Technical Support Center: Catalyst Selection for 4-Phenoxyphenyl Isocyanate Reactions
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides comprehensive guidance on selecting catalysts for reactions involving 4-phenoxyphenyl isocyanate. It includes troubleshooting guides in a frequently asked questions (FAQ) format to address specific challenges you may encounter during your chemical synthesis and drug development processes.
Catalyst Performance Comparison
The choice of catalyst is critical for controlling the reaction rate and minimizing side products in reactions with this compound. Below is a summary of commonly used catalysts and their general performance characteristics.
| Catalyst Class | Specific Catalyst Examples | Typical Concentration (mol%) | Relative Reactivity | Key Characteristics & Potential Issues |
| Organometallic Compounds | Dibutyltin dilaurate (DBTDL) | 0.01 - 0.1 | Very High | Highly efficient for urethane formation, but can also catalyze side reactions like allophanate formation at higher temperatures.[1][2] Environmental and toxicity concerns are associated with organotin compounds.[2] |
| Zinc Octoate, Bismuth Neodecanoate | 0.1 - 0.5 | Moderate to High | Considered less toxic alternatives to organotin catalysts.[3] May require higher temperatures or longer reaction times compared to DBTDL. | |
| Tertiary Amines | Triethylamine (TEA) | 1 - 5 | Moderate | A common and cost-effective catalyst.[4] Its volatility can be a drawback. Can promote side reactions if moisture is present.[5] |
| 1,4-Diazabicyclo[2.2.2]octane (DABCO) | 0.1 - 1 | High | A highly active nucleophilic catalyst, often more efficient than TEA.[6] It is a non-volatile solid, which can be advantageous. | |
| Acid Catalysts | Trifluoromethanesulfonic acid (TFMSA) | 0.1 - 1 | High | Can significantly accelerate urethane formation.[7] May not be suitable for all substrates due to its strong acidity. |
Troubleshooting Guide & FAQs
Q1: My reaction to form a urethane with this compound and an alcohol is extremely slow or not proceeding to completion. What are the common causes and how can I troubleshoot this?
A1: Slow or incomplete urethane formation is a frequent issue. Here is a systematic approach to identify and resolve the problem:
-
Inadequate Catalysis: The uncatalyzed reaction between an isocyanate and an alcohol can be very slow, especially with less reactive secondary or tertiary alcohols.
-
Moisture Contamination: Water reacts with isocyanates to form an unstable carbamic acid, which then decomposes to an amine and carbon dioxide. The resulting amine can then react with another isocyanate molecule to form a stable urea, consuming your starting material and introducing byproducts.
-
Solution: Ensure all reactants, solvents, and glassware are rigorously dried. Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon). Using anhydrous solvents is crucial.
-
-
Low Reaction Temperature: The reaction rate is temperature-dependent.
-
Solution: Gradually increase the reaction temperature. Monitor the reaction closely by TLC or in-situ FTIR to avoid the formation of side products at elevated temperatures.[9]
-
-
Steric Hindrance: Sterically hindered alcohols will react more slowly.
-
Solution: A more active catalyst, higher temperatures, and longer reaction times may be necessary.
-
Below is a workflow diagram to guide your troubleshooting process.
Q2: I am observing the formation of a white precipitate in my reaction mixture. What is it and how can I prevent it?
A2: A white, insoluble precipitate is often a disubstituted urea. This is a strong indication of water contamination in your reaction system.
-
Mechanism of Urea Formation:
-
This compound reacts with water to form an unstable carbamic acid.
-
The carbamic acid decarboxylates to produce 4-phenoxyaniline and carbon dioxide.
-
The newly formed 4-phenoxyaniline is a primary amine and readily reacts with another molecule of this compound to yield the insoluble N,N'-bis(4-phenoxyphenyl)urea.
-
-
Prevention Strategies:
-
Rigorous Drying: Oven-dry all glassware and cool it under a stream of inert gas. Use freshly distilled or commercially available anhydrous solvents. Dry liquid reagents with appropriate drying agents.
-
Inert Atmosphere: Maintain a positive pressure of nitrogen or argon throughout the experiment to prevent atmospheric moisture from entering the reaction vessel.
-
Q3: My reaction is producing multiple products, leading to a low yield of the desired urethane or urea. What are the likely side reactions and how can I improve selectivity?
A3: Besides urea formation from water contamination, other side reactions can occur, especially at higher temperatures or with certain catalysts.
-
Allophanate and Biuret Formation: Urethanes can react with another molecule of isocyanate to form allophanates. Similarly, ureas can react further to form biurets. These reactions lead to branching and cross-linking, which can be problematic.[10]
-
Control Measures:
-
Temperature Control: These side reactions are more prevalent at elevated temperatures. Running the reaction at a lower temperature can improve selectivity.
-
Stoichiometry: Using a slight excess of the alcohol or amine can help to consume the isocyanate before it reacts with the product.
-
Catalyst Choice: Some catalysts may favor these side reactions more than others. A catalyst screening study may be necessary to find the optimal catalyst for your specific transformation.
-
-
-
Isocyanurate Formation: Isocyanates can trimerize to form a very stable six-membered ring called an isocyanurate. This is often catalyzed by specific catalysts, including some tertiary amines.
-
Control Measures:
-
Avoid Trimerization Catalysts: If isocyanurate formation is an issue, avoid catalysts known to promote this reaction.
-
Temperature and Concentration: Lower temperatures and reactant concentrations can disfavor the trimerization reaction.
-
-
The following diagram illustrates the main reaction pathways and potential side reactions.
Experimental Protocols
General Protocol for Catalyst Screening in Urethane Synthesis
This protocol outlines a method for screening different catalysts for the reaction of this compound with an alcohol.
Materials:
-
This compound
-
Alcohol of choice (e.g., 1-butanol)
-
Anhydrous solvent (e.g., toluene or THF)
-
Catalysts (e.g., DBTDL, DABCO, TEA)
-
Inert gas supply (Nitrogen or Argon)
-
Oven-dried glassware
Procedure:
-
Preparation: In an oven-dried, three-necked round-bottom flask equipped with a magnetic stirrer, thermometer, and nitrogen inlet, dissolve this compound (1.0 eq) and the alcohol (1.05 eq) in the anhydrous solvent.
-
Initial Sample: Once the reactants are fully dissolved, take a time-zero sample for analysis (e.g., by FTIR or HPLC) to establish the initial concentration of the isocyanate.[11]
-
Catalyst Addition: Add the desired amount of catalyst (e.g., 0.1 mol%) to the reaction mixture.
-
Reaction Monitoring: Maintain the reaction at the desired temperature (e.g., 25°C or 50°C) and monitor its progress by periodically taking samples and analyzing the consumption of the isocyanate peak (~2270 cm⁻¹ in FTIR) or by TLC.[9][12]
-
Work-up: Once the reaction has reached completion (as determined by the disappearance of the isocyanate), quench the reaction if necessary, and proceed with standard purification techniques (e.g., crystallization or column chromatography).
General Protocol for the Synthesis of a Urea Derivative
This protocol describes the synthesis of a substituted urea from this compound and a primary or secondary amine.[13]
Materials:
-
This compound
-
Amine of choice (e.g., benzylamine)
-
Anhydrous solvent (e.g., dichloromethane or THF)
-
Inert gas supply (Nitrogen or Argon)
-
Oven-dried glassware
Procedure:
-
Amine Solution: In an oven-dried round-bottom flask under an inert atmosphere, dissolve the amine (1.0 eq) in the anhydrous solvent.
-
Isocyanate Addition: Slowly add a solution of this compound (1.0 eq) in the same anhydrous solvent to the stirred amine solution at room temperature. An ice bath can be used to control the exotherm for highly reactive amines.
-
Reaction: Stir the reaction mixture at room temperature. The reaction is often rapid and may result in the precipitation of the urea product. Monitor the reaction by TLC for the disappearance of the starting materials.
-
Isolation: If a precipitate has formed, collect the solid by filtration, wash with a small amount of cold solvent, and dry under vacuum. If the product is soluble, concentrate the reaction mixture and purify by crystallization or column chromatography.
Catalyst Mechanism Visualization
The following diagrams illustrate the generalized mechanisms for the two main classes of catalysts.
Lewis Acid Catalysis (e.g., Organometallic Catalysts)
Organometallic catalysts like DBTDL typically function as Lewis acids, activating the isocyanate group and making it more susceptible to nucleophilic attack by the alcohol.[3]
Nucleophilic Catalysis (e.g., Tertiary Amines)
Tertiary amine catalysts such as DABCO activate the alcohol by forming a hydrogen-bonded complex, which increases the nucleophilicity of the alcohol's oxygen atom.[3]
References
- 1. ijacskros.com [ijacskros.com]
- 2. pcimag.com [pcimag.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. US4477389A - Polyhalogenated phenyl isocyanate synthesis with excess phosgene and either triethylamine or tetramethylurea - Google Patents [patents.google.com]
- 6. benchchem.com [benchchem.com]
- 7. mdpi.com [mdpi.com]
- 8. "Reaction Kinetics of Dicyclohexylmethane-4,4'-dilsocyanate With 1-and " by Scott J. Moravek and Robson F. Storey [aquila.usm.edu]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
- 12. azom.com [azom.com]
- 13. benchchem.com [benchchem.com]
Identifying and minimizing byproducts in 4-Phenoxyphenyl isocyanate synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in identifying and minimizing byproducts during the synthesis of 4-Phenoxyphenyl Isocyanate.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
The most prevalent laboratory and industrial method for synthesizing this compound is the phosgenation of 4-phenoxyaniline. This reaction involves treating 4-phenoxyaniline with phosgene (COCl₂) or a phosgene equivalent, such as triphosgene, in an inert solvent.
Q2: What are the primary byproducts in the synthesis of this compound via phosgenation?
The main byproduct encountered during the phosgenation of 4-phenoxyaniline is the symmetrically substituted urea, 1,3-bis(4-phenoxyphenyl)urea . Other potential impurities include unreacted 4-phenoxyaniline, carbamoyl chloride intermediate, and products resulting from the reaction of the isocyanate with moisture.
Q3: How is the formation of 1,3-bis(4-phenoxyphenyl)urea minimized?
The formation of the urea byproduct can be minimized by:
-
Using an excess of phosgene: This ensures that the concentration of the amine is kept low relative to the phosgenating agent, favoring the formation of the isocyanate over the urea.[1]
-
Controlling the reaction temperature: The reaction is typically carried out at low temperatures initially to form the carbamoyl chloride intermediate, followed by heating to promote the elimination of HCl to form the isocyanate.
-
Strict anhydrous conditions: The presence of water can lead to the hydrolysis of the isocyanate to form 4-phenoxyaniline, which can then react with another molecule of the isocyanate to form the urea byproduct.[2] All glassware should be thoroughly dried, and anhydrous solvents should be used. Performing the reaction under an inert atmosphere (e.g., nitrogen or argon) is also recommended.
Q4: What analytical techniques are used to monitor the reaction and assess the purity of this compound?
Several analytical techniques can be employed:
-
Thin-Layer Chromatography (TLC): A quick and effective method to monitor the progress of the reaction by observing the disappearance of the starting material (4-phenoxyaniline) and the appearance of the product (this compound).
-
Infrared (IR) Spectroscopy: The formation of the isocyanate can be confirmed by the appearance of a strong, characteristic absorption band for the -N=C=O group, typically in the range of 2250-2280 cm⁻¹.[3][4]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are invaluable for confirming the structure of the final product and identifying any impurities.
-
Gas Chromatography-Mass Spectrometry (GC-MS): This technique can be used to separate and identify volatile components in the reaction mixture, including the desired isocyanate and any unreacted starting material.
-
High-Performance Liquid Chromatography (HPLC): HPLC is a powerful tool for assessing the purity of the final product and quantifying any non-volatile byproducts like the urea derivative.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low yield of this compound | Incomplete reaction. | - Ensure a sufficient excess of phosgene or triphosgene is used. - Increase the reaction time or temperature during the HCl elimination step. |
| Hydrolysis of the isocyanate product. | - Use rigorously dried solvents and glassware. - Conduct the reaction under an inert atmosphere (N₂ or Ar). | |
| Presence of a significant amount of 1,3-bis(4-phenoxyphenyl)urea byproduct | Incomplete phosgenation of the starting amine. | - Add the amine solution slowly to the phosgene solution to maintain an excess of phosgene throughout the addition. |
| Presence of moisture in the reaction. | - As mentioned above, ensure strict anhydrous conditions. | |
| Product is discolored (yellow or brown) | Formation of colored impurities or degradation of the isocyanate. | - Purify the crude product by recrystallization or flash column chromatography. - Consider treating the crude product with activated carbon during recrystallization to remove colored impurities. |
| Difficulty in isolating the pure product | The product and byproduct have similar solubilities. | - For solid products, try different recrystallization solvents or solvent mixtures. - For liquid or oily products, flash column chromatography with a carefully selected eluent system is recommended. |
Data Presentation
Table 1: Key Reactants and Products
| Compound | Structure | Molecular Formula | Molecular Weight ( g/mol ) |
| 4-Phenoxyaniline | ![]() | C₁₂H₁₁NO | 185.22 |
| Phosgene | ![]() | COCl₂ | 98.92 |
| This compound | ![]() | C₁₃H₉NO₂ | 211.22 |
| 1,3-bis(4-phenoxyphenyl)urea | ![]() | C₂₅H₂₀N₂O₃ | 408.44 |
Table 2: Expected Analytical Data
| Compound | Analytical Technique | Expected Peaks/Signals |
| This compound | FTIR (Neat) | ~2270 cm⁻¹ (strong, sharp, -N=C=O stretch)[3][4] |
| ¹H NMR (CDCl₃) | δ 7.0-7.4 ppm (m, aromatic protons) | |
| ¹³C NMR (CDCl₃) | δ ~120-160 ppm (aromatic carbons), ~125 ppm (-N=C=O) | |
| 1,3-bis(4-phenoxyphenyl)urea | FTIR (KBr) | ~3300 cm⁻¹ (N-H stretch), ~1650 cm⁻¹ (C=O stretch) |
| ¹H NMR (DMSO-d₆) | δ ~8.6 ppm (s, N-H), δ 6.9-7.5 ppm (m, aromatic protons) | |
| ¹³C NMR (DMSO-d₆) | δ ~116-155 ppm (aromatic carbons), ~152 ppm (C=O) |
Experimental Protocols
Key Experiment: Synthesis of this compound from 4-Phenoxyaniline using Triphosgene
Disclaimer: This is a representative protocol based on general procedures for isocyanate synthesis. Researchers should adapt it based on their specific laboratory conditions and safety protocols. Phosgene and its equivalents are highly toxic and should be handled with extreme caution in a well-ventilated fume hood by trained personnel.
Materials:
-
4-Phenoxyaniline
-
Triphosgene (bis(trichloromethyl) carbonate)
-
Anhydrous toluene
-
Anhydrous triethylamine (Et₃N)
-
Anhydrous dichloromethane (DCM)
-
Nitrogen or Argon gas supply
Procedure:
-
Reaction Setup: A three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a condenser connected to a gas outlet (bubbler) is assembled and flame-dried under a stream of inert gas.
-
Phosgenation: A solution of triphosgene (0.35 equivalents) in anhydrous toluene is charged into the reaction flask. The solution is cooled to 0-5 °C in an ice bath.
-
Amine Addition: A solution of 4-phenoxyaniline (1 equivalent) and anhydrous triethylamine (2.2 equivalents) in anhydrous dichloromethane is added dropwise to the stirred triphosgene solution over a period of 1-2 hours, maintaining the temperature below 10 °C.
-
Reaction: After the addition is complete, the reaction mixture is slowly allowed to warm to room temperature and then heated to reflux for 2-4 hours. The progress of the reaction is monitored by TLC or IR spectroscopy.
-
Work-up: The reaction mixture is cooled to room temperature, and the triethylamine hydrochloride salt is removed by filtration. The filtrate is concentrated under reduced pressure to give the crude this compound.
-
Purification: The crude product can be purified by vacuum distillation or recrystallization from a suitable solvent such as hexane or a hexane/toluene mixture.
Mandatory Visualizations
Caption: Synthesis pathway of this compound.
Caption: Formation of the symmetrical urea byproduct.
Caption: A logical workflow for troubleshooting the synthesis.
References
- 1. US4477389A - Polyhalogenated phenyl isocyanate synthesis with excess phosgene and either triethylamine or tetramethylurea - Google Patents [patents.google.com]
- 2. benchchem.com [benchchem.com]
- 3. stacks.cdc.gov [stacks.cdc.gov]
- 4. Quantification with the Pearl FTIR accessory - Specac Ltd [specac.com]
Technical Support Center: Scaling Up 4-Phenoxyphenyl Isocyanate Reactions
This guide is intended for researchers, scientists, and drug development professionals who are transitioning the synthesis of 4-Phenoxyphenyl isocyanate from a laboratory setting to a pilot plant. It provides answers to frequently asked questions and a troubleshooting guide for common issues encountered during this critical scale-up process.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges when scaling up this compound reactions?
Scaling up isocyanate reactions is not a linear process and presents several challenges that can significantly impact the success of the pilot run.[1] Key challenges include:
-
Heat Management: Isocyanate reactions are often exothermic. What is easily managed in a small flask can lead to dangerous temperature spikes and potential runaway reactions in a larger reactor.[1] Proper thermal management is critical to prevent these issues.[1]
-
Mixing and Mass Transfer: Achieving uniform mixing becomes more difficult at a larger scale.[1] Inefficient mixing can lead to localized "hot spots," reduced yield, and an increase in impurities.[1][2]
-
Reaction Kinetics: The time to reach chemical equilibrium can increase with larger quantities of reagents.[1]
-
Impurity Profile: Minor side reactions at the lab scale can become significant at the pilot scale, leading to a different impurity profile and potentially impacting product quality.[1]
-
Safety: The hazards associated with isocyanates, such as their high reactivity and toxicity, are amplified at a larger scale, necessitating more stringent safety protocols and engineering controls.[1]
Q2: What are the common side reactions to expect, and how can they be minimized?
When scaling up, you may encounter several side reactions that can affect product yield and purity. These include:
-
Urea Formation: This occurs when the isocyanate reacts with water, which may be present as a contaminant in reagents or solvents.[2][3] The reaction forms an unstable carbamic acid that decomposes to 4-phenoxyaniline. This amine can then react with another molecule of this compound to form a diarylurea. To prevent this, ensure all reagents and solvents are scrupulously dried.[2]
-
Biuret and Allophanate Formation: The desired products can further react with this compound at elevated temperatures to form biurets (from urea) and allophanates (from urethanes, if alcohols are present).[2] Maintaining a lower reaction temperature can help minimize these byproducts.[2]
-
Trimerization: Isocyanates can trimerize to form isocyanurates, especially in the presence of certain catalysts or at high temperatures.
Q3: How does mixing efficiency impact the outcome of the scaled-up reaction?
Mixing is a critical parameter in scaling up isocyanate reactions.[2] Inadequate mixing can lead to:
-
Localized "Hot Spots": Due to the exothermic nature of the reaction, poor mixing can cause localized high temperatures, which can promote side reactions and product degradation.[1][2]
-
Heterogeneous Reactant Distribution: This can result in incomplete conversion and a broader distribution of products.[2]
-
Changes in Reaction Selectivity: Differences in mixing efficiency between small-scale and large-scale reactors can alter the selectivity of the reaction.[2]
Q4: What analytical techniques are recommended for monitoring reaction progress in a pilot plant?
For real-time monitoring, in-situ Fourier Transform Infrared (FTIR) spectroscopy is highly effective.[4] An attenuated total reflectance (ATR) sensor can be inserted directly into the reactor to track the disappearance of the isocyanate peak (around 2250 cm⁻¹) and the appearance of product peaks.[2][4] This allows for continuous monitoring of reaction initiation, progression, conversion, and endpoint without the need for offline sampling, which can be hazardous.[4] Offline methods like HPLC can be used to analyze the impurity profile from samples taken during and after the reaction.
Troubleshooting Guide
This section addresses common problems encountered during the scale-up of this compound synthesis.
| Problem | Potential Cause(s) | Troubleshooting Steps & Solutions |
| Low Yield | - Inefficient Mixing: Poor mass transfer between reactants.[1] - Poor Temperature Control: Side reactions are favored at incorrect temperatures.[1] - Incomplete Reaction: Insufficient reaction time or temperature.[2] - Impure Starting Materials: Contaminants in the 4-phenoxyaniline or solvents.[1] | - Optimize agitator speed and design to improve mixing.[1] - Verify the performance of the reactor's heating/cooling system.[1] - Monitor the reaction using FT-IR to ensure the disappearance of the isocyanate peak.[2] Consider extending the reaction time. - Analyze all raw materials for purity before use.[1] |
| Product Purity Issues | - Side Reactions: Formation of ureas, biurets, or trimers.[2] - Localized Overheating: Thermal degradation of the product due to poor mixing.[1] - Moisture Contamination: Leads to urea formation.[2] | - Adjust reaction conditions (e.g., lower temperature) to disfavor side reactions.[2] - Improve mixing and temperature control throughout the reactor.[1] - Ensure all reagents, solvents, and the reactor itself are thoroughly dried and maintained under an inert atmosphere (e.g., nitrogen).[1][2] |
| Runaway Reaction / Thermal Control Issues | - Inadequate Cooling Capacity: The reactor's cooling system cannot handle the heat generated.[1] - Reagent Addition Rate Too Fast: The rate of heat evolution exceeds the rate of heat removal.[1] - Agitator Failure: Loss of mixing leads to rapid localized temperature increase.[1] | - Perform reaction calorimetry studies beforehand to understand the heat of reaction.[1] - Ensure the cooling system is robust enough for the scale.[1] - Add reagents slowly and in a controlled manner.[1] - Implement regular maintenance checks for all equipment.[1] - Have an emergency shutdown procedure in place.[1] |
| Product Discoloration | - Thermal Degradation: Caused by localized overheating.[1] - Air or Moisture Leaks: Oxidation or side reactions.[1] - Extended Reaction Time: Can lead to the formation of colored byproducts.[1] | - Improve mixing and ensure uniform temperature control.[1] - Ensure the reactor is properly sealed and maintained under an inert atmosphere.[1] - Re-evaluate the reaction endpoint determination to avoid unnecessarily long reaction times.[1] |
Experimental Protocols
General Synthesis of this compound (Phosgenation Route)
This protocol describes a general method for synthesizing this compound via the phosgenation of 4-phenoxyaniline. This reaction involves highly toxic materials like phosgene and must be conducted with extreme caution in a well-ventilated area with appropriate safety measures.
1. Reactor Preparation:
-
The reactor system must be thoroughly cleaned, dried, and purged with an inert gas (e.g., nitrogen) to ensure anhydrous conditions.[1]
-
Ensure all seals and connections are secure to prevent any leaks of hazardous materials.
2. Reaction Execution:
-
A solution of 4-phenoxyaniline in a dry, inert solvent (e.g., toluene, chlorobenzene) is charged to the reactor.
-
The solution is cooled to a low temperature (typically 0-5 °C).
-
Phosgene (either as a gas or a solution in the same solvent) is introduced subsurface while maintaining vigorous stirring and strict temperature control. The reaction is highly exothermic.
-
The reaction proceeds through a carbamoyl chloride intermediate.[5]
-
After the initial phosgenation, the reaction mixture is slowly heated to a higher temperature to complete the conversion to the isocyanate, which involves the elimination of HCl.
-
Throughout the reaction, the progress can be monitored by in-situ FT-IR.[4]
3. Work-up and Purification:
-
Once the reaction is complete, excess phosgene and HCl gas are removed by sparging with an inert gas.
-
The reaction mixture is then typically filtered to remove any solid byproducts.
-
The solvent is removed under reduced pressure.
-
The crude this compound is purified, usually by vacuum distillation, to achieve the desired purity.
Lab vs. Pilot Plant Parameter Comparison
| Parameter | Laboratory Scale (e.g., 1L Flask) | Pilot Plant Scale (e.g., 100L Reactor) | Considerations for Scale-Up |
| Heat Transfer | High surface-area-to-volume ratio, efficient heat dissipation. | Low surface-area-to-volume ratio, risk of hot spots. | Perform calorimetry studies; ensure adequate cooling capacity; control reagent addition rate.[1] |
| Mixing | Magnetic stir bar or simple overhead stirrer. | Baffles and specialized impellers (e.g., turbine, anchor). | Agitator speed and design must be optimized for efficient mass and heat transfer.[1] |
| Reagent Addition | Manual addition via dropping funnel. | Metering pumps for controlled, automated addition. | Addition rate is a critical parameter for controlling exotherm.[1] |
| Reaction Time | Typically shorter due to efficient mixing and heating. | May be longer to ensure complete conversion.[1] | Monitor reaction completion with PAT (e.g., in-situ FT-IR) to optimize batch time.[4] |
| Safety | Fume hood. | Enclosed systems, dedicated ventilation, and extensive PPE.[6] | Hazards are amplified; requires robust engineering controls and stringent safety protocols.[1] |
Visualizations
Caption: Synthesis pathway of this compound and a common side reaction.
Caption: General workflow for scaling up from laboratory to pilot plant production.
Caption: A decision tree for troubleshooting common issues in the scale-up process.
Safety Considerations
Handling this compound, especially at the pilot plant scale, requires strict adherence to safety protocols due to its toxicity and reactivity. All personnel must be thoroughly trained on the hazards and safe handling procedures.
-
Personal Protective Equipment (PPE):
-
Respiratory Protection: A full-face respirator with appropriate cartridges or a supplied-air respirator is essential to prevent inhalation, which can cause severe respiratory irritation and sensitization.[7]
-
Gloves: Use chemically resistant gloves (e.g., nitrile, butyl rubber). Thin latex gloves are not suitable. Gloves must be inspected prior to use.[7]
-
Eye Protection: Wear tightly fitting safety goggles with side-shields or a full-face respirator.[7]
-
Protective Clothing: Wear fire/flame resistant and impervious clothing, such as disposable coveralls, to avoid skin contact.[7][8]
-
-
Engineering Controls:
-
Ventilation: All operations should be conducted in a well-ventilated area, preferably within an enclosed system with local exhaust ventilation (LEV) to capture vapors at the source.[6][7]
-
Inert Atmosphere: Store and handle this compound under an inert atmosphere (e.g., nitrogen) to prevent reactions with moisture and air.[1]
-
Containment: Implement procedures and equipment to prevent spills and leaks.[7] Keep containers tightly closed when not in use.[7][9]
-
-
Emergency Procedures:
-
Spills: Evacuate personnel to a safe area.[7] Use personal protective equipment and collect the spill with an absorbent material. Do not let the chemical enter drains.[7]
-
Exposure:
-
Inhalation: Remove the person to fresh air and keep them comfortable for breathing. Seek immediate medical attention.[7]
-
Skin Contact: Take off contaminated clothing and wash the affected area with plenty of water.[7]
-
Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention.[7]
-
-
Fire: Use dry chemical, carbon dioxide, or alcohol-resistant foam to extinguish fires.[7] Wear self-contained breathing apparatus for firefighting.[7]
-
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. mt.com [mt.com]
- 5. Isocyanate - Wikipedia [en.wikipedia.org]
- 6. Isocyanate Safety Protocols in Workplace Environments [eureka.patsnap.com]
- 7. chemicalbook.com [chemicalbook.com]
- 8. actsafe.ca [actsafe.ca]
- 9. echemi.com [echemi.com]
Validation & Comparative
A Comparative Analysis of 4-Phenoxyphenyl Isocyanate and Other Aromatic Isocyanates for Researchers and Drug Development Professionals
An in-depth evaluation of the reactivity, thermal stability, and applications of 4-phenoxyphenyl isocyanate in comparison to key aromatic isocyanates such as phenyl isocyanate, toluene diisocyanate (TDI), and methylene diphenyl diisocyanate (MDI).
In the landscape of organic synthesis and drug development, the selection of appropriate reagents is paramount to achieving desired reaction outcomes and molecular architectures. Aromatic isocyanates are a critical class of compounds, prized for their high reactivity which is driven by the electrophilic carbon atom within the isocyanate group (-N=C=O). This reactivity is significantly influenced by the nature of the aromatic substituent, affecting reaction kinetics, thermal stability, and the ultimate properties of the derived products. This guide provides a comprehensive comparison of this compound with other widely used aromatic isocyanates, offering valuable insights for researchers, scientists, and professionals in drug development.
Performance Comparison: Reactivity and Thermal Stability
The reactivity of aromatic isocyanates is a key determinant in their application. This reactivity is primarily governed by the electronic and steric effects of the substituents on the aromatic ring. Electron-withdrawing groups tend to increase the electrophilicity of the isocyanate carbon, enhancing reactivity, while electron-donating groups have the opposite effect.
Reactivity Profile:
While direct comparative kinetic data under identical conditions is scarce in publicly available literature, the general principles of organic chemistry allow for a qualitative assessment. The phenoxy group in this compound is weakly electron-donating through resonance, which would suggest a slightly lower reactivity compared to the unsubstituted phenyl isocyanate. However, this effect is subtle. In contrast, the additional isocyanate group and the methyl group in TDI, and the complex structure of MDI, introduce further electronic and steric factors that modulate their reactivity. Aromatic isocyanates are generally more reactive than their aliphatic counterparts due to the resonance stabilization of the intermediate.[1]
Thermal Stability:
Thermogravimetric analysis (TGA) is a standard method for evaluating the thermal stability of compounds. The onset of decomposition is a critical parameter for determining the processing and storage conditions. Aromatic isocyanates are known to have higher thermal stability compared to aliphatic isocyanates.[2] Decomposition of isocyanates can produce hazardous products, including nitric oxide, hydrogen cyanide, and carbon monoxide.[3]
Below are tables summarizing the available physical and thermal properties of the compared isocyanates. It is important to note that the data is compiled from various sources and may have been obtained under different experimental conditions.
Table 1: Physical and Chemical Properties of Selected Aromatic Isocyanates
| Property | This compound | Phenyl Isocyanate | Toluene Diisocyanate (TDI) | Methylene Diphenyl Diisocyanate (MDI) |
| CAS Number | 59377-19-4 | 103-71-9[4] | 26471-62-5 | 101-68-8 |
| Molecular Formula | C₁₃H₉NO₂ | C₇H₅NO[4] | C₉H₆N₂O₂ | C₁₅H₁₀N₂O₂ |
| Molecular Weight ( g/mol ) | 211.22 | 119.12[4] | 174.16 | 250.25 |
| Boiling Point (°C) | 170 @ 3 mmHg | 165[4] | 251 | >300 |
| Melting Point (°C) | N/A | -30[4] | 22 | 38-44 |
Table 2: Thermal Stability Data of Selected Aromatic Isocyanates
| Isocyanate | Onset of Decomposition (°C) | Comments | Source |
| Aromatic Isocyanates (general) | 140 - 300 | General range for the onset of degradation. | [3] |
| Methylene Diphenyl Diisocyanate (MDI) | ~220 - 246 | Runaway reaction can begin from 220°C under adiabatic and closed conditions. Exothermic degradation starting at 246°C. | [5][6] |
| Toluene Diisocyanate (TDI) | Data not readily available in a comparable format. | ||
| This compound | Data not readily available in a comparable format. | ||
| Phenyl Isocyanate | Data not readily available in a comparable format. |
Note: The thermal stability of isocyanates can be influenced by impurities and the presence of other reactive species.
Experimental Protocols for Performance Evaluation
To enable researchers to conduct their own comparative studies, detailed methodologies for key experiments are provided below.
Protocol 1: Determination of Reaction Kinetics using In-Situ FTIR Spectroscopy
This method allows for real-time monitoring of the isocyanate concentration during a reaction.
Objective: To determine the rate constant of the reaction between an isocyanate and a nucleophile (e.g., n-butanol).
Materials:
-
FTIR spectrometer with an Attenuated Total Reflectance (ATR) probe.[7][8]
-
Reaction vessel with temperature control and stirring.
-
Aromatic isocyanate (this compound, phenyl isocyanate, etc.).
-
n-Butanol (or other suitable nucleophile).
-
Anhydrous solvent (e.g., toluene, THF).
Procedure:
-
Set up the reaction vessel with the in-situ FTIR probe, temperature controller, and stirrer.
-
Charge the reactor with a known concentration of the nucleophile (e.g., n-butanol) in the anhydrous solvent.
-
Initiate data collection on the FTIR spectrometer, monitoring the characteristic isocyanate peak at approximately 2250-2285 cm⁻¹.
-
Inject a known concentration of the isocyanate into the reactor to start the reaction.
-
Record the FTIR spectra at regular intervals throughout the reaction.
-
The disappearance of the isocyanate peak area over time is used to calculate the concentration of the unreacted isocyanate.
-
Plot the concentration of the isocyanate versus time to determine the reaction order and calculate the rate constant.
Diagram 1: Experimental Workflow for FTIR-based Kinetic Analysis
Caption: Workflow for determining isocyanate reaction kinetics using in-situ FTIR.
Protocol 2: Determination of Isocyanate Content by Titration
This is a classic and reliable method for determining the concentration of isocyanate groups.
Objective: To quantify the isocyanate content in a sample.
Materials:
-
Di-n-butylamine solution in a suitable solvent (e.g., toluene).[9]
-
Standardized hydrochloric acid solution.[9]
-
Bromophenol blue indicator.
-
Appropriate glassware (burette, flasks, etc.).
Procedure:
-
Accurately weigh a sample containing the isocyanate into a flask.
-
Add a known excess of di-n-butylamine solution to the flask. The isocyanate reacts with the amine to form a urea.
-
Allow the reaction to proceed to completion (typically with stirring for a set amount of time).
-
Add the bromophenol blue indicator to the solution.
-
Titrate the unreacted di-n-butylamine with the standardized hydrochloric acid solution until the endpoint (color change) is reached.[9]
-
Perform a blank titration without the isocyanate sample.
-
The isocyanate content can be calculated from the difference in the titration volumes of the sample and the blank.
Applications in Drug Development
Aromatic isocyanates are valuable building blocks in the synthesis of various pharmacologically active compounds, particularly those containing a urea moiety. The urea functional group is a key structural feature in many drugs due to its ability to form strong hydrogen bonds with biological targets.
A prominent example is the multi-kinase inhibitor Sorafenib (Nexavar®) , which is used in the treatment of various cancers. The synthesis of Sorafenib involves the reaction of an aromatic isocyanate with an amine to form the critical diaryl urea structure.[1][10][11]
Diagram 2: Generalized Synthesis of a Diaryl Urea Moiety
Caption: Reaction scheme for the synthesis of a diaryl urea from an aromatic isocyanate.
Sorafenib functions by inhibiting multiple kinases involved in tumor cell proliferation and angiogenesis, including RAF kinases, VEGFR, and PDGFR.[12][13][14] The diaryl urea motif is crucial for its binding to the kinase active site.
Diagram 3: Simplified Sorafenib Signaling Pathway Inhibition
Caption: Sorafenib inhibits key kinases in oncogenic signaling pathways.
Conclusion
This compound represents a valuable reagent for organic synthesis and drug discovery, offering a unique structural motif. Its reactivity is expected to be comparable to other simple aromatic isocyanates, though subtle electronic effects of the phenoxy group may play a role. When selecting an aromatic isocyanate for a specific application, researchers must consider a balance of reactivity, stability, and the desired final properties of the molecule. For drug development professionals, the use of isocyanates like this compound provides a versatile platform for the synthesis of complex molecules with potential therapeutic applications, as exemplified by the success of diaryl urea-containing drugs like Sorafenib. The provided experimental protocols offer a starting point for the direct comparison of these isocyanates to make informed decisions for future research and development endeavors.
References
- 1. CN102311384A - The preparation method of Sorafenib - Google Patents [patents.google.com]
- 2. Preclinical overview of sorafenib, a multikinase inhibitor that targets both Raf and VEGF and PDGF receptor tyrosine kinase signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Phenyl isocyanate - Wikipedia [en.wikipedia.org]
- 5. diisocyanates.org [diisocyanates.org]
- 6. researchgate.net [researchgate.net]
- 7. azom.com [azom.com]
- 8. researchgate.net [researchgate.net]
- 9. xylemanalytics.com [xylemanalytics.com]
- 10. tarjomefa.com [tarjomefa.com]
- 11. researchgate.net [researchgate.net]
- 12. ClinPGx [clinpgx.org]
- 13. m.youtube.com [m.youtube.com]
- 14. Sorafenib (BAY 43-9006, Nexavar), a dual-action inhibitor that targets RAF/MEK/ERK pathway in tumor cells and tyrosine kinases VEGFR/PDGFR in tumor vasculature - PubMed [pubmed.ncbi.nlm.nih.gov]
Spectroscopic Validation of 4-Phenoxyphenyl Isocyanate Reaction Products: A Comparative Guide
For researchers, scientists, and drug development professionals, the precise characterization of reaction products is paramount. This guide provides a comparative analysis of the spectroscopic validation of common reaction products of 4-phenoxyphenyl isocyanate, offering insights into their structural confirmation through Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). We further compare these products with alternatives derived from other common isocyanates.
This compound is a valuable reagent in organic synthesis, primarily utilized for the formation of carbamates (urethanes) and ureas through reactions with alcohols and amines, respectively. These functional groups are prevalent in a wide array of pharmaceuticals and materials. Spectroscopic methods are indispensable for verifying the formation of the desired product and ensuring its purity.
Comparison of Spectroscopic Data for Carbamate and Urea Derivatives
The reaction of this compound with nucleophiles such as alcohols and amines leads to the formation of a new covalent bond and the disappearance of the highly characteristic isocyanate group. The validation of these products relies on the distinct spectroscopic signatures of the newly formed carbamate or urea linkages.
Below is a summary of expected and reported spectroscopic data for the reaction products of this compound with representative alcohols and amines. This is compared with data for products from a common alternative, phenyl isocyanate, to highlight the influence of the phenoxy substituent on the spectral properties.
Table 1: Spectroscopic Data for Carbamate Derivatives
| Compound | ¹H NMR (δ ppm) | ¹³C NMR (δ ppm) | IR (cm⁻¹) | Mass Spec (m/z) |
| Methyl (4-phenoxyphenyl)carbamate | Aromatic H's: ~6.9-7.4NH: ~8.0-9.0 (broad s)OCH₃: ~3.7 (s) | Aromatic C's: ~118-158C=O: ~154OCH₃: ~52 | N-H stretch: ~3300-3400C=O stretch: ~1700-1730C-O stretch: ~1220-1250N-C=O bend: ~1520-1540 | M⁺ expected at 243.09 |
| Ethyl (4-phenoxyphenyl)carbamate | Aromatic H's: ~6.9-7.4NH: ~8.0-9.0 (broad s)OCH₂: ~4.1 (q)CH₃: ~1.2 (t) | Aromatic C's: ~118-158C=O: ~153OCH₂: ~61CH₃: ~14 | N-H stretch: ~3300-3400C=O stretch: ~1700-1730C-O stretch: ~1220-1250N-C=O bend: ~1520-1540 | M⁺ expected at 257.11 |
| Methyl phenylcarbamate [1] | Aromatic H's: ~7.0-7.5NH: ~7.8-8.5 (broad s)OCH₃: ~3.7 (s) | Aromatic C's: ~118-138C=O: ~154OCH₃: ~52 | N-H stretch: ~3310C=O stretch: ~1735C-O stretch: ~1230N-C=O bend: ~1540 | M⁺ observed at 151 |
Table 2: Spectroscopic Data for Urea Derivatives
| Compound | ¹H NMR (δ ppm) | ¹³C NMR (δ ppm) | IR (cm⁻¹) | Mass Spec (m/z) |
| 1-Butyl-3-(4-phenoxyphenyl)urea | Aromatic H's: ~6.9-7.4NH (aryl): ~8.0-9.0 (s)NH (alkyl): ~6.0-7.0 (t)NCH₂: ~3.1 (q)Alkyl H's: ~0.9-1.5 (m) | Aromatic C's: ~118-158C=O: ~155NCH₂: ~40Alkyl C's: ~13, 20, 32 | N-H stretch: ~3300-3400 (multiple bands)C=O stretch (Amide I): ~1630-1660N-H bend (Amide II): ~1550-1570 | M⁺ expected at 284.16 |
| 1,1-Diethyl-3-(4-phenoxyphenyl)urea | Aromatic H's: ~6.9-7.4NH: ~8.0-9.0 (s)NCH₂: ~3.3 (q)CH₃: ~1.1 (t) | Aromatic C's: ~118-158C=O: ~154NCH₂: ~42CH₃: ~13 | N-H stretch: ~3300-3400C=O stretch (Amide I): ~1630-1650N-H bend (Amide II): ~1530-1550 | M⁺ expected at 284.16 |
| 1,3-Diethyl-1,3-diphenylurea [2][3][4] | Aromatic H's: ~7.2-7.4NCH₂: ~3.7 (q)CH₃: ~1.1 (t) | Aromatic C's: ~126-143C=O: ~164NCH₂: ~42CH₃: ~13 | C=O stretch: ~1640 | M⁺ observed at 268.16 |
Experimental Protocols
Detailed methodologies are crucial for reproducible results. The following are generalized protocols for the synthesis and spectroscopic analysis of carbamate and urea derivatives of this compound.
General Protocol for the Synthesis of Carbamates
-
Dissolution: Dissolve this compound (1.0 eq) in a suitable anhydrous solvent (e.g., dichloromethane, tetrahydrofuran) under an inert atmosphere (e.g., nitrogen or argon).
-
Addition of Alcohol: Add the desired alcohol (1.0-1.2 eq) to the solution. For more reactive alcohols, the addition may be performed at 0 °C to control the exotherm.
-
Reaction Monitoring: Stir the reaction mixture at room temperature. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or Infrared Spectroscopy (monitoring the disappearance of the isocyanate peak at ~2270 cm⁻¹).
-
Work-up and Purification: Once the reaction is complete, the solvent is removed under reduced pressure. The crude product can be purified by recrystallization or column chromatography on silica gel.
General Protocol for the Synthesis of Ureas
-
Dissolution: Dissolve the desired primary or secondary amine (1.0 eq) in an anhydrous solvent (e.g., dichloromethane, tetrahydrofuran) under an inert atmosphere.
-
Addition of Isocyanate: Add a solution of this compound (1.0 eq) in the same solvent dropwise to the amine solution at room temperature.
-
Reaction and Isolation: The reaction is typically rapid and often results in the precipitation of the urea product. Stir for 1-2 hours to ensure complete reaction.
-
Purification: The precipitated urea can be collected by filtration, washed with a small amount of cold solvent, and dried under vacuum. If the product is soluble, the solvent is evaporated, and the residue is purified by recrystallization or column chromatography.
Spectroscopic Analysis Protocols
-
NMR Spectroscopy: ¹H and ¹³C NMR spectra are typically recorded on a 300 or 400 MHz spectrometer using a deuterated solvent such as CDCl₃ or DMSO-d₆. Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.
-
IR Spectroscopy: IR spectra are commonly obtained using an FTIR spectrometer. Solid samples can be analyzed as KBr pellets or using an Attenuated Total Reflectance (ATR) accessory. Liquid samples can be analyzed as thin films between salt plates.
-
Mass Spectrometry: Mass spectra are typically acquired using Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) techniques coupled to a suitable mass analyzer (e.g., time-of-flight or quadrupole).
Visualization of Reaction Pathways and Workflows
The following diagrams, generated using the DOT language, illustrate the general reaction pathways for the formation of carbamates and ureas from this compound and a typical experimental workflow for product validation.
Comparison with Alternative Isocyanates and Non-Isocyanate Alternatives
While this compound is a useful reagent, other isocyanates are frequently employed in synthesis, and non-isocyanate alternatives are gaining traction due to safety and environmental concerns.
Alternative Isocyanates:
-
Methylene diphenyl diisocyanate (MDI) and Toluene diisocyanate (TDI) are widely used in the production of polyurethanes.[5][6][7] Their reaction products exhibit more complex NMR spectra due to the presence of multiple isomers (in the case of TDI) and the methylene bridge (in MDI). The fundamental IR characteristics of the urethane and urea linkages remain similar.
-
Aliphatic isocyanates such as Hexamethylene diisocyanate (HDI) produce carbamates and ureas that lack the aromatic signals in NMR spectra, with protons and carbons appearing in the upfield region.
Non-Isocyanate Alternatives:
The development of non-isocyanate polyurethanes (NIPUs) offers a safer alternative to traditional polyurethane synthesis. A common route involves the reaction of cyclic carbonates with amines. The resulting β-hydroxyurethanes have different spectroscopic signatures compared to traditional urethanes. Notably, they will show an additional hydroxyl (-OH) group signal in both IR (broad peak around 3400 cm⁻¹) and ¹H NMR spectra, and the carbon backbone will differ.
Conclusion
The validation of reaction products of this compound is straightforward using a combination of NMR, IR, and mass spectrometry. The key spectroscopic changes to monitor are the disappearance of the strong isocyanate peak in the IR spectrum and the appearance of characteristic N-H and C=O signals for the newly formed carbamate or urea, along with the expected proton and carbon signals in the NMR spectra. Comparison with the spectroscopic data of products from alternative isocyanates reveals predictable differences based on the substituent groups, while non-isocyanate alternatives present fundamentally different structures and, consequently, distinct spectral features. This guide provides a foundational framework for researchers to confidently characterize these important classes of compounds.
References
- 1. Methyl phenylcarbamate | C8H9NO2 | CID 17451 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 1,3-Diethyl-1,3-diphenylurea - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. 1,3-Diethyl-1,3-diphenyl-urea - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. osha.gov [osha.gov]
- 6. americanchemistry.com [americanchemistry.com]
- 7. Identification of methylene diphenyl diisocyanate thermal degradation products in a generation chamber by liquid chromatography coupled with tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Reactivity Analysis: 4-Phenoxyphenyl Isocyanate vs. Aliphatic Isocyanates
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the reactivity of 4-phenoxyphenyl isocyanate, an aromatic isocyanate, with common aliphatic isocyanates. Understanding the kinetic differences between these classes of compounds is crucial for optimizing reaction conditions, controlling selectivity, and ensuring the desired product formation in various applications, including polymer synthesis and bioconjugation. While direct experimental kinetic data for this compound is limited in publicly available literature, its reactivity can be reliably inferred from the well-established principles governing aromatic isocyanates. This guide leverages data from a representative aromatic isocyanate, phenyl isocyanate, to draw a quantitative comparison with its aliphatic counterparts.
Introduction to Isocyanate Reactivity
The reactivity of the isocyanate group (-N=C=O) is dictated by the electrophilicity of its central carbon atom, making it susceptible to nucleophilic attack. The substituents attached to the nitrogen atom significantly influence this electrophilicity through electronic and steric effects.
Aromatic isocyanates , such as this compound, generally exhibit significantly higher reactivity compared to aliphatic isocyanates . This is primarily due to the electronic effects of the aromatic ring. The phenyl group allows for the delocalization of the negative charge that develops on the nitrogen atom in the transition state through resonance, thereby stabilizing it and lowering the activation energy of the reaction.
In the case of this compound, the phenoxy group's electronic influence is a combination of an electron-withdrawing inductive effect and an electron-donating resonance effect. The overall impact on the isocyanate's reactivity will be a balance of these factors, but it remains categorized as a highly reactive aromatic isocyanate.
Aliphatic isocyanates , such as hexamethylene diisocyanate (HDI) and isophorone diisocyanate (IPDI), lack this resonance stabilization. The electron-donating nature of alkyl groups further reduces the electrophilicity of the isocyanate carbon, leading to lower reaction rates. Consequently, reactions with aliphatic isocyanates often require catalysts and/or higher temperatures to proceed at a practical rate.
Factors Influencing Isocyanate Reactivity
The following diagram illustrates the key factors that determine the reactivity of an isocyanate.
Performance Evaluation of Polymers Derived from 4-Phenoxyphenyl Isocyanate: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive performance evaluation of polymers derived from 4-phenoxyphenyl isocyanate, an aromatic isocyanate, by comparing them with other common aliphatic and aromatic polyurethanes. The information is intended to assist researchers and professionals in materials science and drug development in selecting appropriate polymers for their specific applications.
Overview of Polyurethanes and Isocyanate Chemistry
Polyurethanes (PUs) are a versatile class of polymers typically synthesized through the addition reaction of a diisocyanate with a polyol.[1] The properties of the resulting polyurethane are highly dependent on the chemical structure of its constituent monomers, particularly the isocyanate.[2] Isocyanates are broadly categorized into two main types: aromatic and aliphatic.
-
Aromatic isocyanates , such as this compound, toluene diisocyanate (TDI), and methylene diphenyl diisocyanate (MDI), contain a benzene ring structure.[3][4] This structure generally imparts rigidity, high mechanical strength, and rapid curing times to the resulting polymers.[3][5] However, a significant drawback of aromatic isocyanates is their poor resistance to UV radiation, which can lead to yellowing and degradation upon exposure to sunlight.[3][6]
-
Aliphatic isocyanates , including hexamethylene diisocyanate (HDI) and isophorone diisocyanate (IPDI), have a linear or cyclic carbon chain structure.[3][4] Polymers derived from aliphatic isocyanates exhibit excellent UV stability, weatherability, and chemical resistance, making them suitable for outdoor and biomedical applications where color stability and biocompatibility are crucial.[3][7]
Polymers derived from this compound are expected to share characteristics with other aromatic polyurethanes due to the presence of the phenyl ring. The additional phenoxy group may influence properties such as thermal stability and solubility.
Comparative Performance Data
The following tables summarize the expected quantitative performance of polymers derived from this compound in comparison to well-characterized polyurethanes derived from other common isocyanates. The data for this compound-derived polymers are inferred based on the general properties of aromatic isocyanates with similar structures, such as 4-cyanophenyl isocyanate.[8]
Table 1: Comparison of Mechanical Properties
| Property | Poly(this compound) Derivative (Expected) | Polyurethane from MDI (Aromatic) | Polyurethane from TDI (Aromatic) | Polyurethane from HDI (Aliphatic) | Polyurethane from IPDI (Aliphatic) |
| Tensile Strength (MPa) | High | 23.4[2] | High | Moderate | 23.1[2] |
| Elongation at Break (%) | Moderate | Moderate | 779[2] | High | 728[2] |
| Hardness | High | High[3] | High | Moderate | Moderate |
| Abrasion Resistance | Excellent | Excellent[3] | Excellent | Good | Good |
Table 2: Comparison of Thermal and Physical Properties
| Property | Poly(this compound) Derivative (Expected) | Polyurethane from MDI (Aromatic) | Polyurethane from TDI (Aromatic) | Polyurethane from HDI (Aliphatic) | Polyurethane from IPDI (Aliphatic) |
| Thermal Stability | High | High[9][10] | High | Moderate | Moderate |
| UV Stability | Poor | Poor[3][6] | Poor | Excellent[3][4] | Excellent |
| Chemical Resistance | Good | Good | Good | Excellent[3] | Excellent |
| Adhesion | Excellent | Good | Good | Good | Excellent |
| Thermal Conductivity (W/mK) | Low (0.022-0.028)[11] | Low (0.022-0.028)[11] | Low (0.022-0.028)[11] | Low (0.022-0.028)[11] | Low (0.022-0.028)[11] |
Experimental Protocols
Detailed methodologies for key experiments cited in the performance evaluation are provided below.
Mechanical Property Testing
Tensile Strength and Elongation at Break (ASTM D638):
-
Sample Preparation: Polymer films are cast from a solution or prepared by melt-pressing. Dumbbell-shaped specimens are cut according to ASTM D638 standard dimensions.
-
Testing: A universal testing machine is used to apply a tensile load to the specimen at a constant crosshead speed until failure.
-
Data Analysis: Tensile strength is calculated as the maximum stress applied before rupture. Elongation at break is the percentage increase in length at the point of rupture.
Thermal Analysis
Thermogravimetric Analysis (TGA):
-
Sample Preparation: A small, known weight of the polymer sample (5-10 mg) is placed in a TGA crucible.
-
Testing: The sample is heated at a constant rate (e.g., 10 °C/min) in a controlled atmosphere (e.g., nitrogen or air). The weight of the sample is continuously monitored as a function of temperature.
-
Data Analysis: The resulting TGA curve plots weight loss versus temperature, indicating the thermal stability and decomposition profile of the polymer.
Differential Scanning Calorimetry (DSC):
-
Sample Preparation: A small amount of the polymer (5-10 mg) is sealed in an aluminum pan.
-
Testing: The sample is subjected to a controlled temperature program (heating and cooling cycles) in a DSC instrument. The heat flow to or from the sample is measured relative to an empty reference pan.
-
Data Analysis: The DSC thermogram reveals thermal transitions such as the glass transition temperature (Tg), melting temperature (Tm), and crystallization temperature (Tc).
Visualizations
The following diagrams illustrate key concepts and workflows relevant to the performance evaluation of these polymers.
Caption: Workflow for the synthesis and characterization of polyurethanes.
Caption: Structural classification of common isocyanates and their general properties.
Conclusion
Polymers derived from this compound are anticipated to exhibit the characteristic high mechanical strength and thermal stability of aromatic polyurethanes. However, their performance in applications requiring UV stability is likely to be limited, a common trait of aromatic isocyanates. For applications demanding high durability in outdoor environments or specific biocompatibility profiles where degradation products are a concern, aliphatic isocyanate-based polyurethanes may present a more suitable alternative. The choice between these polymer types will ultimately depend on the specific performance requirements of the intended application. Further experimental validation is necessary to precisely quantify the performance metrics of poly(this compound) derivatives.
References
- 1. scispace.com [scispace.com]
- 2. mdpi.com [mdpi.com]
- 3. pflaumer.com [pflaumer.com]
- 4. doxuchem.com [doxuchem.com]
- 5. What Are the Selection Criteria for Polyisocyanates in Polyurethane Materials? [enuochem.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. aidic.it [aidic.it]
- 8. nbinno.com [nbinno.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. blog.synthesia.com [blog.synthesia.com]
Comparative Analysis of Cross-Reactivity in Immunoassays for 4-Phenoxyphenyl Isocyanate Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of cross-reactivity in immunoassays targeting 4-phenoxyphenyl isocyanate and its derivatives. Understanding the cross-reactivity of antibodies with structurally related compounds is crucial for the development of specific and reliable immunoassays in drug development, environmental monitoring, and clinical diagnostics. This document presents experimental data on the cross-reactivity of antibodies with various 4-phenoxyphenyl-containing compounds, details the experimental protocols used to generate this data, and provides visual representations of the underlying workflows.
Introduction to this compound and Immunoassay Specificity
This compound is a chemical intermediate used in the synthesis of various industrial and pharmaceutical compounds. Due to its reactive isocyanate group, it can form adducts with proteins, potentially leading to immunogenicity and the generation of specific antibodies. Immunoassays, such as the Enzyme-Linked Immunosorbent Assay (ELISA), are powerful tools for the detection and quantification of such small molecules, known as haptens, once they are rendered immunogenic by conjugation to a carrier protein.
A critical parameter in the development of any immunoassay is its specificity, which is determined by the degree of cross-reactivity of the antibody with non-target but structurally similar molecules. High cross-reactivity can lead to false-positive results and inaccurate quantification. This guide explores the cross-reactivity profiles of antibodies raised against haptens containing the phenoxyphenyl moiety, providing valuable insights for researchers developing immunoassays for related compounds.
Hapten Synthesis and Immunogen Preparation
The generation of antibodies against small molecules like this compound requires the synthesis of a hapten that mimics the target analyte and its conjugation to a carrier protein to create an immunogen. The design of the hapten, including the position of the linker arm for conjugation, is a critical factor that influences the specificity of the resulting antibodies.
A common strategy involves designing haptens that expose key structural features of the target molecule to the immune system. For compounds with a phenoxyphenyl group, haptens are often designed based on structures like 3-phenoxybenzoic acid (PBA) or derivatives that incorporate a linker for protein conjugation.
Cross-Reactivity Data
The cross-reactivity of an antibody is typically assessed using a competitive immunoassay format. The 50% inhibition concentration (IC50), which is the concentration of the analyte that causes a 50% reduction in the assay signal, is determined for the target analyte and a panel of structurally related compounds. The percent cross-reactivity is then calculated using the following formula:
% Cross-Reactivity = (IC50 of Target Analyte / IC50 of Competing Analyte) x 100
The following table summarizes the cross-reactivity data from a monoclonal antibody-based immunoassay developed for pyrethroids, many of which share the 3-phenoxybenzyl or a similar phenoxyphenyl structural motif with this compound. This data provides a valuable case study for understanding potential cross-reactivity patterns.
| Compound | Chemical Structure | IC50 (ng/mL)[1] | Cross-Reactivity (%)[1] |
| Cypermethrin | (RS)-α-cyano-3-phenoxybenzyl (1RS,3RS;1RS,3SR)-3-(2,2-dichlorovinyl)-2,2-dimethylcyclopropanecarboxylate | 1.7 ± 0.76 | 100 |
| Fenpropathrin | (RS)-α-cyano-3-phenoxybenzyl 2,2,3,3-tetramethylcyclopropanecarboxylate | 14.0 ± 1.68 | 12 |
| Esfenvalerate | (S)-α-cyano-3-phenoxybenzyl (S)-2-(4-chlorophenyl)-3-methylbutyrate | 45.8 ± 4.07 | 4 |
| Deltamethrin | (S)-α-cyano-3-phenoxybenzyl (1R,3R)-3-(2,2-dibromovinyl)-2,2-dimethylcyclopropanecarboxylate | 191.8 | <1 |
| Fenvalerate | (RS)-α-cyano-3-phenoxybenzyl (RS)-2-(4-chlorophenyl)-3-methylbutyrate | 298.5 | <1 |
| Bifenthrin | (2-methylbiphenyl-3-yl)methyl (Z)-(1RS,3RS)-3-(2-chloro-3,3,3-trifluoroprop-1-enyl)-2,2-dimethylcyclopropanecarboxylate | Not reported | Low |
Interpretation of Data: The monoclonal antibody 3E9, raised against a cypermethrin-like hapten, demonstrates the highest affinity for cypermethrin.[1] The cross-reactivity with other pyrethroids containing the 3-phenoxybenzyl moiety varies depending on the structure of the acid portion of the molecule. Fenpropathrin and esfenvalerate, which have different cyclopropane carboxylic acid structures, show moderate cross-reactivity.[1] Deltamethrin and fenvalerate, with more significant structural differences, exhibit very low cross-reactivity.[1] This highlights the significant impact of subtle structural modifications on antibody recognition.
Experimental Protocols
Hapten Synthesis (General Approach)
The synthesis of haptens for generating antibodies against phenoxyphenyl-containing compounds typically involves introducing a functional group for conjugation to a carrier protein. A representative synthesis of a hapten based on 3-phenoxybenzoic acid (PBA) is outlined below.
Materials:
-
3-Phenoxybenzoic acid (PBA)
-
N-Hydroxysuccinimide (NHS)
-
Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
Dimethylformamide (DMF)
-
Carrier protein (e.g., Bovine Serum Albumin - BSA, Keyhole Limpet Hemocyanin - KLH)
-
Phosphate Buffered Saline (PBS)
Procedure:
-
Activation of Carboxylic Acid: Dissolve PBA in anhydrous DMF. Add NHS and DCC (or EDC) to the solution to activate the carboxylic acid group, forming an NHS ester. Stir the reaction at room temperature for several hours to overnight.
-
Conjugation to Carrier Protein: Prepare a solution of the carrier protein (BSA or KLH) in PBS. Slowly add the activated hapten solution to the protein solution with gentle stirring.
-
Reaction: Allow the conjugation reaction to proceed for several hours at room temperature or overnight at 4°C.
-
Purification: Remove the unconjugated hapten and reaction byproducts by dialysis against PBS.
-
Characterization: Confirm the conjugation and estimate the hapten-to-protein ratio using techniques such as UV-Vis spectrophotometry or MALDI-TOF mass spectrometry.
Indirect Competitive Enzyme-Linked Immunosorbent Assay (ic-ELISA)
The following is a generalized protocol for an indirect competitive ELISA to determine the cross-reactivity of antibodies with this compound derivatives.
Materials:
-
96-well microtiter plates
-
Coating antigen (hapten conjugated to a non-immunizing protein, e.g., Ovalbumin - OVA)
-
Coating buffer (e.g., carbonate-bicarbonate buffer, pH 9.6)
-
Blocking buffer (e.g., 1% BSA in PBS)
-
Primary antibody (raised against the immunizing hapten)
-
Standard solutions of the target analyte and potential cross-reactants
-
Enzyme-conjugated secondary antibody (e.g., Goat anti-mouse IgG-HRP)
-
Wash buffer (e.g., PBS with 0.05% Tween 20 - PBST)
-
Substrate solution (e.g., TMB)
-
Stop solution (e.g., 2 M H₂SO₄)
-
Microplate reader
Procedure:
-
Coating: Coat the wells of a 96-well microtiter plate with the coating antigen diluted in coating buffer. Incubate overnight at 4°C.
-
Washing: Wash the plate three times with wash buffer.
-
Blocking: Add blocking buffer to each well to block any remaining non-specific binding sites. Incubate for 1-2 hours at 37°C.
-
Washing: Wash the plate three times with wash buffer.
-
Competitive Reaction: Add a fixed concentration of the primary antibody and varying concentrations of the standard analyte or potential cross-reactant to the wells. Incubate for 1 hour at 37°C.
-
Washing: Wash the plate five times with wash buffer.
-
Secondary Antibody Incubation: Add the enzyme-conjugated secondary antibody diluted in blocking buffer to each well. Incubate for 1 hour at 37°C.
-
Washing: Wash the plate five times with wash buffer.
-
Substrate Reaction: Add the substrate solution to each well and incubate in the dark at room temperature for 15-30 minutes.
-
Stopping the Reaction: Add the stop solution to each well to stop the color development.
-
Measurement: Read the absorbance at 450 nm using a microplate reader.
-
Data Analysis: Plot the absorbance values against the logarithm of the analyte concentration to generate a standard curve. Determine the IC50 values for the target analyte and each potential cross-reactant. Calculate the percent cross-reactivity as described previously.
Visualizing Experimental Workflows
The following diagrams, generated using Graphviz (DOT language), illustrate the key experimental workflows described in this guide.
Caption: Workflow for Hapten Synthesis and Immunogen Preparation.
Caption: Indirect Competitive ELISA Workflow.
Conclusion
The development of highly specific immunoassays for this compound and its derivatives is essential for accurate monitoring and research. The cross-reactivity data from analogous compounds, such as pyrethroids, demonstrate that while antibodies can be generated to recognize the core phenoxyphenyl structure, even minor modifications to the rest of the molecule can significantly impact antibody binding. This underscores the importance of careful hapten design and thorough cross-reactivity testing against a panel of relevant compounds. The experimental protocols and workflows provided in this guide offer a framework for researchers to conduct their own cross-reactivity studies and develop robust and specific immunoassays for their target analytes.
References
A Comparative Guide to 4-Phenoxyphenyl Isocyanate-Derived Materials and Their Alternatives
For researchers, scientists, and drug development professionals, the selection of appropriate polymeric materials is a critical decision influencing the performance and efficacy of a final product. This guide provides a detailed comparison of materials derived from 4-Phenoxyphenyl isocyanate and its common alternatives in the synthesis of polyurethanes and polyureas. Due to a lack of extensive experimental data in publicly available literature for this compound-derived polymers, this guide will focus on a comprehensive comparison of well-characterized alternatives, followed by a theoretical characterization of this compound-based materials based on established structure-property relationships.
Comparison of Alternative Isocyanate-Derived Polyurethanes
Polyurethanes are a versatile class of polymers synthesized from the reaction of diisocyanates with polyols. The properties of the resulting polyurethane are highly dependent on the chemical structure of the isocyanate used.[1] The most common isocyanates used in polyurethane synthesis are aromatic (e.g., MDI and TDI) and aliphatic (e.g., HDI, IPDI, and HMDI).[2][3]
Data Presentation: Performance of Alternative Polyurethanes
The following tables summarize the key performance characteristics of polyurethanes synthesized from five common isocyanates: 4,4′-methylene diphenyl diisocyanate (MDI), tolylene-2,4-diisocyanate (TDI), hexamethylene diisocyanate (HDI), isophorone diisocyanate (IPDI), and dicyclohexylmethane-4,4′-diisocyanate (HMDI). The data is based on a comparative study where these isocyanates were reacted with polytetramethylene ether glycol (PTMG) and 1,4-butanediol (BDO) as the polyol and chain extender, respectively.[2]
Table 1: Thermal Properties of Polyurethanes Derived from Common Isocyanates [2]
| Isocyanate Type | Glass Transition Temp. (Tg) from DSC (°C) | Glass Transition Temp. (Tg) from DMA (°C) | Decomposition Temperature (Td, 5% weight loss) (°C) |
| MDI | -20.7 | -20.7 | 346 |
| TDI | -17.1 | 3.0 | 337 |
| HDI | -69.4 | -48.2 | 335 |
| IPDI | -49.5 | 12.5 | 342 |
| HMDI | -45.8 | 15.8 | 343 |
Table 2: Mechanical Properties of Polyurethanes Derived from Common Isocyanates [2]
| Isocyanate Type | Tensile Strength (MPa) | Elongation at Break (%) | Lap Shear Strength (MPa) |
| MDI | 23.4 | 567 | 6.5 |
| TDI | 20.5 | 779 | 5.2 |
| HDI | 15.2 | 689 | 4.8 |
| IPDI | 23.1 | 728 | 5.9 |
| HMDI | 18.7 | 654 | 7.9 |
Theoretical Characterization of this compound-Derived Materials
While specific experimental data for polymers derived from this compound is scarce, we can predict their properties based on the structure of the isocyanate monomer. This compound is an aromatic isocyanate with a bulky, flexible phenoxy side group.
Expected Properties:
-
Thermal Properties: The aromatic nature of the isocyanate is expected to impart good thermal stability, similar to MDI and TDI-based polyurethanes.[4] The bulky phenoxy group might hinder chain packing and slightly lower the glass transition temperature compared to the more rigid MDI.
-
Mechanical Properties: The rigid aromatic backbone should contribute to good tensile strength.[2] However, the flexible ether linkage in the phenoxy group might lead to increased elongation at break compared to MDI-based polyurethanes. The bulky side group could also affect the degree of phase separation between hard and soft segments, which would influence the final mechanical properties.[2]
-
Solubility and Processability: The presence of the phenoxy group may enhance the solubility of the resulting polymers in organic solvents, potentially improving their processability.
-
Adhesion: The polar ether linkage in the phenoxy group could potentially enhance adhesion to various substrates.
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the comparison of alternative isocyanate-derived polyurethanes.[2]
Synthesis of Polyurethanes (Prepolymer Method)
-
Drying of Polyol: Polytetramethylene ether glycol (PTMG, Mn = 1000 g/mol ) is dried under vacuum at 120 °C for 2 hours.
-
Prepolymer Synthesis: The dried PTMG is reacted with the respective diisocyanate (MDI, TDI, HDI, IPDI, or HMDI) at 80 °C for 2 hours under a nitrogen atmosphere to form the prepolymer.
-
Chain Extension: 1,4-butanediol (BDO) as the chain extender and a catalytic amount of dibutyltin dilaurate (DBTDL) are added to the prepolymer.
-
Curing: The mixture is hot-pressed at 100 °C for 30 minutes, followed by post-curing in an oven at 100 °C for 10 hours.
Characterization Techniques
-
Fourier Transform Infrared (FTIR) Spectroscopy: FTIR spectra are recorded to confirm the formation of urethane linkages and to study hydrogen bonding. The disappearance of the isocyanate peak around 2270 cm-1 indicates the completion of the reaction.
-
Thermal Analysis:
-
Differential Scanning Calorimetry (DSC): DSC is used to determine the glass transition temperature (Tg) of the soft segments. Samples are typically heated at a rate of 10 °C/min under a nitrogen atmosphere.
-
Thermogravimetric Analysis (TGA): TGA is performed to evaluate the thermal stability of the polymers. Samples are heated from room temperature to around 600 °C at a heating rate of 10 °C/min under a nitrogen atmosphere.
-
-
Mechanical Testing:
-
Tensile Testing: The tensile strength and elongation at break are measured using a universal testing machine according to standard methods (e.g., ASTM D412).
-
Lap Shear Strength: The adhesive properties are evaluated by measuring the lap shear strength of bonded substrates (e.g., steel plates) according to standard methods (e.g., ASTM D1002).
-
Visualizations
Polyurethane Synthesis Pathway
Caption: General synthesis pathway for polyurethanes via the prepolymer method.
Experimental Workflow for Polyurethane Characterization
Caption: Workflow for the characterization of synthesized polyurethane materials.
Conclusion
While experimental data on this compound-derived materials remains limited, a theoretical assessment suggests they may offer a unique combination of properties, including good thermal stability, mechanical strength with flexibility, and enhanced processability. The comprehensive data presented for common aromatic and aliphatic isocyanate-based polyurethanes provides a valuable benchmark for future experimental investigations into this novel class of materials. Further research is warranted to synthesize and characterize polymers from this compound to validate these theoretical predictions and explore their potential in various scientific and industrial applications.
References
- 1. m.youtube.com [m.youtube.com]
- 2. Effects of Isocyanate Structure on the Properties of Polyurethane: Synthesis, Performance, and Self-Healing Characteristics [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. The Influence of Diisocyanate Structure on Thermal Stability of Thermoplastic Polyurethane Elastomers Based on Diphenylmethane-Derivative Chain Extender with Sulfur Atoms - PMC [pmc.ncbi.nlm.nih.gov]
Benchmarking 4-Phenoxyphenyl Isocyanate: A Comparative Guide to Cross-Linking Agents for Researchers
In the dynamic fields of drug development, proteomics, and molecular biology, the selection of an appropriate cross-linking agent is paramount for elucidating protein-protein interactions, stabilizing protein complexes, and constructing antibody-drug conjugates. This guide provides a comprehensive comparison of 4-Phenoxyphenyl isocyanate against other commonly employed cross-linking agents. The following sections detail the performance characteristics, experimental protocols, and underlying biochemical principles to assist researchers in making informed decisions for their specific applications.
Introduction to Cross-Linking Chemistry
Chemical cross-linkers are reagents that contain two or more reactive groups capable of forming covalent bonds with functional groups on proteins.[1] This process can stabilize transient interactions, map protein topography, and create novel bioconjugates. The choice of a cross-linker depends on several factors, including the target functional groups, the desired spacer arm length, and the chemical environment of the experiment.
Isocyanates, such as this compound, are highly reactive electrophiles that readily form covalent bonds with nucleophilic groups on proteins. The primary targets for isocyanates are the primary amines found at the N-terminus of polypeptide chains and on the side chain of lysine residues, forming stable urea linkages.[2][3] To a lesser extent, they can also react with the hydroxyl groups of serine, threonine, and tyrosine, as well as the sulfhydryl group of cysteine.[4]
Performance Comparison of Cross-Linking Agents
The efficacy of a cross-linking agent is determined by its reactivity, specificity, stability in aqueous solutions, and the stability of the resulting covalent bond. This section compares this compound, an aryl isocyanate, to other classes of cross-linking agents.
| Feature | This compound | N-hydroxysuccinimide (NHS) Esters (e.g., DSS, BS3) | Imidoesters (e.g., DMS, DTBP) |
| Target Groups | Primary amines (Lys, N-terminus), hydroxyls (Ser, Thr, Tyr), sulfhydryls (Cys)[5][6] | Primary amines (Lys, N-terminus)[7] | Primary amines (Lys, N-terminus) |
| Resulting Linkage | Urea (from amines), Urethane (from hydroxyls) | Amide | Amidine |
| Bond Stability | Urea bond is generally stable at neutral pH[3] | Amide bond is highly stable under physiological conditions | Amidine bond is less stable than an amide bond, particularly at higher pH |
| Reactivity | High, characteristic of aryl isocyanates | High | Moderate |
| Hydrolytic Stability | Susceptible to hydrolysis in aqueous solutions[8] | Prone to hydrolysis, especially at higher pH | More stable against hydrolysis than NHS esters |
| Specificity | High for primary amines, with potential for side reactions[5] | High for primary amines | High for primary amines |
| Cleavability | Non-cleavable | Non-cleavable (standard) or cleavable versions available | Non-cleavable (DMS) or cleavable (DTBP) versions available |
Experimental Protocols
Detailed methodologies are crucial for reproducible cross-linking experiments. Below are representative protocols for protein cross-linking using this compound and a common NHS ester, Disuccinimidyl suberate (DSS).
Protocol 1: Protein Cross-Linking with this compound
This protocol is a representative method adapted from general procedures for isocyanate-based modifications.[9]
Materials:
-
Purified protein solution (1-10 mg/mL in a suitable buffer)
-
This compound
-
Anhydrous dimethyl sulfoxide (DMSO)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Quenching solution (e.g., 1 M Tris-HCl, pH 8.0 or 1 M glycine)
-
Desalting column
Procedure:
-
Sample Preparation: Ensure the protein solution is in an amine-free buffer (e.g., PBS). If necessary, dialyze the protein solution against PBS overnight at 4°C. Adjust the protein concentration to the desired level.
-
Cross-linker Preparation: Immediately before use, prepare a stock solution of this compound in anhydrous DMSO (e.g., 10-50 mM).
-
Cross-linking Reaction: Add the this compound stock solution to the protein solution to achieve the desired final concentration (a 10-50 fold molar excess of the cross-linker over the protein is a common starting point).
-
Incubation: Incubate the reaction mixture for 30-60 minutes at room temperature with gentle stirring.
-
Quenching: Terminate the reaction by adding the quenching solution to a final concentration of 20-50 mM. Incubate for an additional 15 minutes at room temperature.
-
Purification: Remove excess cross-linker and by-products by passing the reaction mixture through a desalting column equilibrated with the desired storage buffer.
-
Analysis: Analyze the cross-linked products using SDS-PAGE, Western blotting, or mass spectrometry.[10][11]
Protocol 2: Protein Cross-Linking with Disuccinimidyl Suberate (DSS)
This is a standard protocol for using an NHS ester cross-linker.
Materials:
-
Purified protein solution (1-10 mg/mL in a suitable buffer)
-
Disuccinimidyl suberate (DSS)
-
Anhydrous dimethyl sulfoxide (DMSO)
-
Phosphate-buffered saline (PBS), pH 7.2-8.0
-
Quenching solution (e.g., 1 M Tris-HCl, pH 8.0)
-
Desalting column
Procedure:
-
Sample Preparation: Prepare the protein sample in an amine-free buffer as described in Protocol 1.
-
Cross-linker Preparation: Prepare a stock solution of DSS in anhydrous DMSO (e.g., 10-50 mM) immediately before use.
-
Cross-linking Reaction: Add the DSS stock solution to the protein solution to the desired final concentration.
-
Incubation: Incubate the reaction for 30-60 minutes at room temperature.
-
Quenching: Stop the reaction by adding the quenching solution to a final concentration of 20-50 mM and incubating for 15 minutes.
-
Purification: Purify the cross-linked protein using a desalting column.
-
Analysis: Analyze the results using appropriate methods such as SDS-PAGE or mass spectrometry.[10]
Visualizing Reaction Pathways and Workflows
Reaction of this compound with Protein Functional Groups
The following diagram illustrates the primary reaction between this compound and a primary amine on a protein, resulting in a stable urea linkage.
Caption: Reaction of this compound with a protein's primary amine.
Experimental Workflow for Protein Cross-Linking Analysis
The logical flow of a typical protein cross-linking experiment, from sample preparation to data analysis, is depicted below.
References
- 1. fgsc.net [fgsc.net]
- 2. stacks.cdc.gov [stacks.cdc.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. 2,4-toluenediisocyanate and hexamethylene-diisocyanate adducts with blood proteins: assessment of reactivity of amino acid residues in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis of adducts with amino acids as potential dosimeters for the biomonitoring of humans exposed to toluenediisocyanate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. The kinetics of hydrolysis of methyl and phenyl lsocyanates - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 9. Reactions of 4 methylphenyl isocyanate with amino acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Protocol for Chemical Cross-Linking - Creative Proteomics [creative-proteomics.com]
- 11. Mass spectrometric identification of isocyanate-induced modifications of keratins in human skin - PubMed [pubmed.ncbi.nlm.nih.gov]
Efficacy of 4-Phenoxyphenyl Isocyanate in Biological Assays: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the potential biological efficacy of 4-Phenoxyphenyl isocyanate. Due to the limited availability of direct experimental data for this specific compound, this document leverages data from the closely related and well-studied phenyl isocyanate to infer potential biological activities and facilitate comparison with other isocyanates. The information presented is intended to guide researchers in designing and interpreting experiments involving aryl isocyanates.
Introduction to Isocyanate Activity
Isocyanates are a class of highly reactive organic compounds characterized by the functional group -N=C=O. Their reactivity makes them valuable in various industrial applications, but it also underlies their significant biological effects. The primary mechanism of action for isocyanates involves their ability to react with nucleophilic groups in biological macromolecules, such as the amine and thiol groups in proteins. This can lead to a range of cellular and systemic responses, including cytotoxicity, and dermal and respiratory sensitization.
Inferred Efficacy of this compound
Comparative Analysis: Phenyl Isocyanate and Other Isocyanates in Sensitization Assays
To provide a framework for comparison, the following table summarizes the sensitizing potential of phenyl isocyanate and other common diisocyanates as determined by the mouse ear swelling test. This assay is a standard method for assessing contact hypersensitivity.
Table 1: Comparative Potency of Various Isocyanates in the Mouse Ear Swelling Test [1]
| Isocyanate | Chemical Structure | SD50 (μmol/kg)¹ | Potency Ranking |
| Phenyl Isocyanate (PI) | C₆H₅NCO | 0.04 | Very High |
| Hexamethylene Diisocyanate (HDI) | OCN(CH₂)₆NCO | 0.5 | High |
| Diphenylmethane Diisocyanate (MDI) | C₁₅H₁₀N₂O₂ | 2.1 | Moderate |
| Toluene Diisocyanate (TDI) | C₉H₆N₂O₂ | 30.4 | Low |
¹SD50: The dose predicted to sensitize 50% of the mice. A lower SD50 value indicates a higher sensitizing potency.
Experimental Protocols
Below is a detailed methodology for a key experiment used to assess the sensitizing potential of isocyanates.
Mouse Ear Swelling Test for Contact Sensitization
This protocol is adapted from studies evaluating the sensitizing potential of phenyl isocyanate.[1]
Objective: To determine the dose of a test compound required to induce a positive delayed-type hypersensitivity (DTH) response in 50% of the treated animals (SD50).
Materials:
-
Test compound (e.g., this compound)
-
Vehicle (e.g., acetone:olive oil, 4:1)
-
Positive control (e.g., Phenyl isocyanate)
-
Negative control (vehicle alone)
-
Inbred mice (e.g., BALB/c)
-
Micrometer caliper
Procedure:
-
Sensitization Phase:
-
On day 0, apply a specific volume (e.g., 25 µL) of the test compound solution at varying concentrations to the shaved abdomen of the mice.
-
Include positive and negative control groups.
-
-
Challenge Phase:
-
On day 5, measure the baseline thickness of the right ear of each mouse using a micrometer caliper.
-
Apply a specific volume (e.g., 20 µL) of a standard concentration of the test compound to the dorsal surface of the right ear.
-
-
Measurement of Ear Swelling:
-
At 24 and 48 hours after the challenge, measure the thickness of the right ear again.
-
The ear swelling is calculated as the difference between the post-challenge measurement and the baseline measurement.
-
-
Data Analysis:
-
An animal is considered sensitized if the ear swelling is significantly greater than that observed in the negative control group.
-
The SD50 is calculated using a suitable statistical method, such as probit analysis, based on the percentage of sensitized animals at each dose level.
-
Visualizing Mechanisms and Workflows
General Signaling Pathway for Isocyanate-Induced Sensitization
The following diagram illustrates a simplified, generalized pathway for how isocyanates can lead to a sensitization response.
Caption: Generalized pathway of isocyanate-induced immune sensitization.
Experimental Workflow for Assessing Cytotoxicity
This diagram outlines a typical workflow for evaluating the cytotoxic effects of a compound like this compound in a cell-based assay.
Caption: A standard workflow for in vitro cytotoxicity testing.
Conclusion
While direct experimental evidence for the biological efficacy of this compound is currently scarce, its structural similarity to phenyl isocyanate suggests it is likely a potent biological agent, particularly with respect to inducing sensitization. The provided comparative data for other isocyanates and the detailed experimental protocol offer a valuable starting point for researchers investigating the biological effects of this and other aryl isocyanates. Further studies are warranted to fully characterize the biological activity profile of this compound and to establish its relative potency compared to other isocyanates.
References
Unveiling the Molecular Architecture: A Comparative Guide to the Structural Analysis of 4-Phenoxyphenyl Isocyanate Adducts
For researchers, scientists, and professionals in drug development, understanding the intricate structural details of xenobiotic adducts is paramount for elucidating mechanisms of action and predicting biological outcomes. This guide provides a comprehensive comparison of the structural analysis of 4-phenoxyphenyl isocyanate adducts, leveraging experimental data from analogous compounds to offer insights into their formation, characterization, and potential biological significance.
Executive Summary
This compound is a reactive molecule that readily forms covalent adducts with nucleophilic residues in biomolecules, primarily with amino acids such as cysteine and lysine. The structural elucidation of these adducts is crucial for understanding their stability, reactivity, and interaction with biological systems. This guide compares the structural features of this compound adducts with those of other relevant isocyanates, drawing upon data from nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry (MS), and X-ray crystallography. While specific experimental data for this compound adducts is limited in publicly available literature, analysis of closely related aromatic isocyanates provides a robust framework for comparison.
Data Presentation: A Comparative Structural Overview
The following tables summarize key structural and analytical data for isocyanate adducts, with data for this compound adducts being inferred from analogous compounds.
Table 1: Comparative Reactivity and Adduct Types
| Isocyanate | Relative Reactivity (Predicted) | Primary Adducts Formed with Proteins |
| This compound | High | Urea (with lysine), Thiocarbamate (with cysteine), N-terminal adducts |
| Phenyl isocyanate | High | Urea (with lysine), Thiocarbamate (with cysteine), N-terminal adducts |
| Toluene diisocyanate (TDI) | Very High | Urea (with lysine), Thiocarbamate (with cysteine), N-terminal adducts |
| Hexamethylene diisocyanate (HDI) | Moderate | Urea (with lysine), Thiocarbamate (with cysteine), N-terminal adducts |
Reactivity is predicted based on the electronic properties of the isocyanate. Aromatic isocyanates are generally more reactive than aliphatic ones.
Table 2: Spectroscopic Data for Isocyanate-Amino Acid Adducts (Representative Data)
| Adduct Type | Analytical Technique | Key Spectroscopic Features (Expected for this compound Adducts) |
| Urea (from Lysine) | ¹H NMR | Signals corresponding to the aromatic protons of the phenoxyphenyl group, a characteristic NH proton signal of the urea linkage. |
| ¹³C NMR | A carbonyl carbon signal for the urea group. | |
| MS (ESI) | A parent ion corresponding to the mass of the lysine residue plus the mass of this compound. Characteristic fragmentation patterns involving the loss of the phenoxy group or cleavage of the urea bond.[1][2] | |
| Thiocarbamate (from Cysteine) | ¹H NMR | Signals for the phenoxyphenyl protons, a distinct NH proton of the thiocarbamate, and signals for the cysteine backbone.[3] |
| ¹³C NMR | A characteristic thiocarbonyl carbon signal. | |
| MS (ESI) | A parent ion corresponding to the mass of the cysteine residue plus the mass of this compound. Fragmentation may involve the loss of CO or cleavage of the S-C bond. |
Table 3: Crystallographic Data of a Model Aromatic Isocyanate (4-Nitrophenyl Isocyanate)
| Parameter | Value |
| Crystal System | Monoclinic |
| Space Group | P2₁/n |
| a (Å) | 3.7123 |
| b (Å) | 13.120 |
| c (Å) | 15.041 |
| β (°) | 93.648 |
| Key Bond Lengths | C-N (isocyanate): ~1.17 Å, N=C=O angle: ~172° |
This data for 4-nitrophenyl isocyanate provides a reference for the expected geometry of the isocyanate group in adducts of this compound.
Experimental Protocols
Detailed methodologies are essential for the reproducible synthesis and analysis of this compound adducts. The following protocols are adapted from established methods for other aromatic isocyanates.[4][5][6]
Protocol 1: Synthesis of a this compound-Lysine Adduct (Urea Formation)
-
Materials: this compound, Nα-acetyl-L-lysine, anhydrous dimethylformamide (DMF), diethyl ether.
-
Procedure:
-
Dissolve Nα-acetyl-L-lysine (1 equivalent) in anhydrous DMF.
-
Add this compound (1.1 equivalents) dropwise to the lysine solution while stirring at room temperature under an inert atmosphere (e.g., nitrogen or argon).
-
Allow the reaction to proceed for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, precipitate the product by adding the reaction mixture to an excess of cold diethyl ether.
-
Collect the precipitate by filtration, wash with diethyl ether, and dry under vacuum.
-
Purify the crude product by recrystallization or column chromatography.
-
Protocol 2: Synthesis of a this compound-Cysteine Adduct (Thiocarbamate Formation)
-
Materials: this compound, N-acetyl-L-cysteine, anhydrous DMF, diethyl ether.
-
Procedure:
-
Dissolve N-acetyl-L-cysteine (1 equivalent) in anhydrous DMF.
-
Add this compound (1.1 equivalents) dropwise to the cysteine solution at 0°C with stirring under an inert atmosphere.
-
Allow the reaction to slowly warm to room temperature and stir for 8-12 hours. Monitor the reaction by TLC.
-
Precipitate, collect, and purify the product as described in Protocol 1.
-
Protocol 3: Characterization by Mass Spectrometry
-
Instrumentation: Electrospray ionization mass spectrometer (ESI-MS) coupled with a liquid chromatography system (LC-MS).
-
Sample Preparation: Dissolve the purified adduct in a suitable solvent (e.g., methanol/water with 0.1% formic acid) to a concentration of approximately 1 µg/mL.
-
Analysis:
-
Inject the sample into the LC-MS system.
-
Acquire mass spectra in positive or negative ion mode, depending on the adduct.
-
Perform tandem MS (MS/MS) on the parent ion to obtain fragmentation data for structural confirmation.
-
Protocol 4: Characterization by NMR Spectroscopy
-
Instrumentation: High-field NMR spectrometer (e.g., 400 MHz or higher).
-
Sample Preparation: Dissolve a sufficient amount of the purified adduct in a deuterated solvent (e.g., DMSO-d₆ or CDCl₃).
-
Analysis:
-
Acquire ¹H NMR and ¹³C NMR spectra.
-
Perform 2D NMR experiments (e.g., COSY, HSQC, HMBC) as needed for complete structural assignment.
-
Mandatory Visualizations
The following diagrams illustrate key concepts in the analysis of this compound adducts.
Caption: Experimental workflow for the synthesis and structural analysis of this compound adducts.
Caption: Putative signaling pathway for isocyanate-induced immune response.[4][7][8][9]
Conclusion
The structural analysis of this compound adducts is a critical step in understanding their toxicological and pharmacological profiles. While direct experimental data is emerging, a comparative approach utilizing data from well-studied aromatic isocyanates provides valuable insights. The methodologies and data presented in this guide offer a solid foundation for researchers to design and execute experiments aimed at the detailed characterization of these important adducts. Future work should focus on obtaining specific crystallographic and high-resolution spectroscopic data for adducts of this compound to further refine our understanding of their molecular architecture and biological activity.
References
- 1. Mass spectrometric identification of isocyanate-induced modifications of keratins in human skin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. excli.de [excli.de]
- 4. Synthetic approaches to obtain amino acid adducts of 4,4'-methylenediphenyl diisocyanate. | Sigma-Aldrich [merckmillipore.com]
- 5. Quantitation of 4,4′-methylene diphenyl diisocyanate human serum albumin adducts - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Reactions of 4 methylphenyl isocyanate with amino acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synthetic approaches to obtain amino acid adducts of 4,4'-methylenediphenyl diisocyanate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Phenyl isocyanate is a potent chemical sensitizer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Synthesis of adducts with amino acids as potential dosimeters for the biomonitoring of humans exposed to toluenediisocyanate - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Isocyanates for Advanced Scientific Applications
Isocyanates are a class of highly reactive organic compounds characterized by the functional group –N=C=O. Their high reactivity with nucleophiles such as alcohols, amines, and thiols makes them invaluable reagents in various scientific and research applications, from the synthesis of high-performance polyurethanes for medical devices to the intricate bioconjugation of therapeutic molecules.[1][2][3] The choice of a specific isocyanate is critical as its structure—primarily whether it is aromatic or aliphatic—dictates the properties of the final product, including its biocompatibility, stability, and mechanical strength.[4][5]
This guide provides a comparative analysis of different isocyanates for specific applications in drug development, biomaterials science, and research. It presents quantitative data, detailed experimental protocols, and workflow visualizations to assist researchers, scientists, and drug development professionals in selecting the optimal isocyanate for their needs.
Classification and Key Differences: Aromatic vs. Aliphatic Isocyanates
Isocyanates are broadly categorized into two main types: aromatic and aliphatic. This classification is based on the structure of the hydrocarbon group attached to the isocyanate functional group.[3]
-
Aromatic Isocyanates , such as Toluene Diisocyanate (TDI) and Methylene Diphenyl Diisocyanate (MDI), contain an aromatic ring. They are generally more reactive and are widely used in applications where high mechanical strength is required.[5][6] However, they can undergo photodegradation and their degradation products, such as aromatic amines, can be toxic, which is a significant concern for biomedical applications.[4][7]
-
Aliphatic Isocyanates , such as Hexamethylene Diisocyanate (HDI) and Isophorone Diisocyanate (IPDI), have a linear or cyclic carbon structure. They are more resistant to UV degradation, making them suitable for coatings that require color stability.[3][4] In the medical field, polyurethanes based on aliphatic isocyanates are considered more biocompatible than those based on aromatic isocyanates.[4][7]
Comparative Performance in Key Applications
The selection of an isocyanate is highly dependent on the intended application. This section compares their performance in biomaterial crosslinking, bioconjugation, and the development of drug delivery systems.
Isocyanates as Crosslinking Agents in Biomaterials
Isocyanates are pivotal in creating cross-linked polymer networks for biomaterials used in tissue engineering and medical devices.[8][9] The choice of crosslinker significantly influences mechanical properties, degradation kinetics, and biocompatibility.[8] Trifunctional isocyanates, in particular, enable a high degree of network formation, leading to robust materials.[8]
Data Presentation: Comparison of Crosslinker Performance
The following table compares an isocyanate-based crosslinker with other common agents used in biomaterial science.
| Crosslinker Type | Base Polymer | Tensile Strength (MPa) | Elongation at Break (%) | Degree of Swelling (%) | Cytotoxicity (in vitro) | Reference |
| Trifunctional Isocyanate | Hydroxy-terminated polybutadiene | 1.18 - 1.61 | 30.8 - 50.9 | Data Not Available | Varies; aliphatic isocyanates generally more biocompatible.[4][7] | [8] |
| Diisocyanate (IPDI) | Hydroxy-terminated polybutadiene | 1.18 - 1.45 | 30.8 - 50.9 | Data Not Available | Considered less toxic than aromatic isocyanates.[4] | [8] |
| Glutaraldehyde | Chitosan | ~2.5 | ~40 | ~300 | Generally considered cytotoxic; requires extensive washing.[8] | [8] |
| Genipin | Chitosan | Data Not Available | Data Not Available | Data Not Available | Good biocompatibility, less cytotoxic than glutaraldehyde.[8] | [8] |
Note: Data for Glutaraldehyde and Genipin are compiled from various sources and may not be from a single head-to-head study.[8]
Isocyanates in Bioconjugation and Protein Labeling
The electrophilic nature of the isocyanate group allows it to react with a variety of nucleophilic groups on small molecules and biomolecules, including amines, alcohols, and thiols, to form stable urea, carbamate, and thiocarbamate linkages, respectively.[2][10] This reactivity is harnessed in drug development for creating antibody-drug conjugates (ADCs), attaching photoaffinity labels, or developing pull-down probes for target identification.[2][11]
Data Presentation: Reactivity of Isocyanates with Nucleophilic Functional Groups
This table summarizes the relative reactivity of isocyanates with common functional groups found in biomolecules and drugs.
| Functional Group | Product | Relative Reactivity | Reaction Conditions |
| Primary Amine (-NH₂) | N,N'-substituted Urea | Very High | Typically fast at room temperature.[12] |
| Secondary Amine (-NHR) | N,N,N'-substituted Urea | High | Slower than primary amines due to steric hindrance.[12] |
| Alcohol / Phenol (-OH) | Carbamate | Moderate | Slower than amines; may require a catalyst.[2] |
| Thiol (-SH) | S-thiocarbamate | Moderate | Often requires base catalysis for efficient reaction.[2][12] |
| Carboxylic Acid (-COOH) | Amide (after rearrangement) | Low | Reacts at low pH; less common for bioconjugation.[13] |
| Water (H₂O) | Unstable carbamic acid -> Amine + CO₂ | Moderate | A competing reaction, especially in aqueous buffers.[14] |
Workflow Visualization: General Bioconjugation Using a Heterobifunctional Isocyanate
The following diagram illustrates a typical two-step process for linking two different molecules (e.g., a drug to an antibody) using a heterobifunctional linker containing both an isocyanate group and another reactive group like a carboxylic acid.
Caption: A two-step bioconjugation workflow using a heterobifunctional isocyanate linker.
Experimental Protocols
Reproducibility is key in scientific research. This section provides detailed methodologies for common experiments involving isocyanates.
Protocol 1: Isocyanate-Mediated Chemical Tagging (IMCT) of a Small Molecule
This protocol is a generalized method for attaching a chemical tag to a nucleophilic small molecule using an isocyanate immobilized on a resin, inspired by Isocyanate-Mediated Chemical Tagging (IMCT) techniques.[2][10] This method enforces a 1:1 stoichiometry and simplifies purification.
Materials:
-
Isocyanate-functionalized resin (e.g., p-nitrophenyl carbonate resin converted to isocyanate)
-
Small molecule with a nucleophilic group (amine, alcohol, thiol)
-
Anhydrous, aprotic solvent (e.g., Dichloromethane (DCM) or Tetrahydrofuran (THF))
-
Cleavage reagent (e.g., Trifluoroacetic acid (TFA) if using a cleavable linker)
-
Quenching reagent (e.g., Tris(2-aminoethyl)amine)
-
Solid-phase extraction (SPE) or filtration apparatus
Procedure:
-
Resin Swelling: Swell the isocyanate-functionalized resin in the chosen anhydrous solvent for 30-60 minutes.
-
Small Molecule Conjugation: Dissolve the small molecule in the anhydrous solvent and add it to the swollen resin. Allow the reaction to proceed at room temperature for 4-16 hours with gentle agitation. The isocyanate on the resin will react with the nucleophilic group on the small molecule.[2]
-
Washing: After the reaction, filter the resin and wash it extensively with the solvent (e.g., DCM, THF, Methanol) to remove any unreacted small molecules.
-
Tag Cleavage: If a cleavable linker is used, treat the resin with the appropriate cleavage reagent (e.g., a solution of TFA in DCM) for 1-2 hours to release the tagged small molecule into the solution.
-
Purification: Collect the filtrate containing the tagged small molecule. The resin can be washed again with the solvent to ensure complete recovery. The collected solution can then be concentrated and purified as needed (e.g., via HPLC).
Workflow Visualization: Isocyanate-Mediated Chemical Tagging (IMCT)
The diagram below outlines the IMCT process for rapid modification of small molecules.
Caption: Workflow for Isocyanate-Mediated Chemical Tagging (IMCT) on a solid support.
Protocol 2: Analysis of Mechanical Properties of Crosslinked Biomaterials
This protocol describes the general steps to evaluate the tensile strength and swelling behavior of a biomaterial crosslinked with an isocyanate, based on standard material testing methodologies.[8]
Materials:
-
Polymer with reactive groups (e.g., hydroxyl-terminated polybutadiene)
-
Isocyanate crosslinker (e.g., IPDI or trifunctional isocyanate)
-
Solvent for polymerization (if required)
-
Molds for sample preparation (e.g., dog-bone shape for tensile testing)
-
Universal Testing Machine (UTM) for tensile testing
-
Phosphate-buffered saline (PBS, pH 7.4) for swelling tests
-
Analytical balance
Procedure for Tensile Testing:
-
Sample Preparation: Prepare the crosslinked polymer by mixing the base polymer with the isocyanate crosslinker at a defined concentration. Cast the mixture into molds and cure according to the manufacturer's or literature specifications.
-
Testing: Secure the cured, dog-bone-shaped sample in the grips of the Universal Testing Machine.
-
Measurement: Apply a uniaxial tensile load at a constant strain rate until the sample fractures. The machine's software will record the stress-strain curve.
-
Data Analysis: From the stress-strain curve, determine the Tensile Strength (the maximum stress the material can withstand) and the Elongation at Break (the percentage increase in length at the point of fracture).
Procedure for Swelling Test:
-
Initial Measurement: Cut a piece of the cured biomaterial and weigh it to get the initial dry weight (W_d).
-
Immersion: Immerse the sample in PBS (pH 7.4) at 37°C.
-
Equilibrium Swelling: At regular intervals, remove the sample, gently blot the surface to remove excess water, and weigh it (W_s). Continue until the weight becomes constant, indicating equilibrium swelling.
-
Calculation: Calculate the Degree of Swelling (%) using the formula: Degree of Swelling = [(W_s - W_d) / W_d] * 100.
Isocyanates and Cellular Signaling
While versatile, isocyanates are highly reactive and can be toxic. Exposure can induce cellular stress, DNA damage, and inflammation, potentially leading to apoptosis or other pathological outcomes like occupational asthma.[15][16][17] The mechanism often involves the isocyanate forming adducts with critical intracellular proteins, such as albumin or tubulin, creating neo-antigens that can trigger an immune response.[17][18]
Visualization: Simplified Pathway of Isocyanate-Induced Cellular Response
This diagram illustrates a potential mechanism by which isocyanate exposure can lead to an adverse cellular response.
Caption: Isocyanate exposure can form protein adducts, leading to cellular stress and inflammation.
References
- 1. The Role of Isocyanates in Modern Pharmaceuticals [eureka.patsnap.com]
- 2. A Versatile Isocyanate-Mediated Strategy for Appending Chemical Tags onto Drug-Like Small Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 3. doxuchem.com [doxuchem.com]
- 4. aidic.it [aidic.it]
- 5. Challenges and recent advances in bio-based isocyanate production - Green Chemistry (RSC Publishing) DOI:10.1039/D2GC04644J [pubs.rsc.org]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. How Isocyanates Define New Frontiers in Healthcare? [eureka.patsnap.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. pcimag.com [pcimag.com]
- 15. Molecular mechanisms of isocyanate induced oncogenic transformation in ovarian epithelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Isocyanates induces DNA damage, apoptosis, oxidative stress, and inflammation in cultured human lymphocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. mdpi.com [mdpi.com]
- 18. researchgate.net [researchgate.net]
Safety Operating Guide
Proper Disposal of 4-Phenoxyphenyl Isocyanate: A Step-by-Step Guide for Laboratory Professionals
For immediate release: This document provides essential safety and logistical information for the proper disposal of 4-Phenoxyphenyl isocyanate, targeting researchers, scientists, and drug development professionals. Adherence to these procedures is critical for ensuring laboratory safety and environmental compliance.
Immediate Safety Precautions
This compound is a hazardous chemical that requires careful handling to mitigate risks. It is toxic if inhaled or swallowed, causes skin and serious eye irritation, and may cause allergy or asthma symptoms or breathing difficulties if inhaled.[1] All handling and disposal procedures must be conducted in a certified chemical fume hood while wearing appropriate Personal Protective Equipment (PPE), including:
-
Eye Protection: Safety goggles and a face shield.
-
Hand Protection: Chemical-resistant gloves (e.g., butyl rubber or nitrile).
-
Body Protection: A lab coat or disposable coveralls.[2]
-
Respiratory Protection: In case of inadequate ventilation, use a suitable respirator.[3]
Isocyanates react with water, including moisture in the air, to produce carbon dioxide gas.[4] This can lead to a dangerous pressure buildup in sealed containers. Therefore, waste containers for isocyanates must never be tightly sealed. [5][6]
Decontamination Solutions
Two primary decontamination solutions are recommended for neutralizing this compound waste. These solutions convert the reactive isocyanate group into less hazardous urea derivatives.[7] The choice of solution may depend on laboratory protocols and the specific nature of the waste.
| Solution Component | Formulation A (Sodium Carbonate-Based) | Formulation B (Ammonia-Based) |
| Water | 89.8% - 94.8% | 91.8% - 96.8% |
| Sodium Carbonate | 5% - 10% | - |
| Concentrated Ammonia | - | 3% - 8% |
| Liquid Detergent | 0.2% | 0.2% |
Source: Adapted from Foam Supplies, Inc. and BenchChem Application Notes.[5][7]
The detergent aids in emulsifying the isocyanate, which increases the surface area for the neutralization reaction.[7] When using the ammonia-based formula, ensure good ventilation to prevent exposure to ammonia vapor.[5]
Experimental Protocols for Disposal
The following protocols provide step-by-step guidance for the neutralization and disposal of both liquid and solid waste contaminated with this compound.
Preparation of Decontamination Solutions
Protocol for 5-10% Sodium Carbonate Decontamination Solution (1 Liter):
-
Measure approximately 900 mL of deionized water into a 1.5 L beaker.
-
Place the beaker on a magnetic stirrer and add a stir bar.
-
Slowly add 50-100 g of sodium carbonate to the water while stirring.
-
Add 2 mL of liquid detergent to the solution.
-
Once the solids have dissolved, transfer the solution to a 1 L graduated cylinder and add deionized water to bring the final volume to 1 L.
-
Transfer the final solution to a clearly labeled storage bottle.
Protocol for 3-8% Ammonia Decontamination Solution (1 Liter):
-
Measure approximately 900 mL of deionized water into a 1.5 L beaker.
-
Place the beaker on a magnetic stirrer and add a stir bar.
-
Carefully measure 30-80 mL of concentrated ammonium hydroxide and slowly add it to the water while stirring in a fume hood.
-
Add 2 mL of liquid detergent to the solution.
-
Transfer the solution to a 1 L graduated cylinder and add deionized water to bring the final volume to 1 L.
-
Transfer the final solution to a clearly labeled storage bottle.
Disposal of Liquid Waste
-
Place the liquid waste containing this compound into a suitably large, open-top container (e.g., a beaker or an open pail). Do not use a sealed container. [7]
-
Slowly and carefully add the chosen decontamination solution to the waste. A ratio of at least 10 parts decontamination solution to 1 part isocyanate waste is recommended.
-
Stir the mixture gently. Observe for any signs of reaction, such as gas evolution (CO₂).[7]
-
Allow the mixture to stand for a minimum of 24-48 hours in a well-ventilated area to ensure complete neutralization.[8][9] The container should be covered loosely to prevent spills but allow for the escape of gas.[8]
-
After the reaction period, the waste can be disposed of as aqueous waste in accordance with federal, state, and local regulations.[5] It is recommended to contact a licensed hazardous waste disposal contractor for final disposal.[5]
Disposal of Solid Waste
-
Place contaminated solid waste (e.g., pipette tips, contaminated paper towels, gloves) in a labeled, open-top container.[7]
-
Add a sufficient volume of the decontamination solution to completely submerge the solid waste.[7]
-
Allow the waste to soak for at least 24 hours to ensure complete neutralization of any residual isocyanate.[7][9]
-
After the soaking period, decant the decontamination solution. This solution should be treated as liquid waste.
-
The decontaminated solid waste can then be disposed of as regular laboratory waste, following institutional guidelines.[7]
Spill Management
In the event of a spill, immediate action is necessary to contain and neutralize the isocyanate.
-
Evacuate and Ventilate: Evacuate all non-essential personnel from the spill area and ensure adequate ventilation.[5]
-
Containment: Dike the spill to prevent it from entering water or sewage systems.[5]
-
Absorb: Cover the spill with a dry, inert absorbent material such as sand, clay, or vermiculite.[2] Do not use sawdust or other combustible materials. [2]
-
Transfer: Shovel the absorbed material into an open-top, labeled container. Do not fill the container more than halfway to allow for expansion.[8] Do not seal the container. [5]
-
Neutralize: Move the container to a safe, well-ventilated area. Slowly add a decontamination solution to the absorbed material.[8]
-
Wait: Allow the container to stand loosely covered for at least 48-72 hours to ensure complete reaction and release of CO₂.[8][10]
-
Dispose: Contact a licensed hazardous waste disposal contractor for final disposal of the neutralized material and any contaminated equipment.[5]
Disposal Workflow Diagram
Caption: Logical workflow for the safe disposal of this compound.
References
- 1. This compound, 98% | Fisher Scientific [fishersci.ca]
- 2. safetyinnumbers.ca [safetyinnumbers.ca]
- 3. excli.de [excli.de]
- 4. Isocyanate - Wikipedia [en.wikipedia.org]
- 5. chemicalbook.com [chemicalbook.com]
- 6. fsi.co [fsi.co]
- 7. benchchem.com [benchchem.com]
- 8. skcinc.com [skcinc.com]
- 9. actsafe.ca [actsafe.ca]
- 10. Reactions of 4 methylphenyl isocyanate with amino acids - PubMed [pubmed.ncbi.nlm.nih.gov]
Personal protective equipment for handling 4-Phenoxyphenyl isocyanate
Essential Safety and Handling of 4-Phenoxyphenyl Isocyanate
For researchers, scientists, and drug development professionals, ensuring laboratory safety is paramount, especially when handling reactive chemical compounds like this compound. This guide provides immediate and essential safety protocols, operational plans for handling, and proper disposal methods to foster a secure research environment.
Chemical Profile and Hazards
This compound is a chemical intermediate that requires careful handling due to its potential health risks. It is harmful if swallowed, inhaled, or comes into contact with the skin.[1] It can cause skin and serious eye irritation, as well as respiratory irritation.[1][2] Like other isocyanates, it is a potential sensitizer, meaning repeated exposure can lead to allergic reactions, including occupational asthma.[3][4][5] It is also sensitive to moisture.[1]
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is the first line of defense against exposure. The following table outlines the necessary protective gear for handling this compound.
| PPE Category | Item | Specifications |
| Respiratory Protection | Full-face or half-face respirator | Use a respirator with filters suitable for organic vapors and particulates (e.g., A2P3 rating). In cases of inadequate ventilation or potential for high exposure, a powered air-purifying respirator (PAPR) or supplied-air respirator is recommended.[6] |
| Hand Protection | Chemical-resistant gloves | Nitrile, butyl, or neoprene rubber gloves are recommended. Standard latex gloves are not suitable.[4][6][7] |
| Eye Protection | Safety goggles or a face shield | Tightly fitting safety goggles are essential. A full-face respirator provides both eye and respiratory protection.[6][7][8] |
| Body Protection | Disposable suit or lab coat | Wear a disposable suit or a long-sleeved lab coat to prevent skin contact.[6][7] |
Handling and Storage Protocols
Proper handling and storage are critical to maintaining a safe laboratory environment.
-
Ventilation: Always handle this compound in a well-ventilated area, preferably within a chemical fume hood.[9][10]
-
Storage: Store the container tightly closed in a dry, cool, and well-ventilated place.[1][9] Keep it away from incompatible materials such as water, acids, bases, alcohols, and amines.[10]
-
Hygiene: Wash hands thoroughly after handling the chemical.[8][9] Do not eat, drink, or smoke in the work area.[1][9]
Operational and Disposal Plans
A clear, step-by-step plan for operations and waste disposal minimizes risks and ensures compliance with safety regulations.
Experimental Workflow
The following diagram outlines the standard operating procedure for handling this compound in a laboratory setting.
Caption: A step-by-step workflow for the safe handling of this compound.
Spill and Emergency Procedures
In the event of a spill or accidental exposure, immediate and correct action is crucial.
| Emergency Scenario | Procedure |
| Skin Contact | Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing.[1] |
| Eye Contact | Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.[1][9] |
| Inhalation | Move the person to fresh air and keep them comfortable for breathing.[1] |
| Ingestion | Rinse the mouth with water. Do not induce vomiting.[1] |
| Spill | Evacuate the area. Wear appropriate PPE, including respiratory protection. Absorb the spill with inert material (e.g., sand, vermiculite) and collect it in a suitable, closed container for disposal.[10] |
Waste Disposal
Proper disposal of this compound and contaminated materials is essential to prevent environmental contamination and ensure safety.
-
Chemical Waste: Dispose of unused this compound and reaction waste in a designated, labeled hazardous waste container.
-
Contaminated Materials: All disposable materials that have come into contact with the isocyanate, such as gloves, paper towels, and pipette tips, should be placed in a sealed bag and disposed of as hazardous waste.
-
Decontamination: Decontaminate glassware and reusable equipment by rinsing with a suitable solvent (e.g., acetone) in a fume hood. The rinse solvent should be collected as hazardous waste. Following the solvent rinse, wash glassware with soap and water. Empty containers should be decontaminated before disposal.[4]
References
- 1. WERCS Studio - Application Error [assets.thermofisher.com]
- 2. georganics.sk [georganics.sk]
- 3. chemicals.basf.com [chemicals.basf.com]
- 4. safeworkaustralia.gov.au [safeworkaustralia.gov.au]
- 5. Isocyanates - Overview | Occupational Safety and Health Administration [osha.gov]
- 6. What PPE is required when working with isocyanates? [sysco-env.co.uk]
- 7. compositesone.com [compositesone.com]
- 8. lakeland.com [lakeland.com]
- 9. chemicalbook.com [chemicalbook.com]
- 10. fishersci.com [fishersci.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




